Product packaging for D-Valine methyl ester hydrochloride(Cat. No.:CAS No. 21685-47-2)

D-Valine methyl ester hydrochloride

Cat. No.: B613182
CAS No.: 21685-47-2
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
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Description

D-Valine methyl ester hydrochloride is a useful research compound. Molecular weight is 167.6. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
 B613182 D-Valine methyl ester hydrochloride CAS No. 21685-47-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221673
Record name Methyl D-valinate hydrochloride
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Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7146-15-8
Record name D-Valine, methyl ester, hydrochloride (1:1)
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Record name Methyl D-valinate hydrochloride
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Record name Methyl D-valinate hydrochloride
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Record name Methyl D-valinate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valine methyl ester hydrochloride (CAS No. 7146-15-8) is a protected form of the non-proteinogenic amino acid D-valine.[1][2] As a chiral building block, it serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in peptide and pharmaceutical development. Its methyl ester protection of the carboxylic acid and its hydrochloride salt form enhance its solubility and stability, making it a versatile reagent in both solution-phase and solid-phase synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and its role in biological systems.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference
CAS Number 7146-15-8[1][4][5][6][7]
Molecular Formula C₆H₁₃NO₂·HCl[4][6][7]
Molecular Weight 167.63 g/mol [1][6][7]
Appearance White or white crystalline powder[4]
Melting Point 148 - 159 °C[4]
Optical Rotation [α]²⁰/D = -18 ± 4° (c=2, H₂O)[4]
Solubility Soluble in water[1]
Storage Temperature 2-8°C[1]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is proprietary to specific manufacturers, representative data for the closely related L-valine methyl ester hydrochloride provides insight into the expected spectral characteristics.

¹H NMR Spectroscopy: A proton NMR spectrum of valine methyl ester hydrochloride would typically exhibit characteristic peaks corresponding to the methoxy protons, the α-proton, the β-proton, and the diastereotopic methyl protons of the isopropyl group. One available ¹H-NMR spectrum for L-Valine methyl ester hydrochloride in DMSO-d6 shows peaks at approximately 8.75 ppm (amine protons), 3.81 ppm (α-proton), 3.75 ppm (methoxy protons), 2.23 ppm (β-proton), and 0.95-1.00 ppm (isopropyl methyl protons).[8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with thionyl chloride in methanol.[9]

Materials:

  • D-Valine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

Procedure:

  • Suspend D-Valine in anhydrous methanol and cool the mixture to -10°C to -5°C in an ice-salt bath.

  • Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred suspension, ensuring the temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 7-9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • Cool the resulting residue to induce crystallization. The crude product can be collected by vacuum filtration.

  • Purify the product by recrystallization from an anhydrous methanol-ether mixture to yield this compound as a white crystalline solid.[10][11]

Synthesis_Workflow DVal D-Valine Reaction Esterification Reaction (-10°C to Reflux) DVal->Reaction MeOH Anhydrous Methanol MeOH->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Distillation Reduced Pressure Distillation Reaction->Distillation Crystallization Crystallization Distillation->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallization (Methanol/Ether) Filtration->Recrystallization Product D-Valine Methyl Ester Hydrochloride Recrystallization->Product

Synthesis Workflow for this compound
Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor for the preparation of N-protected D-valine derivatives, such as Fmoc-D-Val-OH, which are used in solid-phase peptide synthesis. The incorporation of D-amino acids like D-valine is a key strategy to enhance the enzymatic stability of synthetic peptides.

Materials:

  • Rink Amide Resin

  • Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-D-Val-OH (prepared from this compound)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

General SPPS Cycle for D-Valine Incorporation:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: a. Pre-activate Fmoc-D-Val-OH by dissolving it with a coupling reagent (e.g., HBTU) and DIPEA in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

SPPS_Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-D-Val-OH (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Continue to Next Amino Acid wash2->next_cycle If not final amino acid cleavage Final Cleavage from Resin wash2->cleavage If final amino acid

General Solid-Phase Peptide Synthesis Cycle for D-Valine Incorporation

Biological and Pharmaceutical Significance

D-Valine and its derivatives exhibit notable biological activities and have found applications in biotechnology and pharmaceutical development.

Selective Cell Culture Agent

D-Valine has been shown to inhibit the growth of fibroblasts in mammalian cell cultures, which allows for the selective cultivation of epithelial cells.[2] This property is valuable in research and in the production of specific cell types free from fibroblast contamination.

Component of Actinomycin D

D-Valine is a structural component of Actinomycin D, a well-known antitumor antibiotic.[2] Actinomycin D functions by intercalating into DNA and inhibiting transcription, thereby exerting its cytotoxic effects. The presence of D-valine in the peptide lactone rings of Actinomycin D is crucial for its biological activity.

Enhancing Peptide Stability

The incorporation of D-amino acids, such as D-valine, into synthetic peptides is a widely used strategy to increase their resistance to enzymatic degradation by proteases.[12] This enhanced stability leads to a longer in vivo half-life, a critical attribute for the development of peptide-based therapeutics.

Biological_Significance DVal_ester D-Valine Methyl Ester Hydrochloride DVal D-Valine DVal_ester->DVal Hydrolysis Fibroblast Inhibition of Fibroblast Growth DVal->Fibroblast ActinomycinD Component of Actinomycin D DVal->ActinomycinD Peptide Incorporation into Synthetic Peptides DVal->Peptide Stability Increased Enzymatic Stability Peptide->Stability

Biological Roles and Applications of D-Valine

Conclusion

This compound is a fundamental chiral building block with significant applications in synthetic organic chemistry and drug development. Its utility in the synthesis of peptides with enhanced stability and its connection to biologically active natural products like Actinomycin D underscore its importance for researchers in both academia and industry. The protocols and data presented in this guide offer a solid foundation for the effective use of this versatile compound in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Valine methyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, with the CAS number 7146-15-8, is the hydrochloride salt of the methyl ester of D-valine.[1] Its chemical structure plays a crucial role in its physical and chemical characteristics, making it a valuable reagent in various synthetic applications.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. These values represent a consensus from various reliable sources and are crucial for laboratory and industrial applications.

PropertyValueReferences
Chemical Formula C₆H₁₃NO₂·HCl[1]
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 112 - 114 °C[3]
Optical Rotation [α]²⁰/D-15.5 ± 2° (c = 2% in H₂O)[2]
Water Solubility Soluble[4]
Purity ≥99.0%[2]

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the quality and consistency of chemical compounds. The following sections detail the standardized methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The recommended method for determining the melting point of this compound is the capillary method using a calibrated digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Optical Rotation Measurement

As a chiral compound, the optical rotation of this compound is a key parameter for its identification and enantiomeric purity assessment. The measurement should be performed using a calibrated polarimeter following the principles outlined in the United States Pharmacopeia (USP) General Chapter <781>.

Methodology:

  • Solution Preparation: A solution of this compound is accurately prepared in water at a specified concentration (e.g., 2 g/100 mL).

  • Polarimeter Calibration: The polarimeter is calibrated using a suitable standard.

  • Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound is a crucial parameter for its application in aqueous systems. The OECD Guideline 105 provides internationally accepted methods for this determination. Given that the compound is soluble in water, the Flask Method is the appropriate choice.[5][6]

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard.

  • Reporting: The water solubility is reported in g/L or mg/mL at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Melting Point cluster_2 Optical Rotation cluster_3 Water Solubility (OECD 105) Sample D-Valine Methyl Ester Hydrochloride Sample MP_Prep Sample Preparation (Dry, Powdered) Sample->MP_Prep OR_Prep Solution Preparation (c=2% in H2O) Sample->OR_Prep Sol_Prep Equilibration (Excess solid in H2O) Sample->Sol_Prep MP_Apparatus Melting Point Apparatus MP_Prep->MP_Apparatus MP_Measure Measure Melting Range MP_Apparatus->MP_Measure OR_Apparatus Polarimeter OR_Prep->OR_Apparatus OR_Measure Measure Optical Rotation OR_Apparatus->OR_Measure Sol_Separation Phase Separation (Centrifugation/Filtration) Sol_Prep->Sol_Separation Sol_Analysis Concentration Analysis (HPLC) Sol_Separation->Sol_Analysis

Workflow for Physical Property Determination

Handling, Storage, and Safety

For safe handling and to maintain the integrity of this compound, the following precautions should be observed:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Ensure adequate ventilation in the handling area.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents.[8]

  • Safety: In case of contact with eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9] If swallowed, seek medical attention.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][7][8][9]

References

An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine methyl ester hydrochloride, a crucial amino acid derivative in the fields of biochemistry and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, and its application in peptide synthesis, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Weight 167.63 g/mol [2][3][4]
CAS Number 7146-15-8[1][2][3][4]
Molecular Formula C₆H₁₃NO₂·HCl[1][2][3]
Appearance White or off-white crystalline powder[1]
Melting Point 148 - 159 °C[1]
Optical Rotation [α]²⁰/D −15.5±2°, c = 2% in H₂O[4]
Purity ≥99.0%[1][4]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the esterification of D-Valine. One established method involves the use of thionyl chloride in methanol.[2]

Experimental Protocol: Esterification of D-Valine
  • Reaction Setup: Suspend D-Valine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-16 hours.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is this compound.[2]

Synthesis_of_D_Valine_methyl_ester_hydrochloride D_Valine D-Valine Reaction_Vessel Reaction at 0°C to RT D_Valine->Reaction_Vessel Methanol Anhydrous Methanol Methanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Product D-Valine Methyl Ester Hydrochloride Reaction_Vessel->Product Evaporation

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a vital building block in peptide synthesis, particularly for creating peptides with enhanced stability and specific biological activities.[1] The incorporation of D-amino acids like D-Valine can increase resistance to enzymatic degradation, a crucial factor in drug development.[5]

Experimental Protocol: Incorporation of D-Valine into a Peptide Chain (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating a D-Valine residue into a peptide sequence using a resin-bound C-terminal amino acid.

  • Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).[5]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[5]

  • Amino Acid Coupling:

    • Activate the Fmoc-D-Val-OH by dissolving it with a coupling reagent (e.g., HATU) in DMF.

    • Add the activated D-Valine solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours.[2]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin Resin-Bound Peptide Chain Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Couple Activated Fmoc-D-Val-OH Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Cleavage Cleavage from Resin & Deprotection (TFA) Washing2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide containing D-Valine Purification->Final_Peptide

References

Navigating the Solubility Landscape of D-Valine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Valine methyl ester hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, outlining a robust experimental protocol for determining solubility, and providing a logical workflow for solubility assessment. This guide is intended to equip researchers and professionals in drug development and related fields with the necessary information to effectively utilize this compound in their work.

Understanding the Solubility Profile

This compound, a chiral building block crucial in peptide synthesis and pharmaceutical development, exhibits varied solubility in organic solvents. Its hydrochloride salt form generally enhances solubility in polar organic solvents compared to its zwitterionic free amino acid counterpart. However, specific quantitative solubility data remains largely unpublished. The following table summarizes the available qualitative solubility information for this compound and quantitative data for structurally related amino acid esters to provide a comparative perspective.

SolventThis compoundL-Alanine methyl ester hydrochlorideN-(Methoxycarbonyl)-D-valine methyl ester
Methanol Slightly Soluble[1]No Data AvailableNo Data Available
Ethanol No Data Available~ 30 mg/mL[2]No Data Available
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1]~ 20 mg/mL[2]100 mg/mL[3]
Dichloromethane (DCM) No Data AvailableNo Data AvailableNo Data Available
Water Soluble[4]~ 10 mg/mL (in PBS, pH 7.2)[2]No Data Available

Note: The solubility of amino acid esters can be influenced by factors such as temperature, the presence of impurities, and the specific experimental conditions used for determination. The data for related compounds should be considered as indicative rather than a direct substitute for the solubility of this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, a well-defined experimental protocol is essential. The following method is a standard approach utilizing High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (Methanol, Ethanol, DMSO, Dichloromethane), HPLC grade

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer and/or ultrasonic bath

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each organic solvent to be tested.

    • Add a known volume of the respective organic solvent to each vial.

    • Tightly cap the vials and vigorously mix using a vortex mixer for 1-2 minutes.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, or a mixture that is compatible with the HPLC mobile phase).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase. The mobile phase composition will depend on the column and the analyte's properties but a common starting point for amino acid derivatives is a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid.

    • Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the filtered saturated solutions (supernatants) from each organic solvent. It may be necessary to dilute the saturated solutions with the mobile phase to fall within the linear range of the calibration curve.

  • Quantification and Solubility Calculation:

    • Determine the concentration of this compound in the injected samples by interpolating their peak areas from the calibration curve.

    • Calculate the solubility in the original organic solvent by taking into account any dilution factors used during sample preparation. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

A systematic approach is crucial for accurate and reproducible solubility determination. The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification cluster_result Output start Start: Define Compound and Solvents prep_compound Obtain High-Purity Compound start->prep_compound prep_solvents Select and Prepare Solvents start->prep_solvents saturate Prepare Saturated Solutions (Excess Solute + Solvent) prep_compound->saturate prep_solvents->saturate equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h shaking) saturate->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filtrate Filter Supernatant (e.g., 0.22 µm filter) separate->filtrate hplc_analysis HPLC Analysis filtrate->hplc_analysis prep_standards Prepare Calibration Standards prep_standards->hplc_analysis quantify Quantify Concentration hplc_analysis->quantify calc_solubility Calculate Solubility (mg/mL or mol/L) quantify->calc_solubility report Report Solubility Data calc_solubility->report

General workflow for determining compound solubility.

This guide provides a foundational understanding and practical approach to investigating the solubility of this compound in organic solvents. While direct quantitative data is scarce, the provided experimental protocol and workflow offer a reliable framework for researchers to generate this critical information in their own laboratories, thereby facilitating its effective use in drug discovery and development.

References

The Multifaceted Role of D-Valine Methyl Ester Hydrochloride in Modern Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Valine methyl ester hydrochloride, a derivative of the naturally occurring amino acid D-valine, serves as a cornerstone in the field of asymmetric synthesis. Its intrinsic chirality, stemming from the stereocenter at the alpha-carbon, makes it an invaluable tool for controlling the stereochemical outcome of chemical reactions. This technical guide explores the core mechanisms through which this versatile compound exerts its influence in chiral synthesis, primarily focusing on its roles as a chiral building block for catalysts, a precursor to powerful chiral auxiliaries, and its application in the classical resolution of racemates. For drug development professionals and synthetic chemists, mastering the application of such chiral synthons is critical for the efficient and stereoselective production of active pharmaceutical ingredients (APIs).

Mechanism as a Chiral Building Block: Synthesis of Chiral Ligands

One of the primary applications of this compound is as a chiral building block, or "chiral pool" starting material.[1][2] Its well-defined stereochemistry is directly incorporated into a more complex molecular architecture, most notably in the synthesis of chiral ligands for asymmetric catalysis.

The mechanism involves the reaction of the primary amine of D-valine methyl ester with an aldehyde or ketone to form a chiral imine (Schiff base). This imine can then act as a ligand, coordinating with a metal center to create a chiral catalyst. The steric bulk of the valine's isopropyl group plays a crucial role in creating a defined chiral environment around the metal, which in turn directs the stereoselective transformation of a substrate.

A representative example is the synthesis of chiral cobalt complexes for use in asymmetric Henry (nitroaldol) reactions.[3] While the cited study uses the L-enantiomer, the mechanism is identical for the D-form. The process begins with the condensation of the amino acid ester with an aldehyde, such as salicylaldehyde, to form a chiral imine ligand. This ligand then complexes with a metal salt (e.g., cobalt acetate) to generate the active chiral catalyst.[3]

G DValME D-Valine Methyl Ester HCl Imine Chiral Imine Ligand DValME->Imine Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Imine Base Base (e.g., Et3N) Base->DValME Deprotonation Catalyst Chiral Metal Catalyst Imine->Catalyst Complexation MetalSalt Metal Salt (e.g., Co(OAc)2) MetalSalt->Catalyst G DValinol D-Valinol Oxazolidinone Chiral Oxazolidinone Auxiliary DValinol->Oxazolidinone Cyclization AcylOxazolidinone N-Acyl Oxazolidinone Oxazolidinone->AcylOxazolidinone Acylation AcylHalide Prochiral Acyl Halide AcylHalide->AcylOxazolidinone Enolate Z-Enolate (Shielded) AcylOxazolidinone->Enolate Deprotonation Base Base (LDA) Base->AcylOxazolidinone AlkylatedProduct Diastereomerically Enriched Product Enolate->AlkylatedProduct Diastereoselective Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct FinalProduct Enantiomerically Pure Acid/Alcohol AlkylatedProduct->FinalProduct Auxiliary Removal RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Cleavage Cleavage (e.g., LiOH, H2O2) Cleavage->AlkylatedProduct G RacemicAcid Racemic Acid (R-COOH + S-COOH) SaltMixture Mixture of Diastereomeric Salts (R-COO- • D-BaseH+) (S-COO- • D-BaseH+) RacemicAcid->SaltMixture Salt Formation DValinol D-Valinol (Chiral Base) DValinol->SaltMixture Crystallization Fractional Crystallization SaltMixture->Crystallization SolidSalt Less Soluble Salt (e.g., S-COO- • D-BaseH+) Crystallization->SolidSalt MotherLiquor Mother Liquor (Enriched in R-COO- • D-BaseH+) Crystallization->MotherLiquor EnrichedS Enantiomerically Enriched S-Acid SolidSalt->EnrichedS Liberation EnrichedR Enantiomerically Enriched R-Acid MotherLiquor->EnrichedR Liberation Acidification1 Acidification (HCl) Acidification1->SolidSalt Acidification2 Acidification (HCl) Acidification2->MotherLiquor

References

The Pivotal Role of D-Valine Methyl Ester Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valine methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid D-valine, has emerged as a critical and versatile chiral building block in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the synthetic accessibility of both its enantiomeric forms, makes it an invaluable starting material for the construction of complex chiral molecules. This technical guide provides a comprehensive overview of the role of this compound in asymmetric synthesis, detailing its applications in the formation of chiral auxiliaries and ligands, and its utility in the synthesis of pharmaceutical intermediates. This document adheres to stringent requirements for data presentation, experimental detail, and visualization to provide a practical resource for professionals in chemical research and drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point ~170 °C[1]
Optical Rotation [α]²⁰/D -13.5° to -17.5° (c=2, H₂O)[1]
CAS Number 7146-15-8[1]

Core Applications in Asymmetric Synthesis

This compound serves as a cornerstone in several key areas of asymmetric synthesis, primarily through its conversion into chiral auxiliaries and ligands that can direct the stereochemical outcome of a wide range of chemical transformations.

Synthesis of Chiral Auxiliaries: The Oxazolidinone Example

One of the most powerful applications of D-valine derivatives is in the synthesis of chiral oxazolidinone auxiliaries, famously pioneered by David A. Evans. These auxiliaries are instrumental in controlling the stereochemistry of aldol additions and alkylations. The isopropyl group of the valine moiety provides a sterically hindered environment that directs the approach of incoming electrophiles, leading to high levels of diastereoselectivity.

While detailed protocols often start from the corresponding amino alcohol (D-Valinol), the synthesis of D-Valinol from this compound is a straightforward reduction, typically achieved with reagents like lithium aluminum hydride (LiAlH₄). The resulting D-Valinol can then be converted to the (4R)-4-isopropyl-2-oxazolidinone auxiliary.

The general workflow for the utilization of this compound in the synthesis of a chiral auxiliary and its application in asymmetric synthesis is depicted below.

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Synthesis cluster_2 Cleavage and Recovery D-Valine_methyl_ester_hydrochloride D-Valine methyl ester hydrochloride D-Valinol D-Valinol D-Valine_methyl_ester_hydrochloride->D-Valinol Reduction (e.g., LiAlH₄) Chiral_Oxazolidinone (4R)-4-isopropyl-2-oxazolidinone (Chiral Auxiliary) D-Valinol->Chiral_Oxazolidinone Cyclization (e.g., Phosgene or CDI) Acylation Acylation with R-COCl Chiral_Oxazolidinone->Acylation Enolate_Formation Enolate Formation (e.g., LDA, Bu₂BOTf) Acylation->Enolate_Formation Stereoselective_Reaction Diastereoselective Reaction (Alkylation or Aldol Addition) Enolate_Formation->Stereoselective_Reaction Chiral_Product_Precursor Chiral Product Precursor Stereoselective_Reaction->Chiral_Product_Precursor Cleavage Cleavage of Auxiliary (e.g., LiOH, H₂O₂) Chiral_Product_Precursor->Cleavage Final_Chiral_Product Final Chiral Product Cleavage->Final_Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Workflow for Chiral Auxiliary Synthesis and Application.

The following tables summarize the performance of a D-Valinol-derived oxazolidinone auxiliary in key asymmetric reactions, demonstrating the high levels of stereocontrol that can be achieved.

Table 1: Performance in Asymmetric Aldol Reactions [3]

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde80>99:1
(4R)-4-isopropyl-2-oxazolidinoneBenzaldehyde95>99:1

Table 2: Performance in Asymmetric Alkylation Reactions [3]

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio
(4R)-4-isopropyl-2-oxazolidinoneAllyl bromide92>98:2
Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a valuable precursor for the synthesis of chiral ligands, which are crucial components of catalysts used in a multitude of asymmetric transformations. A common strategy involves the condensation of the amino ester with a carbonyl compound to form a chiral Schiff base, which can then be used as a ligand for a metal catalyst.

The general scheme for the synthesis of a chiral Schiff base ligand from this compound and its subsequent use in catalysis is outlined below.

G D-Valine_ester D-Valine methyl ester hydrochloride Schiff_Base Chiral Schiff Base Ligand D-Valine_ester->Schiff_Base Condensation Aldehyde Aldehyde/Ketone (e.g., Salicylaldehyde) Aldehyde->Schiff_Base Chiral_Catalyst Chiral Metal Complex (Catalyst) Schiff_Base->Chiral_Catalyst Complexation Metal_Salt Metal Salt (e.g., Co(OAc)₂) Metal_Salt->Chiral_Catalyst Chiral_Product Enantiomerically Enriched Product Chiral_Catalyst->Chiral_Product Asymmetric Catalysis Substrates Prochiral Substrates Substrates->Chiral_Product

Synthesis of Chiral Ligands and Catalytic Application.

While the following detailed experimental protocol and results are for the L-enantiomer, the principles and expected outcomes are directly applicable to the D-enantiomer due to their enantiomeric relationship.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.

Materials:

  • D-Valine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Valine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a white solid.

Protocol 2: Synthesis of a Chiral Schiff Base Ligand and its Cobalt Complex (adapted from L-enantiomer)

Materials:

  • This compound

  • Salicylaldehyde

  • Triethylamine

  • Anhydrous sodium sulfate

  • Ethanol

  • Cobalt(II) acetate

Procedure:

  • Synthesis of the Chiral Imine (Schiff Base):

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add triethylamine to basify the solution.

    • Add salicylaldehyde (1 equivalent) in a 1:1 molar ratio, followed by anhydrous sodium sulfate.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Filter the mixture and evaporate the solvent to yield the chiral imine. A typical yield for the L-enantiomer is around 90%.

  • Synthesis of the Chiral Cobalt Complex:

    • Dissolve the chiral imine (1 equivalent) in ethanol.

    • Add an ethanolic solution of cobalt(II) acetate (1 equivalent) in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 4 hours.

    • Evaporate the solvent to yield the dark green cobalt complex. A typical yield for the L-enantiomer is around 90%.

Protocol 3: Asymmetric Henry (Nitroaldol) Reaction using a Chiral Cobalt Catalyst (adapted from L-enantiomer)

Materials:

  • Chiral cobalt complex (catalyst)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Suitable solvent

Procedure:

  • Dissolve the chiral cobalt complex in a suitable solvent.

  • Add the aromatic aldehyde to the solution.

  • Add nitromethane to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the chiral nitroaldol product.

Quantitative Data for Asymmetric Henry Reaction (using L-Valine derived catalyst):

AldehydeYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeHighUp to 98%
Aliphatic AldehydesHigh93-98%

Conclusion

This compound is a fundamentally important chiral building block in modern asymmetric synthesis. Its utility is demonstrated through its efficient conversion into powerful chiral auxiliaries and ligands that enable the synthesis of enantiomerically enriched molecules with high levels of stereocontrol. The protocols and data presented in this guide highlight its significance for researchers and professionals in drug development and fine chemical synthesis. The ready availability of both D- and L-enantiomers of valine derivatives provides access to either enantiomer of a target molecule, further underscoring the strategic importance of this chiral building block.

References

A Technical Guide to the Theoretical Basis and Application of D-Valine Methyl Ester Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valine methyl ester hydrochloride is a versatile and valuable chiral building block in the field of asymmetric synthesis.[1] As a derivative of the non-proteinogenic D-valine, it offers a unique stereochemical configuration that is instrumental in the development of enantiomerically pure compounds, particularly pharmaceuticals and other bioactive molecules.[2][3] Its significance stems from its dual functionality: the methyl ester protects the carboxylic acid group, preventing unwanted side reactions, while the free amino group is available for synthetic transformations.[4] The hydrochloride salt form enhances its stability and solubility in various reaction media.[4]

This technical guide explores the fundamental principles behind the use of this compound in controlling stereochemistry. It details its application as a chiral auxiliary and as a precursor for chiral ligands in various stereoselective reactions, supported by quantitative data and detailed experimental protocols.

Core Theoretical Principles of Stereocontrol

The efficacy of this compound in asymmetric synthesis is rooted in its well-defined three-dimensional structure. The (R)-configuration at the α-carbon and the sterically demanding isopropyl group are the key elements that enable the transfer of chirality during a chemical reaction.[3]

The Chiral Pool and Steric Hindrance

D-Valine methyl ester is a readily available, enantiomerically pure compound, making it an excellent starting material from the "chiral pool."[4] When temporarily incorporated into a prochiral substrate molecule to form a chiral auxiliary, its bulky isopropyl group effectively shields one face of the reactive center. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other.[5] After the reaction, the auxiliary can be cleaved and often recovered, having imparted the desired chirality to the product molecule.[4]

Formation of Chiral Ligands and Catalysts

This compound serves as a precursor for a wide range of chiral ligands used in metal-catalyzed asymmetric reactions.[4] The amino group can be readily condensed with aldehydes or ketones to form chiral imines (Schiff bases).[6][7] These imines, and other derived ligands, can then coordinate with metal centers (e.g., cobalt, copper) to create a chiral environment around the catalyst.[4][6] This chiral catalytic complex then orchestrates the stereoselective transformation of substrates, leading to products with high enantiomeric excess.[6]

logical_relationship cluster_0 Role as a Chiral Auxiliary A Prochiral Substrate C Chiral Intermediate (Auxiliary Attached) A->C B D-Valine Methyl Ester Derivative (Chiral Auxiliary) B->C D Stereoselective Reaction (Reagent Attack) C->D Steric Shielding by Isopropyl Group E Diastereomerically Enriched Product (Auxiliary Attached) D->E F Chiral Product E->F Cleavage G Recovered Auxiliary E->G Cleavage

Caption: Logical workflow for using a D-Valine derivative as a chiral auxiliary.

Applications in Key Asymmetric Reactions

Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful method for producing α-amino acids from aldehydes or ketones.[8] While the classical method yields racemic mixtures, employing a chiral amine derived from D-Valine methyl ester can induce diastereoselectivity. The resulting α-aminonitrile is formed in unequal amounts, which after hydrolysis, yields an enantiomerically enriched non-natural α-amino acid.[8][9] This approach is particularly valuable for creating α,α-disubstituted amino acids, which are not readily accessible through enzymatic methods or hydrogenation.[10]

A related strategy involves a crystallization-induced asymmetric transformation, where a chiral auxiliary, such as (R)-phenylglycine amide, is used.[11][12] One diastereomer of the product α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in a high diastereomeric ratio.[11]

Table 1: Diastereoselective Strecker Reaction Data

Aldehyde/Ketone Chiral Auxiliary Solvent System Yield (%) Diastereomeric Ratio (dr) Reference
Pivaldehyde (R)-Phenylglycine Amide H₂O 85 >99/1 [11][12]

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine Amide | MeOH/H₂O (6/1) | 76 | >99/1 |[11] |

Note: Data shown for an analogous system to illustrate the principle of auxiliary-controlled Strecker synthesis.

Asymmetric Aldol and Henry Reactions

Derivatives of D-Valine are effective in controlling the stereochemistry of carbon-carbon bond-forming reactions. In the asymmetric Henry (nitro-aldol) reaction, chiral imine-cobalt complexes synthesized from L-valine have been shown to be effective catalysts.[6] Using the D-valine enantiomer would analogously catalyze the formation of the opposite product enantiomer. The catalyst creates a chiral pocket that directs the approach of the nitromethane to the aldehyde, resulting in high enantioselectivity.[6] Similarly, simple amino acids and their derivatives can act as organocatalysts in direct asymmetric aldol reactions, yielding aldol products with excellent stereocontrol.[13][14]

experimental_workflow cluster_1 Synthesis of a Chiral Catalyst Precursor DVal D-Valine Methyl Ester HCl Imine Chiral Imine Ligand DVal->Imine Ald Salicylaldehyde Ald->Imine Base Triethylamine (Base) Base->Imine in Ethanol Complex Chiral Co(II) Catalyst Imine->Complex Metal Cobalt(II) Acetate Metal->Complex in Ethanol

Caption: Experimental workflow for synthesizing a chiral catalyst from D-Valine methyl ester HCl.

Synthesis of Peptides and Bioactive Molecules

This compound is a fundamental building block in peptide synthesis, particularly for peptides containing unnatural D-amino acids.[1] The ester and hydrochloride protecting groups allow for controlled peptide coupling reactions.[1] Its incorporation can enhance the pharmacokinetic properties of peptide-based drugs, such as improving their stability against enzymatic degradation.[1]

signaling_pathway cluster_2 Simplified Asymmetric Catalytic Cycle Cat Chiral Catalyst (e.g., Co-Imine Complex) Int1 Catalyst-Substrate Complex Cat->Int1 SubA Substrate A (Aldehyde) SubA->Int1 SubB Substrate B (Nitroalkane) Int2 Transition State SubB->Int2 Nucleophilic Attack Int1->Int2 Int2->Cat Catalyst Regeneration Prod Enantioenriched Product Int2->Prod

References

An In-depth Technical Guide to D-Valine Methyl Ester Hydrochloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valine methyl ester hydrochloride is a pivotal chiral building block in modern organic synthesis, with significant applications in pharmaceutical and peptide chemistry. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its key applications. Particular emphasis is placed on its role in the synthesis of peptidomimetics and as a chiral auxiliary in asymmetric synthesis. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Discovery and History

The story of this compound is intrinsically linked to the foundational work on amino acids and peptides by the pioneering chemist Emil Fischer at the turn of the 20th century. Fischer's groundbreaking research into the esterification of amino acids, first published in the Berichte der deutschen chemischen Gesellschaft in 1901, laid the essential groundwork for the synthesis of compounds like this compound.[1] His methods, which involved reacting amino acids with alcohol in the presence of a strong acid, allowed for the protection of the carboxylic acid group, a crucial step in peptide synthesis.[2]

In 1906, Fischer published a seminal paper on the resolution of racemic valine (which he termed α-aminoisovaleric acid) into its individual D- and L-enantiomers.[3] This work was critical, as it made optically pure D-amino acids available for study and further chemical modification. While the exact first synthesis of this compound is not readily found in a single landmark publication, its preparation became a logical extension of Fischer's established esterification and resolution methodologies.

The significance of D-amino acids, and by extension their derivatives like this compound, has grown substantially over time. Initially considered "unnatural," D-amino acids are now recognized for their presence in various natural products and their ability to confer unique properties to peptides, such as increased resistance to enzymatic degradation.[4] This has made this compound a valuable tool in the development of more stable and effective peptide-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO₂·HCl[5]
Molecular Weight 167.63 g/mol [6][7]
CAS Number 7146-15-8[5]
Appearance White crystalline powder[5][7]
Melting Point ~170 °C (decomposes)[6][7]
Optical Rotation [α]²⁰/D between -13.0° and -18.0° (c=2 in H₂O)[5][8]
Solubility Soluble in water.[7]
Purity Typically ≥98%[5][8]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, and IR spectra are available for this compound from various sources and can be used to confirm its identity and purity.[9]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of D-Valine. Two prevalent methods are detailed below, one utilizing thionyl chloride and the other employing trimethylchlorosilane (TMSCl).

Synthesis via Thionyl Chloride

This classic method is highly effective but requires careful handling of the corrosive and moisture-sensitive reagent, thionyl chloride.

Materials:

  • D-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (for recrystallization)

  • Ice-salt bath

  • Round-bottom flask with a stirrer and a gas outlet to a trap

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add anhydrous methanol (e.g., 1 mole).

  • Cool the flask to between -8 °C and -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (e.g., 1.0 to 1.5 moles) dropwise to the stirred methanol, ensuring the temperature does not exceed 0 °C.[10]

  • After the addition is complete, stir the mixture at this temperature for 0.8 to 1.5 hours.[10]

  • Under cooling conditions, add D-Valine (e.g., 20 moles) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 to 3.5 hours.[10]

  • Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours.[10]

  • After the reaction is complete, remove the excess methanol and thionyl chloride by distillation under reduced pressure.

  • Cool the residue to induce crystallization.

  • Collect the crystals by vacuum filtration and recrystallize from anhydrous methanol-ether to obtain pure this compound as white, fine powder crystals.[10]

Synthesis via Trimethylchlorosilane (TMSCl)

This method offers a milder and more convenient alternative to the thionyl chloride procedure.[2][11]

Materials:

  • D-Valine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Suspend D-Valine (e.g., 0.1 mol) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask.

  • Slowly add trimethylchlorosilane (e.g., 0.2 mol) to the suspension while stirring.

  • Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 12 to 24 hours, depending on the solubility of the starting material and product.[11]

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the solid this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_0 Thionyl Chloride Method cluster_1 TMSCl Method D-Valine_1 D-Valine Reaction_1 Esterification (Room Temp -> Reflux) D-Valine_1->Reaction_1 MeOH_SOCl2 Anhydrous MeOH + SOCl₂ (-10°C to 0°C) MeOH_SOCl2->Reaction_1 Purification_1 Distillation & Recrystallization Reaction_1->Purification_1 Product_1 D-Valine Methyl Ester HCl Purification_1->Product_1 D-Valine_2 D-Valine Reaction_2 Esterification (Room Temp) D-Valine_2->Reaction_2 MeOH_TMSCl Anhydrous MeOH + TMSCl (Room Temp) MeOH_TMSCl->Reaction_2 Purification_2 Concentration Reaction_2->Purification_2 Product_2 D-Valine Methyl Ester HCl Purification_2->Product_2

Caption: Workflow for the synthesis of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

G Incorporation of D-Valine in SPPS Resin Solid Support Resin (with growing peptide chain) Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection 1. Free_Amine Resin-Peptide-NH₂ Deprotection->Free_Amine 2. Coupling Peptide Bond Formation Free_Amine->Coupling 5. D-Val-ester Fmoc-D-Val-OH (from D-Valine Methyl Ester HCl) Activation Activation (e.g., HATU, DIEA) D-Val-ester->Activation 3. Activated_AA Activated Fmoc-D-Valine Activation->Activated_AA 4. Activated_AA->Coupling 5. New_Peptide Resin-Peptide-D-Val-Fmoc Coupling->New_Peptide 6.

Caption: Role of D-Valine in Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship as a Chiral Building Block

G D-Valine Methyl Ester HCl as a Chiral Building Block DValEster D-Valine Methyl Ester HCl PeptideSynth Peptide Synthesis DValEster->PeptideSynth ChiralAux Asymmetric Synthesis DValEster->ChiralAux Peptidomimetics Peptidomimetics PeptideSynth->Peptidomimetics Bioactive Bioactive Peptides PeptideSynth->Bioactive Pharmaceuticals Pharmaceuticals (e.g., Valsartan intermediate) ChiralAux->Pharmaceuticals EnantioPure Enantiomerically Pure Compounds ChiralAux->EnantioPure

Caption: D-Valine Methyl Ester HCl as a Chiral Building Block.

Applications in Research and Drug Development

This compound is a versatile and valuable compound with a range of applications in both academic research and industrial drug development.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[5] The methyl ester serves as a protecting group for the carboxylic acid functionality of D-valine, allowing its free amino group to be coupled with the carboxyl group of another amino acid. The incorporation of D-valine into a peptide chain can have several beneficial effects:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize and cleave L-amino acid residues. This leads to a longer in-vivo half-life of the peptide therapeutic.[4]

  • Conformational Constraints: The presence of a D-amino acid can induce specific turns or secondary structures in the peptide, which can lead to enhanced binding affinity and selectivity for its biological target.[4]

  • Novel Biological Activity: The altered stereochemistry can result in peptides with novel or improved biological activities compared to their all-L-amino acid counterparts.

Chiral Auxiliary in Asymmetric Synthesis

This compound is a precursor for the synthesis of various chiral auxiliaries.[5] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product. The bulky isopropyl group of valine provides excellent stereochemical control in many asymmetric reactions.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of the angiotensin II receptor antagonist, Valsartan , an important drug for the treatment of hypertension.

Biochemical Research

Researchers utilize this compound to study metabolic pathways and protein interactions. Its structural similarity to the natural L-valine allows it to be used as a probe to investigate the stereospecificity of enzymes and transport systems.

Conclusion

This compound, a compound with historical roots in the pioneering work of Emil Fischer, has evolved into an indispensable tool for modern organic chemists and drug development professionals. Its utility as a protected form of D-valine for peptide synthesis and as a precursor for chiral auxiliaries underscores its importance in the creation of complex, stereochemically defined molecules. The ability to confer enhanced stability and unique conformational properties to peptides makes it a key component in the development of next-generation peptide therapeutics. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for the scientific community.

References

Spectroscopic and Synthetic Profile of D-Valine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-Valine methyl ester hydrochloride, a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, alongside a detailed experimental protocol for its synthesis and purification.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound. The data for the L-enantiomer is used for NMR analysis, as the chemical shifts are identical to the D-enantiomer.

Table 1: ¹H NMR Spectroscopic Data for L-Valine Methyl Ester Hydrochloride
Chemical Shift (ppm)MultiplicityAssignment
~8.75br s-NH₃⁺
~3.81dα-CH
~3.75s-OCH₃
~2.23mβ-CH
~0.97dγ-CH₃ (diastereotopic)
~0.95dγ-CH₃ (diastereotopic)

Solvent: D₂O. Note: Broad singlet for amine protons is characteristic. Chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for D/L-Valine Methyl Ester Hydrochloride
Chemical Shift (ppm)Assignment
~170-175C=O (ester)
~58-60α-C
~52-54-OCH₃
~30-32β-C
~18-20γ-C (diastereotopic)
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2900-3100Strong, BroadN-H stretch (amine salt)
~2800-3000MediumC-H stretch (aliphatic)
~1740-1750StrongC=O stretch (ester)
~1580-1610MediumN-H bend (asymmetric)
~1480-1510MediumN-H bend (symmetric)
~1100-1250StrongC-O stretch (ester)

Note: The presence of a strong, broad absorption in the N-H stretching region is characteristic of the hydrochloride salt. The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of D-Valine. A common and effective method involves the use of thionyl chloride in methanol.

Synthesis of this compound

Materials:

  • D-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-Valine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a solid or a viscous oil. Triturate the residue with diethyl ether to precipitate the hydrochloride salt as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving a small amount of the dried product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the spectra to determine chemical shifts (referenced to an internal standard like TMS or the residual solvent peak), integration, and coupling constants.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or a Nujol mull.

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis D_Valine D-Valine Reaction Esterification Reaction (0°C to Reflux) D_Valine->Reaction Anhydrous_Methanol Anhydrous Methanol Anhydrous_Methanol->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Slow Addition Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Precipitation with Diethyl Ether Workup->Purification Final_Product D-Valine Methyl Ester Hydrochloride (Solid) Purification->Final_Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Final_Product->IR_Spectroscopy Data_Analysis Spectral Data Analysis NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Final_Characterization Final_Characterization Data_Analysis->Final_Characterization Confirmation of Structure and Purity

Caption: Synthesis and analysis workflow.

The Enantiomer of Interest: A Technical Guide to the Natural Occurrence and Synthesis of D-Valine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically relegated to the realm of "unnatural" molecules, D-amino acids are increasingly recognized for their significant and diverse roles in biological systems. Contrary to the long-held belief that life is exclusively built from L-amino acids, a growing body of evidence reveals the presence and functional importance of their D-enantiomers in organisms ranging from bacteria to humans. D-Valine, the dextrorotatory isomer of the essential amino acid valine, is a prominent example of a D-amino acid with significant applications in the pharmaceutical and agrochemical industries. Its incorporation into natural products and its utility as a chiral building block for synthetic molecules underscore the importance of understanding its natural origins and developing efficient synthetic methodologies. This technical guide provides an in-depth exploration of the natural occurrence of D-Valine and its derivatives, alongside a comprehensive overview of chemical and enzymatic synthesis strategies, complete with detailed experimental protocols.

Natural Occurrence of D-Valine and Its Derivatives

While not as ubiquitous as their L-counterparts, D-amino acids, including D-Valine, are found in a variety of natural contexts, often as components of peptides and other secondary metabolites.[1][2][3] Their presence is particularly notable in microorganisms, where they play crucial roles in cell wall structure and chemical defense.[4]

In Microorganisms

Bacteria are a primary source of naturally occurring D-Valine derivatives. D-amino acids are integral components of peptidoglycan, the mesh-like layer forming the bacterial cell wall, which provides structural integrity and protection.[5][6] While D-Alanine and D-Glutamate are the most common D-amino acids in peptidoglycan, others, including D-Valine, have been identified in the cell walls of certain bacterial species.[7][8]

D-Valine is also a key constituent of several important peptide antibiotics produced by bacteria.

  • Actinomycin D: This potent anticancer agent, produced by Streptomyces species, contains two pentapeptide lactone rings, each incorporating a D-Valine residue.[9][10] The biosynthesis of Actinomycin D involves the epimerization of L-Valine to D-Valine by a multifunctional enzyme complex known as actinomycin synthetase II.[11]

  • Valinomycin: A cyclododecadepsipeptide antibiotic from Streptomyces fulvissimus, valinomycin is a potassium-selective ionophore.[12][13] Its structure consists of a repeating sequence of L-Valine, D-α-hydroxyisovaleric acid, D-Valine, and L-lactic acid.[4]

In Marine Organisms

Marine environments are a rich source of novel bioactive compounds, including those containing D-amino acids. While studies have detected free D-amino acids in the tissues of marine bivalves, D-Valine was reported as absent in the species surveyed in one particular study.[14][15] However, the vast and largely unexplored biodiversity of marine organisms suggests that D-Valine-containing peptides and metabolites may yet be discovered.

In Mammals

The presence of free D-amino acids in mammals is now well-established, with D-Serine and D-Aspartate playing significant roles in the nervous and endocrine systems.[4][16][17] Quantitative analysis of human physiological fluids has revealed the presence of D-Valine, albeit at lower concentrations compared to other D-amino acids like D-Alanine.

Table 1: Quantitative Data on D-Valine in Human Physiological Fluids

Sample TypeD-Valine Concentration (µM)% D-Valine (D / (D+L))
Human PlasmaTrace / Not-detected-
Human Urine2.03.4%

Data sourced from a study utilizing a three-dimensional HPLC system for the discriminative determination of aliphatic chiral amino acids.[18]

Synthesis of D-Valine and Its Derivatives

The demand for enantiomerically pure D-Valine in the pharmaceutical and agrochemical industries has driven the development of various synthetic strategies.[17][19][20] These can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis and Resolution

Traditional chemical synthesis of valine typically yields a racemic mixture of D- and L-isomers.[12][21] The primary challenge then lies in the efficient resolution of these enantiomers.

A common method for resolving racemic valine involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Dibenzoyl-L-tartaric acid (L-DBTA) or its D-enantiomer are frequently used for this purpose.[3][13]

Experimental Protocol: Resolution of DL-Valine using L-DBTA

  • Preparation of DL-2-amino-3-methylbutyramide: Isobutylaldehyde is cyanided to produce 2-amino-3-methyl-butanenitrile. This is followed by catalytic hydrolysis using an inorganic base (e.g., sodium hydroxide) and a ketone catalyst (e.g., acetone) to yield racemic 2-amino-3-methylbutyramide.[3]

  • Formation of Diastereomeric Salts: The racemic 2-amino-3-methylbutyramide is dissolved in a mixed solvent of acetone and water. An equimolar amount of the resolving agent, L-dibenzoyl tartaric acid (L-DBTA), is added.[3] The mixture is heated to reflux for 1 hour and then cooled to 20-25°C and stirred for 2 hours.[3]

  • Separation of Diastereomers: The D-2-amino-3-methylbutyramide L-DBTA salt, being less soluble, precipitates out of the solution. The solid is collected by filtration and washed with acetone.[3]

  • Liberation of D-2-amino-3-methylbutyramide: The isolated diastereomeric salt is suspended in 30% hydrochloric acid and stirred at room temperature for 3 hours. This acidifies the amine and liberates the L-DBTA, which can be recovered by filtration.[3]

  • Hydrolysis to D-Valine: The filtrate containing the D-2-amino-3-methylbutyramide hydrochloride is then subjected to reflux hydrolysis to convert the amide to a carboxylic acid, yielding D-Valine hydrochloride.

  • Purification: The D-Valine is isolated and purified, for example, by crystallization, to obtain the final product with high optical purity.

Diagram 1: Chemical Synthesis and Resolution of D-Valine.
Enzymatic Synthesis

Biocatalytic methods for D-Valine production are attractive due to their high stereoselectivity, mild reaction conditions, and environmental friendliness.[18][22]

A widely used enzymatic method is the "hydantoinase process," which involves the stereoselective hydrolysis of a racemic hydantoin derivative.[12][21] This process typically uses two enzymes: a D-hydantoinase and a D-carbamoylase.

Experimental Protocol: Enzymatic Synthesis of D-Valine via the Hydantoinase Process

  • Substrate Preparation: The starting material is DL-5-isopropylhydantoin, which can be synthesized from isobutyraldehyde, sodium cyanide, and ammonium carbonate.[9]

  • Biocatalyst: Whole cells of a microorganism co-expressing D-hydantoinase and D-N-carbamoylase are used as the biocatalyst. An example is a recombinant Escherichia coli strain engineered to express these enzymes.

  • Reaction Conditions: A solution of DL-5-isopropylhydantoin (e.g., 50 g/L) is prepared in a suitable buffer.[12] The biocatalyst is added to the substrate solution. The reaction is carried out at an optimal temperature (e.g., 40°C) and pH for the enzymes.[9] The reaction mixture is incubated with agitation for a specific duration (e.g., 48 hours) to allow for complete conversion.[12]

  • Enzymatic Conversion:

    • The D-hydantoinase stereoselectively hydrolyzes the D-enantiomer of 5-isopropylhydantoin to N-carbamoyl-D-valine.

    • The D-carbamoylase then hydrolyzes N-carbamoyl-D-valine to D-Valine.

    • A hydantoin racemase can be included to convert the remaining L-5-isopropylhydantoin to the D-form, allowing for a theoretical yield of 100%.

  • Product Isolation and Purification: After the reaction, the biocatalyst is removed (e.g., by centrifugation). The D-Valine is then recovered from the supernatant and purified using methods such as ion-exchange chromatography or crystallization.

G DL_Hydantoin DL-5-Isopropylhydantoin D_Hydantoin D-5-Isopropylhydantoin DL_Hydantoin->D_Hydantoin L_Hydantoin L-5-Isopropylhydantoin DL_Hydantoin->L_Hydantoin N_Carbamoyl_D_Valine N-Carbamoyl-D-Valine D_Hydantoin->N_Carbamoyl_D_Valine D-Hydantoinase L_Hydantoin->D_Hydantoin Hydantoin Racemase D_Valine D-Valine N_Carbamoyl_D_Valine->D_Valine D-Carbamoylase

Diagram 2: The Hydantoinase Process for D-Valine Synthesis.
Synthesis of D-Valine-Containing Peptides

D-Valine is often incorporated into peptides to enhance their stability against enzymatic degradation by proteases.[2] Solid-phase peptide synthesis (SPPS) is the standard method for creating such peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis of a D-Valine-Containing Peptide

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like dimethylformamide (DMF).[2]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.[2]

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-D-Val-OH) is activated using a coupling reagent (e.g., DIC/OxymaPure) and then added to the deprotected resin. The reaction is allowed to proceed for a set time (e.g., 2 hours).[2] A Kaiser test is performed to ensure complete coupling.[2]

  • Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]

  • Purification and Analysis: The crude peptide is precipitated, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is analyzed by mass spectrometry to confirm its identity and purity.[2]

Signaling Pathways and Biological Roles

While specific signaling pathways directly involving D-Valine derivatives are not as well-characterized as those for D-Serine and D-Aspartate, the broader context of D-amino acid signaling provides valuable insights. In mammals, D-Serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][4][16]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine L-Serine D_Serine_pre D-Serine L_Serine->D_Serine_pre Serine Racemase D_Serine_cleft D-Serine D_Serine_pre->D_Serine_cleft Release Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ Influx Signaling Downstream Signaling Cascades (e.g., Synaptic Plasticity)

Diagram 3: D-Serine Signaling at the NMDA Receptor.

In bacteria, D-amino acids released into the extracellular environment can regulate processes such as cell wall remodeling and biofilm disassembly.[5] This suggests a role for D-amino acids in bacterial communication and community behavior.

Analytical Methods for D-Valine Derivatives

The accurate identification and quantification of D-Valine and its derivatives, particularly in the presence of their L-enantiomers, require specialized analytical techniques.

Enantioselective Chromatography

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying amino acid enantiomers.[18] This is typically achieved by:

  • Chiral Stationary Phases: Using a column with a chiral stationary phase that differentially interacts with the D- and L-enantiomers.

  • Chiral Derivatization: Derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[9][21]

Experimental Protocol: Enantioselective HPLC Analysis of D/L-Valine

  • Derivatization: The amino acid sample is derivatized with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

  • Chromatographic Separation: The resulting diastereomeric derivatives are separated on a reverse-phase HPLC column (e.g., C18).[3][9] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: The separated derivatives are detected using a UV or fluorescence detector.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known standards.

Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of D-Valine-containing peptides.[2][3] While D- and L-Valine are isobaric (have the same mass), their incorporation into a peptide can sometimes lead to subtle differences in fragmentation patterns during tandem mass spectrometry (MS/MS), aiding in their differentiation.[3] More commonly, LC is used to separate the diastereomeric peptides before they enter the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the stereochemistry of D-Valine within a peptide.[1] This is achieved by creating a diastereomeric environment, either by using a chiral solvating agent or by derivatizing the amino acid with a chiral reagent, which results in distinguishable NMR signals for the D- and L-forms.[1]

Conclusion

The study of D-Valine and its derivatives is a rapidly evolving field with significant implications for drug discovery and biotechnology. From its natural occurrence in antibiotics to its role as a key chiral building block in synthetic chemistry, D-Valine continues to be a molecule of great interest. The methodologies for its synthesis and analysis are becoming increasingly sophisticated, enabling researchers to explore its biological functions and harness its unique properties for the development of novel therapeutics and other valuable compounds. This guide provides a solid foundation for professionals in the field to understand and engage with the fascinating world of D-Valine.

References

Methodological & Application

Application Note and Protocol for the Synthesis of D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of D-Valine methyl ester hydrochloride, a crucial building block in peptide synthesis and drug development.[1][2] The esterification of the carboxylic acid group in D-Valine protects it from unwanted side reactions, while the amine group remains available for subsequent coupling reactions.[3] The hydrochloride salt form enhances the compound's stability and solubility in various organic solvents.[3]

Two common and effective methods for this synthesis are presented: the Thionyl Chloride method and the Trimethylchlorosilane (TMSCl) method.[3][4][5][6][7]

Experimental Protocols

Method 1: Thionyl Chloride in Methanol

This classic Fischer esterification method utilizes thionyl chloride (SOCl₂) to generate hydrochloric acid in situ, which catalyzes the esterification of D-Valine with methanol.[3][8]

Materials:

  • D-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Reflux condenser

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet tube connected to an exhaust gas absorption liquid (e.g., a sodium hydroxide solution to trap SO₂ and HCl gas), add anhydrous methanol.[6][7]

  • Cool the flask to between -10°C and -8°C using an ice-salt bath.[6][7]

  • Slowly add thionyl chloride (1.0-1.5 molar equivalents relative to D-Valine) dropwise to the stirred methanol, ensuring the temperature does not exceed 0°C.[6][7]

  • After the addition is complete, stir the solution at this temperature for 1 to 1.5 hours.[6][7]

  • Under cooling conditions, add D-Valine (1.0 molar equivalent) to the reaction mixture.[6][7]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 to 3.5 hours.[6][7]

  • Heat the mixture to reflux (60-70°C) and maintain for 7 to 9 hours.[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC).[3][7]

  • After the reaction is complete, remove the excess methanol and unreacted thionyl chloride by distillation under reduced pressure using a rotary evaporator.[4][6][7]

  • Cool the resulting residue to induce crystallization. The crude product can be collected by vacuum filtration.[6][7]

  • For further purification, recrystallize the solid product from a mixture of anhydrous methanol and diethyl ether to obtain pure this compound as a white crystalline solid.[3][6][7]

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride procedure, operating at room temperature and avoiding the use of the highly corrosive SOCl₂.[3][5]

Materials:

  • D-Valine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Place D-Valine (1 molar equivalent) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Slowly add freshly distilled trimethylchlorosilane (2 molar equivalents) to the flask while stirring.[5]

  • Add anhydrous methanol to the mixture.[5]

  • Stir the resulting solution or suspension at room temperature.[5]

  • Monitor the reaction for completion using thin-layer chromatography (TLC). Reaction times are typically around 12 hours, but may be longer for substrates with poor solubility.[3][5]

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the this compound product.[3][5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of amino acid methyl ester hydrochlorides using the described methods. Yields can vary depending on the specific amino acid and reaction scale.

MethodReagentsTemperatureReaction TimeTypical YieldPurityReference(s)
Thionyl ChlorideD-Valine, SOCl₂, Anhydrous MeOHReflux (60-70°C)7-9 hours60-65%High[7]
TrimethylchlorosilaneD-Valine, TMSCl, Anhydrous MeOHRoom Temperature~12 hoursGood to ExcellentHigh[5]

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_thionyl_chloride Method 1: Thionyl Chloride cluster_tmscl Method 2: Trimethylchlorosilane start1 Start reagents1 Mix Anhydrous MeOH and SOCl₂ at -10°C start1->reagents1 add_valine1 Add D-Valine reagents1->add_valine1 stir_rt1 Stir at Room Temp add_valine1->stir_rt1 reflux1 Reflux at 60-70°C stir_rt1->reflux1 evaporation1 Rotary Evaporation reflux1->evaporation1 crystallization1 Crystallization evaporation1->crystallization1 filtration1 Vacuum Filtration crystallization1->filtration1 recrystallization1 Recrystallization filtration1->recrystallization1 product1 D-Valine Methyl Ester HCl recrystallization1->product1 start2 Start reagents2 Mix D-Valine, TMSCl, and Anhydrous MeOH start2->reagents2 stir_rt2 Stir at Room Temp reagents2->stir_rt2 evaporation2 Rotary Evaporation stir_rt2->evaporation2 product2 D-Valine Methyl Ester HCl evaporation2->product2 Fischer_Esterification reactant1 Carboxylic Acid (D-Valine) protonation Protonation of Carbonyl Oxygen reactant1->protonation reactant2 Alcohol (Methanol) nucleophilic_attack Nucleophilic Attack by Alcohol reactant2->nucleophilic_attack catalyst Acid Catalyst (H+) catalyst->protonation protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water product Ester (D-Valine Methyl Ester) deprotonation->product

References

D-Valine Methyl Ester Hydrochloride: A Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Valine methyl ester hydrochloride is a valuable and readily available chiral building block derived from the non-natural D-isomer of the amino acid valine. While it serves as a crucial precursor in the synthesis of various chiral molecules, its primary application as a chiral auxiliary is realized through its condensation with aldehydes and ketones to form chiral imines (Schiff bases). The steric hindrance provided by the bulky isopropyl group of the D-valine moiety effectively directs the stereochemical outcome of nucleophilic additions to the imine double bond. This methodology provides a powerful and practical approach for the asymmetric synthesis of α-amino acids and other chiral amines. Following the diastereoselective transformation, the D-valine methyl ester auxiliary can be readily cleaved and potentially recycled, making it an efficient tool in stereocontrolled synthesis.

Mechanism of Stereocontrol

The stereochemical outcome of nucleophilic additions to imines derived from D-valine methyl ester is primarily controlled by steric hindrance. The bulky isopropyl group of the valine residue shields one face of the imine C=N double bond. Consequently, the incoming nucleophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess. The rigidity of the intermediate, often enhanced by chelation with Lewis acids, plays a significant role in achieving high levels of diastereoselectivity.

Stereocontrol_Mechanism cluster_substrate Chiral Imine from D-Valine Methyl Ester cluster_steric Steric Shielding Imine R-CH=N-(D-Val-OMe) TransitionState Transition State Imine->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., CN⁻) Nucleophile->TransitionState Product Diastereomerically Enriched Product TransitionState->Product Preferential Formation Bulky Isopropyl Group\nshields top face Bulky Isopropyl Group shields top face

Applications in Asymmetric Synthesis

The primary application of this compound as a chiral auxiliary is in the diastereoselective synthesis of α-amino acids and their derivatives through the Strecker reaction.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes, ammonia, and cyanide. By replacing ammonia with a chiral amine, such as D-valine methyl ester, the reaction can be rendered asymmetric. The intermediate chiral imine is attacked by cyanide, with the stereochemistry of the new C-C bond formation being directed by the D-valine auxiliary. Subsequent hydrolysis of the resulting α-aminonitrile yields the desired α-amino acid, and the chiral auxiliary can be cleaved and recovered.

Quantitative Data for Asymmetric Strecker Synthesis

Aldehyde (R-CHO)Diastereomeric Excess (de)Yield (%)Reference
Isobutyraldehyde>98%75General representation
Benzaldehyde95%82General representation
Pivaldehyde>99%76-93[1]

Note: Data is representative of typical results found in the literature for analogous systems, as specific data for this compound was limited in the search results.

Experimental Protocols

Protocol 1: Formation of Chiral Imine from this compound

This protocol describes the general procedure for the formation of a chiral imine (Schiff base) from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), toluene, or tetrahydrofuran (THF))

  • Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture.

  • Add a drying agent, such as anhydrous MgSO₄, to the flask.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter off the drying agent and any salts.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

Imine_Formation_Workflow Start D-Valine Methyl Ester HCl + Et3N in Anhydrous Solvent Add_Aldehyde Add Aldehyde (R-CHO) + Drying Agent (e.g., MgSO4) Start->Add_Aldehyde React Stir at Room Temperature (2-24 h) Add_Aldehyde->React Workup Filter and Concentrate React->Workup Product Crude Chiral Imine Workup->Product

Protocol 2: Diastereoselective Strecker Reaction

This protocol outlines the addition of a cyanide source to the chiral imine to form an α-aminonitrile.

Materials:

  • Chiral imine (from Protocol 1)

  • Cyanide source (e.g., trimethylsilyl cyanide (TMSCN), hydrogen cyanide (HCN))

  • Lewis acid catalyst (optional, e.g., zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄))

  • Anhydrous aprotic solvent (e.g., CH₂Cl₂, toluene)

Procedure:

  • Dissolve the crude chiral imine (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If using a Lewis acid catalyst, add it to the solution and stir for a short period at the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add the cyanide source (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction for several hours, monitoring by TLC or other appropriate analytical techniques.

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl)).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • The crude α-aminonitrile can be purified by column chromatography to determine the diastereomeric ratio.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the α-aminonitrile to the α-amino acid and removal of the D-valine methyl ester auxiliary.

Materials:

  • Diastereomerically enriched α-aminonitrile

  • Aqueous acid (e.g., 6 M hydrochloric acid (HCl))

Procedure:

  • Heat the α-aminonitrile in an excess of aqueous acid (e.g., 6 M HCl) at reflux for several hours. This step hydrolyzes both the nitrile to a carboxylic acid and the ester of the auxiliary.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting mixture contains the desired α-amino acid hydrochloride and D-valine hydrochloride.

  • The two amino acids can be separated by techniques such as ion-exchange chromatography or fractional crystallization.

Strecker_Synthesis_Workflow Imine Chiral Imine Strecker_Reaction Add Cyanide Source (e.g., TMSCN) Optional Lewis Acid Imine->Strecker_Reaction Aminonitrile Diastereomerically Enriched α-Aminonitrile Strecker_Reaction->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., 6 M HCl, reflux) Aminonitrile->Hydrolysis Separation Separation (e.g., Chromatography) Hydrolysis->Separation Final_Products α-Amino Acid Product & Recovered D-Valine Separation->Final_Products

Conclusion

This compound serves as an effective chiral auxiliary, primarily through its conversion to chiral imines, for the asymmetric synthesis of α-amino acids. The methodology is characterized by its operational simplicity and the use of a readily available chiral starting material. The protocols provided herein offer a general framework for the application of this compound in diastereoselective Strecker reactions, a valuable transformation for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Protecting Group Strategies for D-Valine Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity of the target peptide. D-Valine, a non-proteinogenic amino acid, is often incorporated into peptide therapeutics to enhance metabolic stability and modulate biological activity. The starting material for its inclusion in peptide chains is frequently D-Valine methyl ester hydrochloride. This application note provides a detailed overview and experimental protocols for the protection of the amino group of this compound using three of the most common protecting groups in peptide synthesis: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, particularly the choice between Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, and the orthogonality required to deprotect specific functional groups without affecting others. This document serves as a practical guide for researchers to make informed decisions on protecting group strategies for this compound, offering a comparative analysis of the different approaches and detailed, step-by-step protocols.

Comparative Analysis of Protecting Group Strategies

The choice between Boc, Fmoc, and Cbz protecting groups for this compound depends on several factors, including the desired deprotection conditions, stability to various reagents, and the overall synthetic scheme. The following table summarizes key quantitative data and characteristics of each strategy.

ParameterBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)Benzyl chloroformate (Cbz-Cl)
Typical Reaction Time 2 - 6 hours12 - 16 hours2 - 4 hours
Typical Yield >95%85-95%~85%
Purity >98%>99%>97%
Deprotection Condition Acidic (e.g., TFA, HCl)Basic (e.g., Piperidine)Catalytic Hydrogenolysis (e.g., H₂/Pd-C)
Key Advantages Stable to a wide range of reagents; suitable for Boc-SPPS.Mild, base-labile deprotection; cornerstone of Fmoc-SPPS.Orthogonal to both Boc and Fmoc; useful in convergent synthesis.
Key Disadvantages Requires strong acid for removal, which can cleave acid-labile linkers in SPPS.The Fmoc group is large and can sometimes hinder coupling reactions.Hydrogenolysis is not compatible with sulfur-containing residues and can be difficult to perform on a solid support.

Experimental Protocols

The following are detailed protocols for the protection of this compound with Boc, Fmoc, and Cbz groups.

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq.) dropwise while stirring. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Boc-D-Valine methyl ester can be purified by silica gel column chromatography if necessary.

Protocol 2: Fmoc Protection of this compound

This protocol details the protection of the amino group of this compound using Fmoc-OSu.

Materials:

  • This compound

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a 1:1 mixture of dioxane and water.

  • Fmoc Protection: Add a solution of Fmoc-OSu (1.1 eq.) in dioxane to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 12-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.[1]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude Fmoc-D-Valine methyl ester can be purified by silica gel column chromatography to yield a white solid.

Protocol 3: Cbz Protection of this compound

This protocol outlines the protection of the amino group of this compound using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend this compound (1.0 eq.) in DCM or diethyl ether.

  • Base Addition: Add an aqueous solution of sodium carbonate (2.0 eq.) or sodium bicarbonate (2.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Cbz Protection: Add benzyl chloroformate (1.1 eq.) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude Cbz-D-Valine methyl ester can be purified by recrystallization or silica gel column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot D-Valine methyl ester HCl in DCM/THF neutralize Add TEA/DIPEA at 0°C start_prot->neutralize add_boc Add (Boc)₂O, warm to RT neutralize->add_boc react_prot Stir for 2-6h add_boc->react_prot workup_prot Work-up & Purify react_prot->workup_prot end_prot Boc-D-Valine methyl ester workup_prot->end_prot start_deprot Boc-D-Valine methyl ester in DCM add_tfa Add TFA at 0°C start_deprot->add_tfa react_deprot Stir for 30-60 min add_tfa->react_deprot workup_deprot Evaporate & Neutralize react_deprot->workup_deprot end_deprot D-Valine methyl ester workup_deprot->end_deprot

Caption: Workflow for Boc protection and deprotection.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot D-Valine methyl ester HCl in Dioxane/Water add_base Add NaHCO₃ start_prot->add_base add_fmoc Add Fmoc-OSu add_base->add_fmoc react_prot Stir for 12-16h at RT add_fmoc->react_prot workup_prot Acidify, Extract & Purify react_prot->workup_prot end_prot Fmoc-D-Valine methyl ester workup_prot->end_prot start_deprot Fmoc-D-Valine methyl ester in DMF add_piperidine Add 20% Piperidine in DMF start_deprot->add_piperidine react_deprot Stir for 15-30 min add_piperidine->react_deprot workup_deprot Filter & Wash react_deprot->workup_deprot end_deprot D-Valine methyl ester workup_deprot->end_deprot

Caption: Workflow for Fmoc protection and deprotection.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot D-Valine methyl ester HCl in DCM/Ether add_base Add aq. Na₂CO₃ at 0°C start_prot->add_base add_cbz Add Cbz-Cl add_base->add_cbz react_prot Stir for 2-4h, warm to RT add_cbz->react_prot workup_prot Work-up & Purify react_prot->workup_prot end_prot Cbz-D-Valine methyl ester workup_prot->end_prot start_deprot Cbz-D-Valine methyl ester in MeOH/THF add_catalyst Add Pd/C catalyst start_deprot->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate workup_deprot Filter catalyst & Evaporate hydrogenate->workup_deprot end_deprot D-Valine methyl ester workup_deprot->end_deprot

References

Protocol for the N-methylation of D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of N-methyl-D-valine methyl ester from D-valine methyl ester hydrochloride via the Eschweiler-Clarke reaction. This method is a reductive amination procedure that utilizes formaldehyde as the methyl group source and formic acid as the reducing agent. It is a widely used reaction in organic synthesis due to its efficiency and the prevention of over-methylation to form quaternary ammonium salts.[1][2][3]

Application Notes

This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The resulting N-methylated amino acid ester is a valuable building block in the synthesis of peptides and peptidomimetics, where N-methylation can enhance metabolic stability, conformational rigidity, and cell permeability.[4] The procedure described is a classic example of reductive amination, a fundamental transformation in medicinal chemistry.[5][6] Chiral integrity of the starting material is generally maintained under these reaction conditions.[1]

Experimental Protocol: Eschweiler-Clarke Methylation

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add formic acid (excess, e.g., 5-10 eq) to the flask, followed by the dropwise addition of an aqueous solution of formaldehyde (excess, e.g., 3-5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically irreversible due to the formation of carbon dioxide gas.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-D-valine methyl ester.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary to afford the pure N-methyl-D-valine methyl ester.

Quantitative Data

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentQuantity
This compound167.641.01.68 g
Formaldehyde (37% aq. solution)30.033.02.4 mL
Formic acid (98%)46.035.02.3 mL
Product: N-methyl-D-valine methyl ester145.20-
Expected Yield: 70-90%

Note: The quantities are based on a 10 mmol scale reaction. The yield is an estimated range for this type of reaction and may vary.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start D-Valine methyl ester HCl reagents Add Formic Acid & Formaldehyde start->reagents heating Heat to 80-100°C (2-4 hours) reagents->heating cool Cool to RT heating->cool neutralize Neutralize with NaHCO3 solution cool->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product N-methyl-D-valine methyl ester purify->product

Caption: Experimental workflow for the N-methylation of this compound.

References

Application Notes and Protocols: The Strategic Incorporation of D-Valine Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development. Among these, D-amino acids play a pivotal role in enhancing the therapeutic potential of peptides by increasing their resistance to enzymatic degradation. This document provides detailed application notes and protocols for the use of D-Valine, often derived from its precursor D-Valine methyl ester hydrochloride, in solid-phase peptide synthesis (SPPS).

Introduction: Enhancing Peptide Stability with D-Valine

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by their short in vivo half-life, primarily due to rapid degradation by proteases. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[1] The presence of a D-amino acid in a peptide backbone sterically hinders the active sites of proteases, thereby inhibiting enzymatic cleavage and significantly extending the peptide's biological activity.[1]

D-Valine, with its bulky isopropyl side chain, is particularly effective in this regard. Its incorporation can lead to a substantial increase in a peptide's half-life in biological matrices, a critical factor for the development of effective peptide-based therapeutics.[1] While this compound is a common starting material for the synthesis of the protected Fmoc-D-Val-OH building block required for SPPS, direct incorporation protocols focus on the use of the final protected amino acid.

Data Presentation: Performance in Synthesis and Stability

The successful incorporation of D-Valine and its impact on peptide stability can be quantified. The following tables summarize expected yields for the synthesis of the necessary Fmoc-protected D-amino acid derivative and the comparative stability of peptides containing D-Valine.

Table 1: Synthesis of Fmoc-N-methyl-D-valine - Expected Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC) (%)Analytical Data
1D-Valine methyl ester HCl95-99>98¹H NMR, MS
2o-NBS-D-Valine methyl ester90-95>97¹H NMR, MS
3o-NBS-N-methyl-D-Valine methyl ester85-90>97¹H NMR, MS
4N-methyl-D-Valine80-85 (after hydrolysis)>98¹H NMR, MS
5Fmoc-N-methyl-D-valine85-95>99¹H NMR, ¹³C NMR, MS, HPLC

Data adapted from synthesis protocols for N-methylated D-valine, a derivative that also utilizes this compound as a starting material.[2]

Table 2: Illustrative Serum Stability of a Model Tripeptide

Peptide SequenceHalf-life (t½) in Human Serum (minutes)
Gly-L-Val-Gly~ 30
Gly-D-Val-Gly> 240

This table provides an illustrative comparison based on the established principle that D-amino acid incorporation enhances stability. Actual half-life is sequence-dependent.[1]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of peptides containing D-Valine using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in manual solid-phase peptide synthesis.[3]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Valine Containing Peptide

This protocol outlines the synthesis of a model peptide incorporating Fmoc-D-Val-OH.

Materials:

  • Rink Amide resin[4]

  • Fmoc-protected L-amino acids

  • Fmoc-D-Val-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)[3][4]

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)[4]

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)[4]

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[1][5]

  • Cold diethyl ether[1]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Amino Acid Coupling (for each amino acid, including D-Valine):

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-D-Val-OH) and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. For the sterically hindered Fmoc-D-Val-OH, a longer coupling time of 1-4 hours is recommended.[3]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Wash the resin with DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.[6]

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[1]

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: In Vitro Serum Stability Assay

This protocol is designed to assess the enzymatic stability of the synthesized peptide.

Materials:

  • Purified peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% TFA in Acetonitrile)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).[1]

  • Incubation:

    • In a microcentrifuge tube, add human serum to pre-warmed PBS (e.g., 90 µL serum + 100 µL PBS).

    • Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

    • Incubate the mixture at 37°C.[1]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.[1]

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the tube vigorously.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.[1]

Visualizations: Workflows and Rationale

Diagrams illustrating the experimental workflows provide a clear overview of the processes involved.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Val-OH + HBTU/DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating D-Valine.

Stability_Assay_Workflow Peptide_Stock Prepare Peptide Stock Solution Incubation Incubate Peptide with Human Serum at 37°C Peptide_Stock->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching Analysis Analyze Supernatant by LC-MS Quenching->Analysis HalfLife Determine Peptide Half-Life Analysis->HalfLife

Caption: Workflow for the in vitro serum stability assessment of the synthesized peptide.

Rationale_Diagram cluster_l L-Peptide cluster_d D-Peptide L_Peptide L-Peptide Chain Protease_L Protease L_Peptide->Protease_L Fits Active Site Cleavage Cleavage Protease_L->Cleavage D_Peptide D-Peptide Chain (with D-Valine) Protease_D Protease D_Peptide->Protease_D Steric Hindrance No_Cleavage No Cleavage (Enhanced Stability) Protease_D->No_Cleavage

Caption: Rationale for the enhanced enzymatic stability of peptides containing D-Valine.

References

Coupling D-Valine Methyl Ester Hydrochloride: A Comparative Guide to HATU and HBTU Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the efficient coupling of the sterically hindered amino acid, D-Valine methyl ester hydrochloride, using HATU and HBTU peptide coupling reagents.

The incorporation of sterically hindered amino acids, such as D-Valine and its derivatives, into peptide chains presents a significant challenge in synthetic peptide chemistry. The bulky side chains impede the approach of the activated amino acid, often leading to slow reaction rates, incomplete coupling, and racemization. The choice of an appropriate coupling reagent is therefore critical to ensure high yields and purity of the final peptide. This document provides a detailed comparison of two widely used aminium-based coupling reagents, HATU and HBTU, for the coupling of this compound, and offers comprehensive protocols for their application.

Performance Comparison: HATU vs. HBTU

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[1][2] HATU generally affords higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[3][4] This enhanced performance is attributed to the formation of a more reactive OAt-ester intermediate, which more readily overcomes the steric hindrance associated with bulky amino acids.[3]

While both reagents are effective, HBTU may require longer reaction times or the need for double coupling to achieve comparable results to a single HATU-mediated coupling, especially in "difficult" sequences.[2][3]

ParameterHATUHBTUReference
Purity Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[3]
Coupling Efficiency HighHigh, but generally lower than HATU[3]
Reaction Speed FasterSlower[3]
Epimerization Risk Lower riskHigher risk[3]

Table 1: Key Performance Indicators of HATU and HBTU in Challenging Peptide Couplings. The synthesis of peptides containing sterically hindered amino acids is a widely accepted benchmark for evaluating the performance of coupling reagents.

Coupling ReagentTypical Reaction TimeTypical Yield for Hindered CouplingsKey Considerations
HATU30 - 60 minutesHigh, often >90%Faster reaction rates, less racemization.[1]
HBTU1 - 2 hoursCan be lower (<70-80%) for challenging residues.[1][5]A reliable and cost-effective option for routine couplings.

Table 2: Comparative Performance in Sterically Hindered Couplings. Data suggests that for challenging couplings, HATU provides significantly better outcomes in shorter reaction times.

Reaction Mechanisms

The efficiency of both HATU and HBTU lies in their ability to activate the carboxylic acid of the incoming amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine group of this compound. The primary difference in their mechanism, and consequently their reactivity, stems from the nature of the active ester formed.

HATU_Mechanism Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU / Base Base Base (e.g., DIPEA) HATU HATU Peptide Dipeptide Active_Ester->Peptide DValine D-Valine Methyl Ester Hydrochloride DValine->Peptide Nucleophilic Attack Byproducts HOAt + Tetramethylurea Peptide->Byproducts

Caption: HATU-mediated peptide coupling mechanism.

HBTU_Mechanism Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester OBt-Active Ester Carboxylic_Acid->Active_Ester + HBTU / Base Base Base (e.g., DIPEA) HBTU HBTU Peptide Dipeptide Active_Ester->Peptide DValine D-Valine Methyl Ester Hydrochloride DValine->Peptide Nucleophilic Attack Byproducts HOBt + Tetramethylurea Peptide->Byproducts

Caption: HBTU-mediated peptide coupling mechanism.

Experimental Protocols

The following protocols provide a general framework for the coupling of an N-protected amino acid to this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HATU

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid and this compound in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise while stirring.

  • Add HATU to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

This protocol outlines the coupling of an N-Fmoc-protected amino acid to a resin-bound peptide with a deprotected D-Valine at the N-terminus.

Materials:

  • Fmoc-protected amino acid (3.0 eq)

  • HBTU (2.9 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

  • Resin with N-terminal deprotected D-Valine

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For sterically hindered couplings, extending the reaction time may be necessary.[6]

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be performed.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and Dichloromethane (DCM).

SPPS_Workflow Start Start: Resin with free amine Coupling Couple next Fmoc-Amino Acid (HATU or HBTU) Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Final_AA Final Amino Acid? Wash2->Final_AA Final_AA->Coupling No Cleavage Cleavage from Resin & Deprotection Final_AA->Cleavage Yes End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent and optimization of reaction conditions. For challenging couplings, HATU is demonstrably the superior reagent, offering faster reaction times and higher purity.[2][3] However, HBTU remains a viable and cost-effective option for less demanding syntheses. The protocols and comparative data presented herein provide a comprehensive guide for researchers to make informed decisions and achieve optimal results in their peptide synthesis endeavors.

References

Application Notes and Protocols: Solvent Selection for Reactions Involving D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols to guide the rational selection of solvents for chemical reactions involving D-Valine methyl ester hydrochloride. Understanding the solubility and reactivity of this versatile building block in different solvent systems is crucial for optimizing reaction outcomes, improving yields, and ensuring product purity.

Introduction

This compound is a chiral amino acid derivative frequently employed in the synthesis of pharmaceuticals, peptidomimetics, and other bioactive molecules. Its hydrochloride salt form enhances stability and modulates its solubility profile. The choice of solvent is a critical parameter in any reaction, influencing not only the solubility of reactants but also reaction rates, equilibria, and the stability of intermediates and products. A judiciously selected solvent can prevent side reactions and facilitate purification. This guide presents solubility data, a solvent selection workflow, and detailed protocols for common reactions involving this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 7146-15-8
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Appearance White to off-white crystalline powder
Melting Point ~170 °C (decomposes)
Chirality (R)-enantiomer

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-step process that involves considering the solubility of all reactants, the nature of the reaction, and the desired work-up procedure. The following diagram illustrates a logical workflow for solvent selection.

SolventSelection Solvent Selection Workflow for this compound A Define Reaction Type (e.g., Peptide Coupling, N-Acylation) B Assess Reactant Solubility (D-Valine methyl ester HCl, other reactants, reagents) A->B C Consider Reaction Conditions (Temperature, pressure, catalyst) B->C D Evaluate Solvent Properties (Polarity, protic/aprotic, boiling point) C->D E Select Candidate Solvents D->E F Perform Small-Scale Test Reactions E->F G Optimize Solvent System (Single solvent or mixture) F->G H Scale-Up Reaction G->H

Caption: A logical workflow for selecting an optimal solvent system.

Solubility of Amino Acid Methyl Ester Hydrochlorides

While specific quantitative solubility data for this compound is limited in the literature, data for structurally similar amino acid methyl ester hydrochlorides can provide valuable guidance. The following table summarizes available quantitative and qualitative solubility information. It is always recommended to perform small-scale solubility tests with the specific batch of this compound being used.

SolventSoluteSolubility ( g/100 mL)Temperature (°C)Notes
WaterL-Alanine methyl ester hydrochloride1025Soluble.[1]
WaterGlycine methyl ester hydrochloride225Soluble.[2]
WaterThis compoundSoluble25Qualitative observation.
MethanolL-Alanine methyl ester hydrochloride~325Soluble.[3]
MethanolGlycine methyl ester hydrochloride525Soluble.[2]
MethanolThis compoundSlightly Soluble25Qualitative observation.
EthanolL-Alanine methyl ester hydrochloride~325Soluble.[3]
Dimethylformamide (DMF)L-Alanine methyl ester hydrochloride~225Soluble.[3]
Dimethyl Sulfoxide (DMSO)L-Alanine methyl ester hydrochloride~225Soluble.[3]
Dichloromethane (DCM)This compoundSparingly Soluble25Generally low solubility for amino acid hydrochlorides. Neutralization is often required.
Acetonitrile (ACN)This compoundSparingly Soluble25Limited solubility expected.
Tetrahydrofuran (THF)This compoundInsoluble25Generally insoluble.

Note: Data for L-Alanine methyl ester hydrochloride and Glycine methyl ester hydrochloride are provided as approximations for the solubility of this compound due to structural similarity.

Experimental Protocols

The following protocols provide detailed methodologies for common reactions involving this compound, with a focus on solvent selection and justification.

This protocol describes the acylation of the primary amine of this compound. The key challenge is the presence of the hydrochloride salt, which necessitates the use of a base to liberate the free amine for reaction.

NAcylationWorkflow Workflow for N-Acylation of this compound A Suspend D-Valine methyl ester HCl in an aprotic solvent (e.g., DCM) B Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) to neutralize A->B C Cool the reaction mixture (e.g., to 0 °C) B->C D Slowly add the acid chloride C->D E Monitor reaction progress by TLC D->E F Aqueous work-up to remove salts E->F G Purify by column chromatography F->G

Caption: A typical workflow for the N-acylation reaction.

Materials:

  • This compound

  • Acid chloride (e.g., Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 eq) dropwise to the suspension. Stir for 15-30 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Slowly add the acid chloride (1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Solvent Justification: DCM is a good choice for this reaction as it is an aprotic solvent that will not react with the acid chloride. While this compound has low solubility in DCM, the addition of a base generates the free amine, which is more soluble.

This protocol details the coupling of an N-protected amino acid to the free amine of this compound. This is a common step in solution-phase peptide synthesis.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir until a clear solution is obtained.

  • Add the solution of the N-protected amino acid and HATU to the solution of this compound and DIPEA.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude dipeptide can be purified by crystallization or column chromatography.

Solvent Justification: DMF is a polar aprotic solvent that is excellent for peptide coupling reactions as it effectively dissolves most reactants, including the peptide coupling reagents and the amino acid derivatives (once neutralized).

This protocol describes the synthesis of a cyclodipeptide, a 2,5-diketopiperazine, from two molecules of this compound. This typically involves the initial formation of a dipeptide followed by intramolecular cyclization.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Methanol or Ethylene Glycol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dimerization to Dipeptide (Intermediate Step): A more controlled synthesis would involve first coupling two protected valine derivatives and then deprotecting to induce cyclization. A simpler, though less controlled, method is the thermal condensation of the amino acid ester.

  • Cyclization:

    • Neutralize this compound with an equivalent of a non-volatile base or by passing it through a basic resin.

    • Alternatively, dissolve this compound (1.0 eq) in a high-boiling point solvent like ethylene glycol.

    • Add TEA (1.1 eq) to the solution.

    • Heat the reaction mixture to a high temperature (e.g., 170-190 °C) under a slow stream of inert gas to remove the methanol and water formed during the reaction.[4]

    • Maintain the temperature for several hours. The product, cyclo(D-Val-D-Val), will often precipitate from the reaction mixture upon cooling.

    • Collect the precipitate by filtration and wash with a solvent in which the product is insoluble, such as cold methanol or diethyl ether.

Solvent Justification: High-boiling point solvents like ethylene glycol are used for thermal condensation reactions to achieve the necessary temperatures for cyclization and to facilitate the removal of volatile byproducts. For the work-up, a solvent in which the diketopiperazine is poorly soluble is chosen to maximize recovery.

Conclusion

The selection of an appropriate solvent is paramount for the successful execution of reactions involving this compound. By considering the solubility of the reactants, the nature of the reaction, and the desired work-up, researchers can optimize their synthetic strategies. The protocols provided herein offer a starting point for common transformations, and the principles of solvent selection discussed can be applied to a wide range of other reactions. It is always advisable to perform small-scale trials to determine the optimal solvent system for a specific application.

References

Application Note: Monitoring the Synthesis of D-Valine Methyl Ester Hydrochloride via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for monitoring the progress of the esterification of D-Valine to D-Valine methyl ester hydrochloride using thin-layer chromatography (TLC). The synthesis of amino acid esters is a fundamental reaction in peptide synthesis and pharmaceutical development.[1] TLC offers a rapid, simple, and cost-effective method to qualitatively track the consumption of the starting material and the formation of the product, ensuring the reaction proceeds to completion.[2] This protocol details the necessary materials, step-by-step procedures for sample preparation, plate development, visualization, and interpretation of results.

Principle of Separation: Thin-layer chromatography separates compounds based on the principle of differential adsorption.[3] The stationary phase, typically silica gel, is polar. The mobile phase, a solvent mixture, moves up the plate via capillary action.[2][3] D-Valine, the starting material, is a zwitterionic amino acid and is highly polar. It will have a strong affinity for the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The product, this compound, is less polar due to the esterification of the carboxylic acid group.[4] Consequently, it will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Rf value. By observing the disappearance of the D-Valine spot and the appearance and intensification of the product spot, one can effectively monitor the reaction's progress.

Experimental Protocol

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • Reactants: D-Valine, Methanol

  • Reagents for Synthesis (example): Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[1][5][6]

  • Mobile Phase Solvents: Chloroform, Methanol, Glacial Acetic Acid, n-Butanol

  • Visualization Reagent: Ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol with 3.0mL of acetic acid)[7]

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes for spotting[8]

    • Forceps

    • Pencil

    • Ruler

    • Heat gun or hot plate

    • Fume hood

2. Procedure:

2.1. Preparation of the TLC Developing Chamber:

  • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5-1.0 cm.[3]

  • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the mobile phase.[8]

  • Close the chamber with its lid and allow the atmosphere inside to become saturated with solvent vapor for at least 15-20 minutes. This ensures a uniform solvent front and improves the separation.[3]

2.2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight baseline (origin) across a TLC plate, about 1.0-1.5 cm from the bottom edge.[8]

  • Mark small, evenly spaced points on the baseline where the samples will be applied.

2.3. Sample Preparation and Spotting:

  • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute with a small amount of methanol if the mixture is too concentrated.

  • Starting Material (SM): Prepare a dilute solution of D-Valine in methanol.

  • Co-spot (Co): This lane will have a spot of the starting material directly on top of a spot of the reaction mixture to help with identification.

  • Using a clean capillary tube for each sample, apply a very small, concentrated spot onto the marked points on the baseline.[3] A typical spotting order would be:

    • Lane 1: D-Valine (SM)

    • Lane 2: Co-spot (SM + RM)

    • Lane 3: Reaction Mixture (RM)

2.4. Development of the TLC Plate:

  • Carefully place the spotted TLC plate into the pre-saturated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.[8]

  • Lean the plate against the chamber wall and replace the lid.

  • Allow the mobile phase to ascend the plate by capillary action.[8]

  • When the solvent front is approximately 1 cm from the top edge of the plate, remove it from the chamber.[8]

  • Immediately mark the position of the solvent front with a pencil.[8]

  • Allow the plate to air dry completely in a fume hood.

2.5. Visualization:

  • Since amino acids and their esters are typically colorless, a visualizing agent is required.[3][9]

  • In a fume hood, spray the dried TLC plate evenly with the ninhydrin solution.[3]

  • Gently heat the plate using a heat gun or by placing it on a warm hotplate (~80-100 °C) for a few minutes until colored spots appear.[3][8] Amino groups will react with ninhydrin to produce purple-colored spots, known as Ruhemann's purple.[3][10]

  • Immediately after heating, circle the visible spots with a pencil, as the color may fade over time.

2.6. Interpretation of Results:

  • Calculate Rf values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • Monitor Progress:

    • The D-Valine (SM) spot will have a low Rf value.

    • The this compound (product) spot will have a higher Rf value.

    • As the reaction progresses, the spot corresponding to the starting material in the "RM" lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes the expected components and their chromatographic behavior in suggested mobile phase systems.

ComponentRoleExpected Rf (System 1)Expected Rf (System 2)Visualization
D-ValineStarting Material~0.2 - 0.3~0.4 - 0.5Purple spot with Ninhydrin
D-Valine methyl ester HClProduct~0.65[6]~0.6 - 0.7Purple spot with Ninhydrin

Mobile Phase Systems:

  • System 1: Chloroform : Methanol : Glacial Acetic Acid (5 : 3 : 1 v/v/v).[6][11]

  • System 2: n-Butanol : Glacial Acetic Acid : Water (4 : 1 : 1 v/v/v).[12][13]

Visual Workflow

The following diagram illustrates the logical workflow for the TLC monitoring protocol.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) spotting 3. Spot Samples (SM, Co, RM) prep_plate->spotting prep_chamber 2. Prepare & Saturate Developing Chamber development 4. Develop TLC Plate in Chamber prep_chamber->development spotting->development visualization 5. Dry Plate & Visualize (Ninhydrin Spray & Heat) development->visualization analysis 6. Analyze Results (Calculate Rf, Compare Spots) visualization->analysis decision Is Starting Material Consumed? analysis->decision end_reaction Reaction Complete decision->end_reaction Yes continue_reaction Continue Reaction & Resample decision->continue_reaction No continue_reaction->spotting

Caption: Workflow for monitoring reaction progress using TLC.

References

Application Notes and Protocols: Work-up Procedure for Reactions Containing D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Valine methyl ester hydrochloride is a crucial chiral building block and protected amino acid derivative extensively used in organic synthesis.[1] Its primary applications are in peptide synthesis and as a precursor for various pharmaceutical compounds, including antivirals and antihypertensives.[2][3][4] The hydrochloride salt form enhances stability and improves solubility in certain solvents, while the methyl ester protects the carboxylic acid group from participating in undesired reactions.[1]

A successful synthesis relies heavily on the post-reaction work-up procedure to isolate the desired product from unreacted starting materials, reagents, catalysts, and byproducts. This document provides a detailed guide to the general work-up protocol for reactions involving this compound, focusing on a standard extractive procedure for isolating a neutral, organic-soluble product.

General Considerations for Work-up Design

The optimal work-up strategy is contingent upon the specific reaction conditions and the physicochemical properties of the product. Key considerations include:

  • Neutralization: Reactions with this compound typically require a base (e.g., triethylamine, DIEA) to liberate the free amine. The work-up must effectively remove the excess base and the resulting ammonium salt.[5]

  • Solvent System: The reaction solvent (e.g., DCM, THF, DMF) and the extraction solvent must be immiscible with the aqueous wash solutions. If a water-miscible solvent like DMF is used, the reaction mixture should be diluted significantly with a primary extraction solvent like ethyl acetate, and washed multiple times with water to remove the DMF.[6][7]

  • Product Stability: The stability of the desired product to acidic and basic conditions dictates the choice of aqueous washes. For instance, acid-labile protecting groups like Boc may require careful pH control.[6][8]

  • Impurity Profile: The nature of byproducts will influence the purification strategy. For example, triphenylphosphine oxide, a common byproduct in Wittig or Mitsunobu reactions, requires specific purification techniques for its removal.[6]

Standard Extractive Work-up Protocol

This protocol outlines a typical liquid-liquid extraction procedure for isolating a neutral product from a reaction mixture.

Workflow of a Standard Extractive Work-up:

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Completion (Monitored by TLC/LC-MS) Quench 1. Quench Reaction (If necessary) Reaction->Quench Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) Quench->Dilute Wash 3. Perform Aqueous Washes (Acidic, Basic, Neutral) Dilute->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Filter 5. Filter Drying Agent Dry->Filter Concentrate 6. Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Crude Crude Product Concentrate->Crude Purify 7. Purify Product (e.g., Column Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: General experimental workflow for reaction work-up and purification.

Detailed Steps:
  • Reaction Quenching (Optional): If the reaction contains highly reactive reagents (e.g., organometallics, strong reducing agents), cool the mixture in an ice bath and cautiously add a quenching agent (e.g., water, saturated ammonium chloride solution).[9][10]

  • Dilution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This ensures a lower viscosity and better phase separation.

  • Aqueous Washes: Wash the organic layer sequentially with different aqueous solutions to remove specific impurities. After each wash, allow the layers to separate, drain the aqueous layer, and retain the organic layer.[5][11]

Logic of Aqueous Wash Sequence:

G start Organic Layer from Reaction Mixture wash1 Wash with Dilute Acid (e.g., 1 M HCl) start->wash1 Removes basic impurities (e.g., excess amine base) wash2 Wash with Saturated NaHCO3 wash1->wash2 Removes acidic impurities (e.g., excess acidic reagents, neutralizes trace acid from previous wash) wash3 Wash with Brine (Saturated NaCl) wash2->wash3 Removes bulk of water (breaks up emulsions) end Washed Organic Layer wash3->end

Caption: Logical flow and purpose of a typical aqueous wash sequence.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and swirl the flask.[5] The drying agent should be free-flowing, not clumped together, indicating sufficient drying.

  • Filtration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.[11]

  • Concentration: Combine the filtrate and the rinsings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • Purification: The crude product can then be purified by a suitable method, most commonly silica gel column chromatography or recrystallization.[5][9]

Data Presentation: Reagent & Impurity Removal

The selection of work-up reagents is critical for efficient purification.

Table 1: Common Aqueous Wash Solutions and Their Functions

Aqueous Wash SolutionPurposeTarget Impurities
Dilute HCl (e.g., 1 M)Removes basic compounds by converting them into water-soluble salts.[5]Triethylamine (TEA), Diisopropylethylamine (DIEA)
Saturated NaHCO₃ (or Na₂CO₃)Removes acidic compounds by converting them into water-soluble salts; neutralizes the organic layer.[5]Unreacted acidic reagents, residual HCl from prior wash
Water (H₂O)Removes highly polar, water-soluble compounds.[11]Dimethylformamide (DMF), salts, water-soluble alcohols
Brine (Saturated NaCl)Removes the bulk of dissolved water from the organic layer and helps break emulsions.[5]Water
Saturated NH₄ClMildly acidic wash used for quenching certain reactions (e.g., involving metal hydrides).[6]Metal salts
10% Copper Sulfate (CuSO₄)Removes primary/secondary amines by complexation.[6]Unreacted amines

Table 2: Common Reaction Reagents and Removal Strategies

Reagent/ByproductClassTypical Removal Method during Work-up/Purification
Triethylamine (TEA) / DIEABaseWash with dilute acid (e.g., 1 M HCl).[5]
Dimethylformamide (DMF)SolventDilute reaction mixture with ethyl acetate or another immiscible solvent. Wash multiple times (5-10x volume) with water, followed by brine.[6]
ortho-Nitrobenzenesulfonyl (o-NBS)Protecting GroupByproducts from deprotection are often removed by washing with ethyl acetate after acidifying the aqueous layer containing the desired N-methyl amino acid.[5]
Thionyl Chloride (SOCl₂)EsterificationExcess reagent is typically removed by evaporation under reduced pressure along with the solvent (e.g., methanol).[13]
Triphenylphosphine Oxide (TPPO)ByproductDifficult to remove with standard extraction. Can sometimes be precipitated from nonpolar solvents (e.g., pentane/ether) or removed via silica gel chromatography.[6]

Experimental Protocol: N-Fmoc Protection of this compound

This protocol provides a specific example of a work-up procedure for a common reaction.

Reaction Scheme: this compound reacts with Fmoc-OSu in the presence of a base to form Fmoc-D-Valine-OMe.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq) and sodium bicarbonate (3 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.1 eq) in dioxane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up - Acidification & Extraction:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.[5]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volume).[5]

  • Work-up - Aqueous Washes:

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]

  • Work-up - Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.[5]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-D-Valine-OMe.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure product as a white solid.[5]

This detailed guide provides the necessary framework for researchers to design and execute effective work-up procedures for reactions involving this compound, ensuring the successful isolation of high-purity products.

References

Application Notes and Protocols for the Large-Scale Synthesis of D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of D-Valine methyl ester hydrochloride, an important chiral building block in the pharmaceutical industry. The synthesis is primarily achieved through the Fischer esterification of D-Valine using methanol in the presence of an acid catalyst. This guide will focus on two common and effective methods: the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) as catalysts. Critical process parameters, in-process controls, purification methods, and analytical techniques are discussed to ensure a high-yield and high-purity final product suitable for drug development applications.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antihypertensive drugs.[1] Its chiral integrity is crucial for the biological activity of the final drug product.[2] The large-scale synthesis of this compound requires robust and scalable methods that are both efficient and cost-effective, while maintaining strict quality control.

The most common methods for the esterification of amino acids involve the use of an acid catalyst to promote the reaction between the carboxylic acid group of the amino acid and an alcohol. Thionyl chloride and trimethylchlorosilane are frequently employed as they generate hydrochloric acid in situ, which acts as the catalyst.[2]

Synthesis Methodologies

Two primary methods for the large-scale synthesis of this compound are detailed below.

Method A: Thionyl Chloride in Methanol

This is a widely used and efficient method for the esterification of amino acids.[2] Thionyl chloride reacts with methanol to generate sulfur dioxide and hydrogen chloride, which then catalyzes the esterification of D-Valine.

Reaction Scheme:

D-Valine + CH₃OH + SOCl₂ → this compound + SO₂ + HCl

Experimental Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (for SO₂ and HCl) is required.

  • Reagent Charging: Charge the reactor with anhydrous methanol. The molar ratio of D-Valine to anhydrous methanol is typically in the range of 1:20 to 1:21.[1][3]

  • Cooling: Cool the methanol to a temperature between -10°C and -5°C using a suitable cooling bath.[1][4]

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled methanol via the dropping funnel over a period of 1 to 1.5 hours, ensuring the temperature is maintained below 0°C.[4] The molar ratio of D-Valine to thionyl chloride is typically 1.0:1.0-1.5.[1][3]

  • D-Valine Addition: After the complete addition of thionyl chloride, add D-Valine to the reaction mixture under cooling.

  • Reaction: Allow the reaction mixture to slowly warm up to room temperature and stir for 2.5 to 3.5 hours.[1][3] Following this, heat the mixture to reflux (60-70°C) and maintain for 7 to 9 hours.[1][3]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture.

    • Remove the excess methanol and dissolved gases by vacuum distillation.[1]

    • The resulting residue is then cooled to induce crystallization.

    • The crude product is collected by filtration.

  • Purification: Recrystallize the crude this compound from a mixture of anhydrous methanol and diethyl ether to obtain a white crystalline powder.[1]

  • Drying: Dry the purified product under vacuum.

Method B: Trimethylchlorosilane in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride method, often proceeding at room temperature with good to excellent yields.[5][6]

Reaction Scheme:

D-Valine + CH₃OH + (CH₃)₃SiCl → this compound + (CH₃)₃SiOH

Experimental Protocol:

  • Reactor Setup: A suitable reactor equipped with a mechanical stirrer and a dropping funnel is required.

  • Reagent Charging: Charge the reactor with D-Valine and anhydrous methanol.

  • TMSCl Addition: Slowly add trimethylchlorosilane (TMSCl) to the suspension of D-Valine in methanol at room temperature. A typical molar ratio is 1 part D-Valine to 2 parts TMSCl.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][5] Reaction times are typically around 12 hours.[5]

  • Work-up and Isolation:

    • Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

  • Drying: Dry the purified product under vacuum.

Process Flow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_reaction Reaction Stage cluster_purification Purification Stage D_Valine D-Valine Reactor Reactor D_Valine->Reactor Methanol Anhydrous Methanol Methanol->Reactor Catalyst Acid Catalyst (SOCl₂ or TMSCl) Catalyst->Reactor Stirring Stirring & Temperature Control Reactor->Stirring Monitoring In-process Monitoring (TLC) Stirring->Monitoring Distillation Vacuum Distillation Monitoring->Distillation Crystallization Crystallization Distillation->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product D-Valine Methyl Ester Hydrochloride Drying->Final_Product

Caption: Process flow for the synthesis of this compound.

Critical Process Parameters and In-Process Controls

To ensure a successful and reproducible large-scale synthesis, the following parameters and controls are critical:

ParameterMethod A (SOCl₂)Method B (TMSCl)In-Process ControlRationale
Temperature -10°C to 0°C (addition), 60-70°C (reflux)[1][4]Room Temperature[5]Continuous temperature monitoringControls reaction rate, minimizes side reactions, and ensures safety.
Reagent Stoichiometry D-Valine:SOCl₂:Methanol = 1:1-1.5:20-21[1]D-Valine:TMSCl = 1:2[5]Accurate weighing and metering of reagentsEnsures complete reaction and optimal yield.
Reaction Time 2.5-3.5h (RT), 7-9h (reflux)[1]~12 hours[5]TLC monitoring[2][5]Determines the completion of the reaction.
Moisture Content Use of anhydrous methanol is critical.Use of anhydrous methanol is critical.Karl Fischer titration of solventWater can hydrolyze the ester product and react with the catalysts.

Analytical Methods for Quality Control

The quality of the final this compound product must be rigorously assessed.

Analytical TechniqueParameter MeasuredAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity, presence of impurities (e.g., L-isoleucine methyl ester hydrochloride)[7]Purity >98.0%
Gas Chromatography (GC) Purity and residual solvents[8]Conforms to ICH guidelines for residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationSpectrum conforms to the structure of this compound.[5]
Mass Spectrometry (MS) Molecular weight confirmationCorresponds to the calculated molecular weight.[5]
Specific Rotation Enantiomeric purity-13.0 to -17.0 deg (c=2, H₂O)
Melting Point Identity and purity~165 °C (dec.)

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amino acid methyl ester hydrochlorides.

ParameterMethod A (SOCl₂)Method B (TMSCl)Reference
Typical Yield Good to ExcellentGood to Excellent[5][6][5]
Purity High after recrystallizationHigh after recrystallization[1]
Reaction Temperature -10°C to 70°CRoom Temperature[1][5]
Reaction Time ~10-13 hours~12 hours[1][5]

Safety and Environmental Considerations

  • Thionyl Chloride: Highly corrosive and reacts violently with water. The reaction evolves toxic gases (SO₂ and HCl). All operations should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing for off-gases.[9]

  • Trimethylchlorosilane: Corrosive and flammable. Handle with appropriate personal protective equipment.

  • Solvent Waste: Methanol and diethyl ether are flammable and should be handled and disposed of according to safety regulations.

  • Waste Management: Siloxane by-products from the TMSCl method require specialized disposal.[2]

Logical Relationship Diagram

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_control Control & Quality DValine D-Valine Esterification Fischer Esterification DValine->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst (SOCl₂ or TMSCl) Catalyst->Esterification Product D-Valine Methyl Ester HCl Esterification->Product Byproducts Byproducts (SO₂, HCl, (CH₃)₃SiOH) Esterification->Byproducts QA_QC Quality Control (HPLC, GC, NMR) Product->QA_QC CPP Critical Process Parameters (Temp, Time, Stoichiometry) CPP->Esterification FinalSpec Final Product Specification (Purity > 98%) QA_QC->FinalSpec

Caption: Key relationships in the synthesis and control of D-Valine methyl ester HCl.

References

Troubleshooting & Optimization

Low yield with D-Valine methyl ester hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of low yields when using D-Valine methyl ester hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes D-Valine challenging to use in peptide synthesis, often resulting in low yields? A1: The primary cause is steric hindrance. D-Valine is a β-branched amino acid, meaning its bulky isopropyl side chain is very close to the alpha-amino group. This bulkiness physically obstructs the approach of an activated carboxyl group, slowing down the kinetics of peptide bond formation and often leading to incomplete reactions under standard conditions.[1][2] Furthermore, peptide sequences rich in hydrophobic residues like valine are prone to aggregation on the resin, which can render the reactive N-terminus of the growing peptide chain inaccessible.[1][3]

Q2: What is the significance of the "methyl ester hydrochloride" form of D-Valine? A2: The methyl ester protects the carboxylic acid group of D-Valine, preventing it from reacting with itself or other amino acids.[4] The hydrochloride salt form improves the stability and handling of the amino acid ester.[5] However, before the coupling reaction can occur, the hydrochloride salt must be neutralized with a non-nucleophilic base (like DIPEA or NMM) to liberate the free primary amine, which acts as the nucleophile in the peptide bond formation. Incomplete neutralization is a common and often overlooked cause of low coupling efficiency.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like D-Valine? A3: Standard carbodiimide reagents such as DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) are often inefficient for hindered couplings.[2][6] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents like HATU, HCTU, and COMU are particularly effective as they form highly reactive esters that can overcome the steric barrier.[1][6] HATU is frequently cited for its high reactivity and its ability to minimize racemization.[1][7]

Q4: How can I monitor the completion of a coupling reaction with D-Valine? A4: The Kaiser test (or ninhydrin test) is the most common method for monitoring the presence of free primary amines on the solid support.[1][3] A positive result, indicated by a deep blue or purple color on the resin beads, signifies that the coupling was incomplete.[1] Since D-Valine possesses a primary amine, the Kaiser test is a reliable indicator.

Troubleshooting Guide

Issue 1: Low Coupling Yield / Incomplete Reaction

Question: My HPLC analysis of the crude product shows a significant peak corresponding to the starting material or a deletion sequence at the D-Valine position. What went wrong?

Answer: This is the most common issue and directly points to an incomplete coupling reaction, likely due to the steric hindrance of D-Valine.

Possible Causes & Solutions:

  • Insufficient Reagent Potency: Your coupling reagent may not be strong enough to overcome the steric barrier.

    • Solution: Switch to a more powerful coupling reagent. Uronium or phosphonium-based reagents are recommended.[2][6]

  • Inadequate Reaction Time: Sterically hindered couplings are kinetically slow.

    • Solution: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.[2][6]

  • Suboptimal Equivalents: The concentration of reagents may be too low.

    • Solution: Increase the equivalents of the amino acid and coupling reagent used, for example, from 1.5 to 3-4 equivalents relative to the resin loading capacity.[2]

  • Incomplete Neutralization: The primary amine of this compound was not fully deprotonated.

    • Solution: Ensure you are adding a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride salt and to facilitate the coupling reaction. Typically, a total of 2-3 equivalents of base are required per equivalent of amino acid hydrochloride.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking the reactive N-terminal amine.

    • Solution: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[6] In some cases, adding chaotropic salts like LiCl can help disrupt aggregates.[3]

A common and highly effective strategy is to perform a "double coupling," where the coupling step is repeated with a fresh batch of reagents immediately after the first attempt.[3][6]

Issue 2: Unwanted Side Products or Poor Purity

Question: My mass spectrometry results show the correct mass for my peptide, but the HPLC purity is low, with many closely eluting peaks. What could be the cause?

Answer: This can be caused by side reactions during synthesis or challenges during purification.

Possible Causes & Solutions:

  • Racemization: The chiral center of D-Valine may have epimerized during activation, leading to the formation of diastereomeric impurities that are difficult to separate.

    • Solution: Minimize the pre-activation time of the amino acid before adding it to the resin. Use a base like N-methylmorpholine (NMM) instead of DIPEA, as it is sometimes associated with lower racemization levels.[8] Using HATU as a coupling reagent is also known to suppress racemization.[1]

  • Incomplete Deprotection: If the Fmoc group of the preceding amino acid was not completely removed, the coupling of D-Valine will fail, leading to a deletion sequence. This can be exacerbated by peptide aggregation.

    • Solution: Extend the Fmoc deprotection time or perform a second deprotection step.[3]

  • Capping Failure: If you have an incomplete coupling and do not cap the unreacted amines, they can react in subsequent cycles, leading to deletion peptides.

    • Solution: After a difficult coupling like D-Valine, it is good practice to "cap" any unreacted N-terminal amines by acetylating them with a reagent like acetic anhydride.[7][9] This prevents them from reacting further.

Issue 3: Poor Solubility of the Crude Peptide

Question: After cleavage from the resin, my crude peptide containing D-Valine will not dissolve in aqueous solutions for purification. What should I do?

Answer: This is a common issue, as Valine is a hydrophobic amino acid. Peptides with a high content of hydrophobic residues often have poor aqueous solubility.[10][11]

Solutions:

  • Test Solubility: Always use a small aliquot of your crude peptide to test solubility in different solvents first.[10]

  • Use Organic Solvents: Try dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN). Once dissolved, slowly add this solution dropwise to your aqueous purification buffer while vortexing to prevent precipitation.[10][12]

  • Adjust pH: If the peptide has a net positive charge (basic), dissolving it in a dilute acidic solution (e.g., 10% acetic acid) may help. If it has a net negative charge (acidic), a dilute basic solution (e.g., 0.1% ammonium hydroxide) may be effective.[10][12]

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeReactivityAdvantagesDisadvantages
DIC/DCC CarbodiimideModerateInexpensive and widely used for simple couplings.Often insufficient for sterically hindered residues; DCC produces an insoluble urea byproduct.[6]
HBTU/HCTU Uronium SaltHighHighly efficient, fast reaction times. HCTU is more reactive than HBTU.[6]Can cause side reactions (guanidinylation) if not used correctly.
HATU Uronium SaltVery HighConsidered one of the most effective reagents, especially for difficult couplings; minimizes racemization.[1][7]More expensive than other options.
PyAOP/PyBOP Phosphonium SaltVery HighHigh reactivity, similar to uronium salts. PyAOP is very effective for hindered couplings.[3]Byproducts can sometimes be difficult to remove.[3]
COMU Uronium SaltVery HighHigh efficiency comparable to HATU; incorporates Oxyma, which is safer than HOBt and reduces allergenicity.[13]Higher cost.

Table 2: Troubleshooting Strategies and Their Impact

StrategyPrimary Target IssueExpected Impact on PurityNotes
Switch to HATU/HCTU Incomplete CouplingSignificant Increase (~10-20%)Recommended as a first-line optimization for hindered residues.[6][7]
Double Coupling Incomplete CouplingModerate Increase (~10-15%)A very common and effective method to drive the reaction to completion.[3][9]
Extend Reaction Time Incomplete CouplingModerate IncreaseSimple to implement; can be extended to 4-24 hours.[14]
Increase Temperature Incomplete CouplingVariableCan improve kinetics but also increases the risk of side reactions like racemization.[2][6]
Use NMP Solvent Peptide AggregationVariableImproves solvation of the growing peptide chain, enhancing reagent accessibility.[6][14]
Capping Deletion SequencesSignificant IncreasePrevents the formation of deletion sequences by blocking unreacted amines.[7][9]

Key Experimental Protocols

Protocol 1: HATU-Mediated Coupling of D-Valine

This protocol is for solid-phase peptide synthesis (SPPS) following Fmoc deprotection of the resin-bound peptide.

  • Resin Preparation: After standard Fmoc deprotection of the N-terminal amine, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (6 equivalents) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature.[2][7]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative (yellow/colorless) result indicates success.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Double Coupling Procedure
  • First Coupling: Perform the coupling reaction as described in Protocol 1 for the standard duration (e.g., 1-2 hours).

  • Wash: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents.

  • Second Coupling: Immediately prepare a fresh activation mixture (Step 2 and 3 from Protocol 1) and add it to the resin.[6]

  • React: Agitate the reaction mixture for an additional 1-2 hours.

  • Final Wash: Monitor with a Kaiser test. Once complete, drain and wash the resin as described in Step 6 of Protocol 1.

Protocol 3: Capping of Unreacted Amines

This step should be performed after a difficult coupling that is suspected to be incomplete.

  • Preparation: After the coupling step (e.g., Protocol 1), wash the resin thoroughly with DMF (3x).

  • Capping Mixture: Prepare a capping solution, for example, a mixture of Acetic Anhydride/DIPEA/DMF in a 5:6:89 (v/v/v) ratio.[9]

  • Capping Reaction: Add the capping mixture to the resin, ensuring all beads are submerged. Agitate for 30 minutes at room temperature.[2]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove all residual capping reagents. The resin is now ready for the deprotection step of the next cycle.

Visualizations

G start Low Yield or Impure Product with D-Valine cause1 Incomplete Coupling? start->cause1 Check Coupling cause2 Side Reactions? start->cause2 Check Purity cause3 Aggregation? start->cause3 Check Resin Swelling sol1a Use Potent Reagent (e.g., HATU, HCTU) cause1->sol1a Solution sol1b Perform Double Coupling cause1->sol1b Solution sol1c Extend Reaction Time cause1->sol1c Solution sol2a Minimize Pre-activation Time cause2->sol2a For Racemization sol2b Cap Unreacted Amines (Acetic Anhydride) cause2->sol2b For Deletions sol2c Optimize Base Choice (e.g., NMM vs DIPEA) cause2->sol2c For Racemization sol3a Switch Solvent to NMP cause3->sol3a Solution sol3b Use Chaotropic Salts (LiCl) cause3->sol3b Solution

Caption: Troubleshooting workflow for low yield in D-Valine peptide synthesis.

Caption: Steric hindrance from D-Valine's side chain impeding peptide bond formation.

References

D-Valine methyl ester hydrochloride reaction condition optimization (temperature, time)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of D-Valine methyl ester hydrochloride, focusing on the optimization of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the esterification of D-Valine using methanol with an acid catalyst. The two primary approaches are the Thionyl Chloride (SOCl₂) method and the Trimethylchlorosilane (TMSCl) method.[1][2] Both methods generate hydrochloric acid in situ, which catalyzes the reaction.

Q2: What is the general reaction mechanism?

A2: The synthesis is typically a Fischer-Speier esterification. The acid catalyst (HCl) protonates the carboxylic acid group of D-Valine, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2][3]

Q3: Why is the product isolated as a hydrochloride salt?

A3: The presence of the amino group in D-Valine makes the product basic. The hydrochloric acid used as a catalyst also protonates the amino group, forming the stable hydrochloride salt. This is advantageous as it protects the amino group from side reactions and often results in a crystalline, easy-to-handle solid.[1]

Q4: Is it possible to racemize the D-Valine during the reaction?

A4: Racemization can be a concern during the synthesis of amino acid esters, especially under harsh acidic conditions and elevated temperatures.[1][4] It is crucial to monitor the optical purity of the final product, particularly if it is intended for pharmaceutical applications.

Reaction Condition Optimization Data

The following table summarizes various reported reaction conditions for the synthesis of amino acid methyl ester hydrochlorides, which can be applied to D-Valine. Optimal conditions for a specific laboratory setup may require some fine-tuning.

MethodReagentsTemperature (°C)Time (hours)Reported YieldNotes
Thionyl Chloride D-Valine, SOCl₂, Methanol-10 to 0 (SOCl₂ addition), then 20-25 (stirring), then 60-70 (reflux)0.8 - 1.5 (initial stirring), 2.5 - 3.5 (room temp stirring), 7 - 9 (reflux)Good to ExcellentCareful control of the initial exothermic reaction is crucial.[2][5][6]
Thionyl Chloride D-Valine, SOCl₂, Methanol0 to 5 (SOCl₂ addition), then ambientCompletionHighLower temperature reaction to minimize side products.[4]
Trimethylchlorosilane (TMSCl) D-Valine, TMSCl, MethanolRoom Temperature12 - 24Good to Excellent (76-85%)Generally milder conditions compared to the SOCl₂ method.[1][4]
Sulfuric Acid D-Phenylglycine, H₂SO₄, Methanol~73 (reflux)2Not specified for D-ValineA more traditional Fischer esterification approach.[7]

Experimental Protocols

Method 1: Thionyl Chloride in Methanol

This protocol is based on a common procedure for the synthesis of amino acid methyl ester hydrochlorides.[8][5][6]

Materials:

  • D-Valine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a four-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol (20-21 molar equivalents).

  • Cool the flask to between -8°C and -10°C using an ice-salt bath.

  • Slowly add thionyl chloride (1.0-1.5 molar equivalents) dropwise to the methanol, ensuring the temperature does not exceed 0°C.

  • After the addition is complete, stir the mixture at this temperature for 0.8 to 1.5 hours.

  • Under cooling, add D-Valine (1.0 molar equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2.5 to 3.5 hours.

  • Heat the mixture to reflux at 60-70°C and maintain for 7-9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess methanol and SOCl₂ by vacuum distillation.

  • Cool the residue to induce crystallization.

  • Collect the crystals by vacuum filtration and recrystallize from anhydrous methanol-ether to obtain pure this compound.

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride procedure.[1][2]

Materials:

  • D-Valine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add D-Valine (0.1 mol).

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring.

  • Add anhydrous methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction by TLC. The typical reaction time is 12 hours. For poorly soluble amino acids, the reaction time may be extended to 24 hours.[1]

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature (for the reflux method). - Ensure all reagents are of good quality and anhydrous.
Loss of product during workup- Be careful during the concentration step to avoid loss of the product. - Optimize the recrystallization solvent system.
Incomplete Dissolution of D-Valine Poor solubility of the amino acid in methanol- The reaction can often proceed as a suspension. Ensure vigorous stirring. - For the TMSCl method, extending the reaction time to 24 hours can improve yields for poorly soluble substrates.[1]
Product is an Oil or Gummy Solid Presence of impurities or residual solvent- Ensure complete removal of the solvent. - Try different recrystallization solvents. A common combination is methanol-ether.
Formation of Side Products (e.g., Diketopiperazine) Reaction of the amino group of one molecule with the ester of another- Use of the hydrochloride salt minimizes this by protecting the amino group. - Avoid excessively high temperatures or prolonged reaction times.
Racemization of the Product Harsh acidic conditions and/or high temperatures- Use milder reaction conditions where possible (e.g., the TMSCl method at room temperature). - Check the optical purity of the final product using appropriate analytical techniques (e.g., chiral HPLC).

Visualized Workflows

Reaction_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reagents D-Valine, Anhydrous Methanol, Acid Catalyst (SOCl₂ or TMSCl) setup Reaction Vessel with Stirring and Temperature Control reagents->setup addition Controlled Addition of Catalyst (Maintain Low Temperature for SOCl₂) setup->addition stirring Stirring at Specified Temperature (Room Temp or Reflux) addition->stirring monitoring Monitor Progress by TLC stirring->monitoring concentration Solvent Removal (Rotary Evaporation) monitoring->concentration crystallization Crystallization of Product concentration->crystallization filtration Isolation by Filtration crystallization->filtration purification Recrystallization filtration->purification final_product final_product purification->final_product Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Synthesis Issues cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_racemization Racemization Solutions start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product (Oily or Discolored) start->impure_product racemization Racemization Detected start->racemization check_reagents Verify Reagent Quality (Anhydrous Conditions) low_yield->check_reagents extend_time Extend Reaction Time low_yield->extend_time increase_temp Increase Temperature (if applicable) low_yield->increase_temp optimize_workup Optimize Work-up/ Purification low_yield->optimize_workup remove_solvent Ensure Complete Solvent Removal impure_product->remove_solvent recrystallize Optimize Recrystallization (Solvent System) impure_product->recrystallize check_side_reactions Consider Side Reactions (e.g., Diketopiperazine) impure_product->check_side_reactions milder_conditions Use Milder Conditions (e.g., TMSCl at RT) racemization->milder_conditions reduce_temp Lower Reaction Temperature racemization->reduce_temp final_solution Successful Synthesis check_reagents->final_solution extend_time->final_solution increase_temp->final_solution optimize_workup->final_solution remove_solvent->final_solution recrystallize->final_solution check_side_reactions->final_solution milder_conditions->final_solution reduce_temp->final_solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Preventing racemization when using D-Valine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Valine methyl ester hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of Valine methyl ester) into an equal mixture of both D- and L-isomers.[1][2] This is a significant issue in drug development and peptide synthesis because the stereochemistry of a molecule is often crucial for its biological activity and safety. The presence of the unintended L-isomer can lead to a loss of efficacy, altered pharmacological properties, and difficulties in purification.[1]

Q2: What are the primary mechanisms that cause racemization in reactions involving amino acid esters like this compound?

A2: There are two main pathways through which racemization can occur during reactions like peptide coupling:

  • Oxazolone Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3]

  • Direct Enolization: A base can directly abstract the acidic proton from the alpha-carbon of the activated amino acid ester, forming an achiral enolate intermediate. Reprotonation can then occur from either side, resulting in a mixture of D and L isomers.[1]

Q3: How does the steric hindrance of the valine side chain affect racemization?

A3: The bulky isopropyl side chain of valine creates significant steric hindrance.[4][5] This can slow down the rate of the desired reaction (e.g., peptide bond formation), providing a greater opportunity for the competing racemization process to occur.[2] However, for dipeptides, it has been observed that sterically hindered amino acids like valine tend to racemize faster at the N-terminal position than at the C-terminal position.[6]

Q4: Which factors in my experimental setup can influence the extent of racemization?

A4: Several factors can significantly impact the degree of racemization:

  • Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases (e.g., triethylamine) tend to promote racemization more than weaker or more hindered bases (e.g., N-methylmorpholine or 2,4,6-collidine).[1][2]

  • Coupling Reagents: The choice of coupling reagent for peptide synthesis has a major effect. Carbodiimides like DCC and DIC can lead to higher racemization if used without additives.[2][7] Uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, PyAOP) based reagents are generally preferred for minimizing racemization, especially for sterically hindered amino acids.[8][9]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They form active esters that are more stable and less prone to racemization.[1][9][10]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[7]

  • Solvent: Polar solvents can promote racemization. Whenever possible, using less polar solvents can be beneficial.[2][7]

  • Activation Time: Prolonged pre-activation of a carboxylic acid before coupling increases the risk of racemization.[2]

Troubleshooting Guides

Issue: High levels of L-Valine methyl ester detected in the final product.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DIC, DCC) alone, switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) based reagent. Alternatively, always use carbodiimides in combination with a racemization-suppressing additive like HOAt or Oxyma.[2][8][9]
Strong or Excess Base Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] Ensure you are using the minimum necessary amount of base.
High Reaction Temperature Perform the reaction at a lower temperature, for example, at 0°C, especially during the activation and coupling steps.[7][9]
Prolonged Activation Time Minimize the pre-activation time of the coupling partner. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the reactants.[2]
Polar Solvent If the solubility of your reactants allows, consider using a less polar solvent or a solvent mixture to reduce racemization.[2][7]

Quantitative Data Summary

The following table summarizes the effect of different coupling additives on the percentage of D-isomer formation during a peptide coupling reaction using DIC as the coupling reagent. While this data is for N,N-Dimethyl-L-Valine, it provides a useful reference for understanding the relative effectiveness of these additives in mitigating racemization for a sterically hindered valine derivative.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%[3]
HOAtDIC5.9%[3]
OxymaPureDIC7.7%[3]
Oxyma-BDIC5.1%[3]

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization

This protocol describes a general method for coupling an N-protected amino acid to this compound, aiming to minimize racemization.

Materials:

  • N-protected amino acid

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)

  • Anhydrous, polar aprotic solvent (e.g., DMF or CH₂Cl₂)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1 equivalent) and HATU (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Base Addition: Slowly add the base (2 equivalents of DIPEA or NMM) to the mixture and stir for 1-2 minutes.

  • Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. Once the starting material is consumed, typically within a few hours, proceed to the workup.

  • Quenching and Extraction: Quench the reaction by adding the quenching solution. Extract the product with the organic solvent.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol provides a method for determining the percentage of the L-isomer in a sample of a dipeptide synthesized using D-Valine methyl ester.

Materials:

  • Synthesized peptide

  • 6N HCl for hydrolysis

  • Chiral HPLC column

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of isopropanol and hexane with a small amount of a chiral selector additive if necessary)

  • Reference standards for the D-D and L-D dipeptides (if available) or the D- and L-Valine methyl ester standards after hydrolysis.

Procedure:

  • Peptide Hydrolysis: Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube. Add 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.[2]

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the prepared sample of the hydrolyzed peptide.

    • Run the HPLC analysis under isocratic conditions.

    • Identify the peaks corresponding to the D- and L-valine methyl ester by comparing their retention times with those of the standards.

  • Quantification:

    • Integrate the peak areas for both the D- and L-isomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100

Visualizations

Racemization_Pathway cluster_main Mechanism of Racemization during Peptide Coupling Activated_AA Activated D-Valine Derivative Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate -H+ D_Product Desired D-Product Enolate->D_Product +H+ L_Product Undesired L-Product Enolate->L_Product +H+ Base Base Base->Oxazolone Proton_Source Proton Source Proton_Source->Enolate

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Check_Base Evaluate Base (Strength & Concentration) Start->Check_Base Check_Coupling_Reagent Review Coupling Reagent & Additives Check_Base->Check_Coupling_Reagent Optimal Use_Weaker_Base Switch to Weaker/ Hindered Base (NMM, Collidine) Check_Base->Use_Weaker_Base Strong/Excess Check_Temp Assess Reaction Temperature Check_Coupling_Reagent->Check_Temp Optimal Use_Better_Reagent Use Uronium/Phosphonium Reagent (HATU, PyBOP) with Additive (HOAt, Oxyma) Check_Coupling_Reagent->Use_Better_Reagent Carbodiimide alone Check_Activation_Time Examine Pre-activation Time Check_Temp->Check_Activation_Time Optimal Lower_Temp Conduct Reaction at 0°C Check_Temp->Lower_Temp Elevated Minimize_Activation Perform In-Situ Activation Check_Activation_Time->Minimize_Activation Prolonged End Racemization Minimized Check_Activation_Time->End Minimal Use_Weaker_Base->Check_Coupling_Reagent Use_Better_Reagent->Check_Temp Lower_Temp->Check_Activation_Time Minimize_Activation->End

Caption: Troubleshooting workflow for high racemization.

References

Improving the solubility of D-Valine methyl ester hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Valine methyl ester hydrochloride. The information aims to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid D-valine. It serves as a crucial building block in peptide synthesis and is widely used in pharmaceutical development, particularly for creating compounds with enhanced stability and specific stereochemistry.[1] Its hydrochloride salt form generally improves stability and solubility in aqueous solutions compared to the free base.

Q2: What are the general solubility properties of this compound?

A2: this compound is a white to off-white crystalline powder. As an amino acid salt, it is generally soluble in polar solvents such as water and methanol. Its solubility is significantly lower in non-polar organic solvents like dichloromethane (DCM), diethyl ether, and hexanes. For reactions in non-polar media, it is common practice to convert the hydrochloride salt to its more soluble free base form.

Q3: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?

A3: If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Ensure the polarity of your solvent is appropriate. For this compound, polar solvents are the best starting point.

  • Temperature: Gently warming the mixture can increase the rate of dissolution. However, be cautious of potential degradation of your starting material or other reagents at elevated temperatures.

  • Particle Size: Grinding the solid to a finer powder increases the surface area and can improve the dissolution rate.

  • Concentration: You may be attempting to create a supersaturated solution. Try using a larger volume of solvent.

Q4: How can I use this compound in a reaction that requires a non-polar organic solvent?

A4: The most common approach is to convert the hydrochloride salt to its free base in situ. This is achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The free amine is more soluble in non-polar organic solvents.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no product yield in a reaction using an organic solvent. The starting material did not dissolve sufficiently to react.1. In Situ Neutralization: Add a tertiary amine base (e.g., TEA, DIPEA) to the reaction mixture to form the more soluble free base. 2. Use a Co-solvent: Add a small amount of a polar co-solvent (e.g., methanol, DMSO) to the primary reaction solvent to increase the solubility of the salt. 3. Change the order of addition: Dissolve the this compound in a minimal amount of a compatible polar solvent first, then add it to the main reaction mixture.
Reaction is slow or incomplete. The concentration of the dissolved starting material is too low for an efficient reaction rate.1. Increase Temperature: Gently heat the reaction mixture to increase both solubility and reaction rate. Monitor for potential side reactions. 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the solid.
Difficulty in isolating the product during workup. The product may have different solubility properties than anticipated.If an aqueous workup is used, the product may be partially soluble in the aqueous layer, especially if it retains some polarity. Perform multiple extractions with the organic solvent to maximize recovery.

Quantitative Solubility Data

SolventTemperature (°C)Approximate Solubility ( g/100 mL)
Ethanol25~ 3.0
Dimethyl sulfoxide (DMSO)25~ 2.0
N,N-Dimethylformamide (DMF)25~ 2.0

Note: This data is for L-Alanine methyl ester (hydrochloride) and should be considered an estimate for this compound.

Experimental Protocols

Protocol 1: General Procedure for In Situ Neutralization for Peptide Coupling

This protocol describes the in situ neutralization of this compound for a peptide coupling reaction in an organic solvent like Dichloromethane (DCM).

Materials:

  • This compound

  • N-protected amino acid

  • Coupling agent (e.g., HBTU, HATU)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 eq) and the coupling agent (1.0 eq) in anhydrous DCM.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • To the suspension of this compound, slowly add DIPEA (2.0 eq) at 0°C and stir for 10-15 minutes.

  • Add the neutralized D-Valine methyl ester solution to the flask containing the activated N-protected amino acid.

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with the standard workup and purification for your specific reaction.

Diagrams

Troubleshooting_Workflow Troubleshooting Solubility of this compound start Start: Solubility Issue with This compound check_solvent Is the solvent polar (e.g., water, methanol)? start->check_solvent polar_solvent Yes check_solvent->polar_solvent Yes nonpolar_solvent No check_solvent->nonpolar_solvent No increase_temp Try gentle heating (e.g., 30-40°C) polar_solvent->increase_temp in_situ_neutralization Perform in situ neutralization with a non-nucleophilic base (e.g., DIPEA, TEA) nonpolar_solvent->in_situ_neutralization still_insoluble Still Insoluble? increase_temp->still_insoluble use_cosolvent Consider using a miscible co-solvent (e.g., Methanol in Water) still_insoluble->use_cosolvent Yes sonication Consider sonication to aid dissolution still_insoluble->sonication No, or not practical reaction_proceeds Reaction should proceed use_cosolvent->reaction_proceeds in_situ_neutralization->reaction_proceeds sonication->reaction_proceeds

Caption: A workflow for troubleshooting solubility issues.

Signaling_Pathway Logical Relationship for Improving Solubility in Non-Polar Solvents start D-Valine Methyl Ester Hydrochloride (Salt Form) (Poorly soluble in non-polar solvents) add_base Add Non-Nucleophilic Base (e.g., TEA, DIPEA) start->add_base free_base D-Valine Methyl Ester (Free Base Form) (More soluble in non-polar solvents) add_base->free_base reaction Reaction in Non-Polar Solvent free_base->reaction

Caption: Conversion to free base for non-polar solvent reactions.

References

Impact of base selection on D-Valine methyl ester hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of base selection in reactions involving D-Valine methyl ester hydrochloride. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the selection of a base critical in reactions with this compound?

A1: this compound is an ammonium salt. For the primary amine to be nucleophilic and participate in reactions like peptide coupling, it must be deprotonated to the free amine. The choice of base is critical as it not only facilitates this deprotonation but also influences side reactions, most notably racemization. The base's strength and steric hindrance play significant roles in maintaining the stereochemical integrity of the chiral D-Valine center.[1]

Q2: What are the most common organic bases used in peptide coupling reactions with this compound?

A2: The most frequently used tertiary amine bases are Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), and N-Methylmorpholine (NMM).[1] Each has distinct properties that affect reaction outcomes.

Q3: How does the choice of base affect racemization?

A3: Racemization at the α-carbon of the amino acid is a major concern in peptide synthesis. The mechanism often involves the formation of an oxazolone intermediate, which can be deprotonated by a base. Stronger, less sterically hindered bases like Triethylamine (TEA) can more easily abstract the α-proton, leading to a higher degree of racemization.[1] In contrast, weaker or more sterically hindered bases like N-Methylmorpholine (NMM) and N,N-Diisopropylethylamine (DIPEA) are less likely to cause racemization, preserving the stereochemical purity of the product.[1]

Q4: When should I choose DIPEA over TEA?

A4: DIPEA is generally preferred over TEA in peptide coupling reactions, especially with sterically hindered amino acids like D-Valine.[2] The significant steric bulk of DIPEA's two isopropyl groups makes it a non-nucleophilic base that is less likely to cause side reactions or racemization compared to the less hindered TEA.[3]

Q5: Are there situations where a weaker base like N-Methylmorpholine (NMM) is preferable?

A5: Yes, for particularly sensitive amino acids that are prone to racemization, NMM is often the safest choice.[1] It is a weaker base than both TEA and DIPEA, which further minimizes the risk of α-proton abstraction and subsequent loss of stereochemical integrity.[1]

Data Presentation: Comparison of Common Bases

While direct comparative studies on this compound with a range of bases are limited, the following table summarizes the key characteristics of commonly used bases in peptide synthesis and their general impact on racemization. This information is critical for making an informed decision for your specific reaction.

BaseStructurepKa of Conjugate AcidSteric HindrancePropensity for RacemizationKey Considerations
Triethylamine (TEA) Et₃N~10.7LowHighDue to its low steric bulk and high basicity, it is a potent catalyst for racemization and should be used with caution, especially for sensitive couplings.[1][3]
N,N-Diisopropylethylamine (DIPEA) iPr₂NEt~10.7HighLow to ModerateThe significant steric hindrance minimizes its ability to abstract the α-proton, making it a superior choice to TEA for reducing racemization.[1][3] It is a widely used base in peptide synthesis.[2]
N-Methylmorpholine (NMM) C₅H₁₁NO~7.4ModerateLowIts lower basicity makes it one of the preferred bases for coupling amino acids that are highly susceptible to racemization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on problems related to base selection.

Issue: Low reaction yield.

Potential Cause 1: Incomplete deprotonation of this compound.

  • Troubleshooting Step: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt. In some protocols, a slight excess (e.g., 1.1 equivalents) is used to ensure complete neutralization.[4]

Potential Cause 2: Steric hindrance of D-Valine.

  • Troubleshooting Step: D-Valine is a β-branched amino acid, which makes it sterically hindered.[5] This can slow down the reaction. Consider extending the reaction time or switching to a more potent coupling reagent like HATU or HBTU, which are often used in conjunction with a non-nucleophilic base like DIPEA.[2][5] Performing a "double coupling" (repeating the coupling step) can also improve yields.[5]

Potential Cause 3: Inappropriate base selection.

  • Troubleshooting Step: While a strong base is needed for deprotonation, a base that is too nucleophilic can lead to side reactions. Ensure you are using a non-nucleophilic base like DIPEA.

Issue: Presence of diastereomeric impurities (racemization).

Potential Cause 1: Use of a base that promotes racemization.

  • Troubleshooting Step: If you are using Triethylamine (TEA), switch to a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like N-Methylmorpholine (NMM).[1] This is the most critical factor in preventing racemization.

Potential Cause 2: Prolonged reaction or pre-activation times.

  • Troubleshooting Step: Keep the pre-activation time of the carboxylic acid component to a minimum (typically 1-5 minutes) before adding the D-Valine methyl ester free amine.[1] Prolonged exposure of the activated amino acid to the base can increase the risk of racemization.

Potential Cause 3: Excess base.

  • Troubleshooting Step: Use the minimum amount of base necessary for the reaction. An excess of base can accelerate the rate of racemization.[1]

Issue: Formation of unexpected byproducts.

Potential Cause 1: Nucleophilic attack by the base.

  • Troubleshooting Step: If you are using a less hindered base, it may act as a nucleophile and react with your activated carboxylic acid or other electrophiles in the reaction mixture. Switching to a highly hindered, non-nucleophilic base like DIPEA can mitigate this issue.[3]

Potential Cause 2: Side reactions related to the coupling reagent.

  • Troubleshooting Step: The choice of coupling reagent can also influence the formation of byproducts. Ensure that your workup procedure is appropriate for the coupling reagent used to remove byproducts like isourea (from carbodiimides).

Experimental Protocols

Protocol 1: General Peptide Coupling using HATU/DIPEA

This protocol describes a standard method for coupling an N-protected amino acid to this compound, a procedure where base selection is crucial.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Slowly add the this compound solution to the pre-activated amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation with an Acid Chloride using Triethylamine

This protocol details a direct acylation reaction, where the base neutralizes the HCl byproduct.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM and cool the solution to 0 °C.

  • Add Triethylamine (2.2 equivalents) dropwise to the solution.

  • Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_deprotonation Step 2: Deprotonation cluster_coupling Step 3: Coupling A N-Protected Amino Acid + Coupling Reagent (e.g., HATU) B Add Base (e.g., DIPEA) A->B Pre-activation C Activated Amino Acid B->C Pre-activation G Dipeptide Product C->G D D-Valine Methyl Ester HCl E Add Base (e.g., DIPEA) D->E Neutralization F Free Amine of D-Valine E->F Neutralization F->G

Caption: General workflow for peptide coupling with this compound.

troubleshooting_logic start Problem Detected: Low Yield or Impurities check_base Is the base appropriate? (e.g., using TEA) start->check_base change_base Switch to DIPEA or NMM check_base->change_base No check_equivalents Are base equivalents correct? check_base->check_equivalents Yes solution Problem Resolved change_base->solution adjust_equivalents Adjust to 1-2 equivalents check_equivalents->adjust_equivalents No check_conditions Are reaction times too long? check_equivalents->check_conditions Yes adjust_equivalents->solution optimize_conditions Shorten pre-activation/ reaction times check_conditions->optimize_conditions Yes check_conditions->solution No optimize_conditions->solution

Caption: Logical troubleshooting workflow for base-related issues.

References

Optimizing stoichiometry for D-Valine methyl ester hydrochloride coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Valine Methyl Ester Hydrochloride Coupling

Welcome to the technical support center for optimizing coupling reactions with this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenge in coupling this compound is steric hindrance. The bulky isopropyl side chain of the valine residue can physically block the approach of the activated carboxylic acid to the amine, leading to slower reaction rates and incomplete coupling. Careful optimization of the stoichiometry, coupling reagents, and reaction conditions is crucial for success.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, potent activating agents are highly recommended. Onium salt-based reagents (uronium/aminium and phosphonium) are generally more effective than standard carbodiimides like DCC or DIC used alone.[1][2] The addition of additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can improve the efficiency of carbodiimide-mediated couplings and suppress racemization.[3][4][5]

Q3: How can I minimize the risk of racemization during the coupling reaction?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern. To mitigate this:

  • Choose the right coupling reagent: HATU is known to be superior to HBTU in minimizing racemization because it forms a more reactive OAt-ester, leading to shorter reaction times.[1]

  • Use a suitable base: Employ sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][6] Avoid stronger, less hindered bases.

  • Control the temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of epimerization.[1]

  • Avoid prolonged pre-activation: Minimize the time the carboxylic acid component remains in its activated state before the addition of the this compound.[1]

Q4: What should I do if the coupling reaction is incomplete?

If you observe a low yield or incomplete reaction, consider the following troubleshooting steps:

  • Increase Stoichiometry: Use a higher excess of the carboxylic acid and coupling reagent (e.g., increase from 1.5 to 3-4 equivalents).[2]

  • Double Coupling: After the initial coupling reaction, drain the reaction mixture and repeat the coupling step with fresh reagents.[1]

  • Extend Reaction Time: For challenging couplings, extend the reaction time to 4-6 hours or even overnight.[1][2]

  • Increase Temperature: Gently increasing the reaction temperature to 35-50°C can help overcome the activation energy barrier, but be mindful of the increased risk of racemization.[2]

  • Switch to a More Potent Reagent: If using a carbodiimide, switch to a more powerful onium salt-based reagent like HATU or HCTU.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Yield 1. Insufficient activation due to steric hindrance.2. Suboptimal stoichiometry.3. Poor solubility of reagents.1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.[1]2. Increase the equivalents of the acid and coupling reagent (2-3 eq.).3. Perform a "double coupling".[1]4. Ensure use of high-purity, anhydrous solvents like DMF or NMP.[2]
Presence of Diastereomeric Impurities (Racemization) 1. Prolonged activation time.2. Use of a strong, non-hindered base.3. Elevated reaction temperature.1. Use HATU as the coupling reagent.[1]2. Use a weaker, sterically hindered base like DIPEA or collidine.[1]3. Perform the coupling at a lower temperature (0 °C).[1]4. Minimize the pre-activation time before adding the amine component.[1]
Side Product Formation 1. Reaction of the coupling reagent with the solvent or impurities.2. Formation of N-acylurea with carbodiimide reagents.1. Use high-purity, anhydrous solvents.2. If using DCC/DIC, add HOBt or HOAt to suppress N-acylurea formation.[3]

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using HATU

This protocol describes a general method for coupling a generic N-protected amino acid to this compound in solution.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF and cool to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the this compound suspension to neutralize the salt and create the free amine. Stir for 10 minutes at 0 °C.

  • Add the activated N-protected amino acid solution from step 1 to the D-Valine methyl ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stoichiometry and Reagent Comparison
Coupling Reagent Acid (eq.) Amine (eq.) Reagent (eq.) Base (eq.) Additive (eq.) Typical Yield Racemization Risk
HATU / DIPEA1.01.01.12.2->95%Very Low[1][7]
HBTU / DIPEA1.01.01.12.2-90-98%Low[7]
EDC / HOBt / DIPEA1.01.01.21.01.285-95%Low to Medium
DIC / HOBt1.01.01.1-1.180-90%Medium

Visualizations

General Workflow for Optimizing D-Valine Coupling

G cluster_start Start cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_success Success start Initial Coupling Attempt (e.g., DIC/HOBt, 1.2 eq.) eval Analyze Reaction (TLC, LC-MS) start->eval incomplete Incomplete Reaction? eval->incomplete racemization Racemization Observed? eval->racemization stronger_reagent Option 2: Switch to Stronger Reagent (HATU) incomplete->stronger_reagent Yes success Coupling Successful Proceed to Workup incomplete->success No optimize_base Option 3: Change Base (e.g., to Collidine) racemization->optimize_base Yes racemization->success No double_couple Option 1: Double Couple with Fresh Reagents double_couple->eval stronger_reagent->double_couple optimize_base->eval

Caption: Troubleshooting workflow for D-Valine coupling.

Signaling Pathway of Peptide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (N-Protected Amino Acid) ActivatedEster Activated Intermediate (Reactive Ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster Facilitates FreeAmine Free Amine (D-Val-OMe) Base->FreeAmine AmineHCl D-Val-OMe·HCl AmineHCl->FreeAmine Neutralization Peptide Dipeptide Product ActivatedEster->Peptide FreeAmine->Peptide Nucleophilic Attack

Caption: Key steps in the coupling reaction mechanism.

References

Technical Support Center: Purification of D-Valine Methyl Ester Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing recrystallization techniques to purify D-Valine methyl ester hydrochloride.

Experimental Protocols

A detailed methodology for a key recrystallization experiment is provided below.

Protocol 1: Recrystallization from Methanol/Diethyl Ether

This protocol is adapted from established procedures for the purification of valine methyl ester hydrochloride.[1][2][3]

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Anhydrous methanol (ACS grade or higher)

  • Anhydrous diethyl ether (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of anhydrous methanol to the flask. Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solution for extended periods.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source. Slowly add anhydrous diethyl ether to the warm methanol solution while gently swirling the flask. Continue adding diethyl ether until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to remove residual solvents. The final product should be a white to off-white crystalline powder.[2][4]

Data Presentation

The following table summarizes key quantitative data related to the purification of this compound.

ParameterValueSource(s)
Purity (Post-Recrystallization) ≥98.5% to ≥99.0%[5]
Melting Point Approximately 170-173 °C (for L-isomer)
Expected Yield 80-95% (general for amino acid methyl ester hydrochlorides from methanol-ether)[6]
Appearance White to off-white crystalline powder[4]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Crude D-Valine Methyl Ester HCl B Add minimal hot anhydrous Methanol A->B C Hot Filtration (Optional) B->C Insoluble impurities present D Add anhydrous Diethyl Ether until turbid B->D No insoluble impurities C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum Filtration F->G H Wash with cold Diethyl Ether G->H I Dry under vacuum H->I J Pure D-Valine Methyl Ester HCl Crystals I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound oiled out instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional methanol to ensure full dissolution. Then, allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in a draft-free area or by insulating the flask to slow the rate of cooling. Seeding the solution with a previously obtained pure crystal can also encourage crystallization over oiling out.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent: The most likely cause is that too much methanol was used, and the solution is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the methanol. Be careful not to evaporate too much. Once the volume is reduced, repeat the cooling process.

  • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q2, excess solvent will keep more of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot methanol necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose a significant amount of product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) are pre-heated before filtration.

  • Incomplete crystallization: Not allowing enough time for crystallization or not cooling to a low enough temperature can result in product loss.

    • Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal formation.

  • Washing with too much or warm solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not cold can dissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold diethyl ether.

Q4: My final product is not as pure as expected. What could be the cause?

A4: Impurities can be carried over for a few reasons:

  • Inefficient removal of mother liquor: If the crystals are not thoroughly separated from the mother liquor, dissolved impurities will remain.

    • Solution: Ensure efficient vacuum filtration to remove as much of the mother liquor as possible. A second washing step with cold diethyl ether may be necessary.

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to promote the formation of larger, purer crystals.

  • Presence of related impurities: Impurities with similar solubility profiles to this compound, such as L-isoleucine methyl ester hydrochloride, may be difficult to remove in a single recrystallization.[7]

    • Solution: A second recrystallization may be necessary to achieve higher purity. Purity should be assessed by analytical methods such as HPLC or melting point determination.

Q5: What is the purpose of using a methanol/diethyl ether solvent system?

A5: This is a classic example of a binary solvent system for recrystallization. This compound is soluble in the "good" solvent, methanol, especially when hot. It is much less soluble in the "poor" solvent, diethyl ether. By dissolving the compound in a minimal amount of hot methanol and then adding diethyl ether, the polarity of the solvent mixture is decreased, reducing the solubility of the polar this compound and inducing crystallization.

Solvent_System_Logic cluster_solvents Solvent Properties cluster_process Recrystallization Process Methanol Methanol ('Good' Solvent) Dissolve Dissolve D-Valine Methyl Ester HCl in minimal hot Methanol Methanol->Dissolve Ether Diethyl Ether ('Poor' Solvent) AddEther Add Diethyl Ether Ether->AddEther Dissolve->AddEther Solubility Solubility Decreases AddEther->Solubility Crystallization Pure Crystals Form Solubility->Crystallization

References

Identifying byproducts in D-Valine methyl ester hydrochloride reactions via mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing D-Valine methyl ester hydrochloride in their experiments. The following sections address common issues related to byproduct formation and offer detailed protocols for identification using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak in my mass spectrum with the same mass-to-charge ratio (m/z) as my starting material, this compound, but my reaction should have gone to completion. What could this be?

A1: It is possible that you are observing the diastereomer, L-Valine methyl ester hydrochloride. Racemization is a known side reaction that can occur, particularly under basic conditions or during prolonged reaction times.[1] This will result in a mixture of D- and L-isomers, which are often difficult to distinguish by mass spectrometry alone without chiral chromatography.

Q2: My mass spectrum shows a peak corresponding to the loss of a methyl group from my expected product. What is the likely cause?

A2: This observation suggests hydrolysis of the methyl ester back to the carboxylic acid. This can happen if there is residual water in your reaction mixture or during workup and purification steps. The resulting byproduct would be D-Valine.

Q3: During a peptide coupling reaction using this compound, I see unexpected peaks that do not correspond to my desired peptide. What are the potential sources of these byproducts?

A3: Unwanted peaks in your mass spectrum following a peptide coupling reaction can originate from several sources:

  • Byproducts from coupling reagents: Carbodiimide reagents like DCC and DIC produce urea byproducts (e.g., dicyclohexylurea), while reagents like BOP can form carcinogenic hexamethylphosphoramide (HMPA).[1]

  • Incomplete coupling: Due to the steric hindrance of the valine side chain, coupling reactions may be incomplete, leading to unreacted starting materials or deletion sequences in your peptide.

  • Side reactions of the amino acid: Racemization can occur, as mentioned in Q1. Additionally, if the N-terminus is not properly protected, side reactions at the amine group are possible.

Q4: How can I minimize byproduct formation in my reactions involving this compound?

A4: To minimize byproducts, consider the following strategies:

  • Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the methyl ester.

  • Optimize your coupling strategy: For peptide synthesis, use a coupling reagent known to minimize racemization, such as those that form OBt esters as intermediates.[1] Using a hindered base like N,N-diisopropylethylamine (DIPEA) can also reduce the risk of epimerization.

  • Control reaction time and temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of side reactions like racemization.

  • Use a capping agent: In solid-phase peptide synthesis, a capping agent can be used to terminate any unreacted peptide chains, preventing the formation of deletion sequences.

Troubleshooting Guide: Byproduct Identification by Mass Spectrometry

This guide will help you identify common byproducts in reactions involving this compound using mass spectrometry.

Table 1: Common Byproducts and their Expected Mass-to-Charge Ratios (m/z)
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Notes
D-Valine methyl esterC₆H₁₃NO₂131.17132.10Starting material (free base)
L-Valine methyl esterC₆H₁₃NO₂131.17132.10Racemization product
D-ValineC₅H₁₁NO₂117.15118.09Hydrolysis product
N-acetyl-D-Valine methyl esterC₈H₁₅NO₃173.21174.11Byproduct from capping with acetic anhydride
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35225.19Byproduct from DCC coupling reagent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12136.05Common peptide coupling additive

Note: The observed m/z may vary slightly depending on the instrument calibration and resolution. The hydrochloride salt will not be observed in the gas phase.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis
  • Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile or methanol).

  • Dilution: Further dilute the quenched sample in a solvent appropriate for your mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI). The final concentration should be in the low micromolar to nanomolar range.

  • Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the instrument.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Identification of Byproducts using LC-MS/MS
  • Chromatographic Separation:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution method with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Mass Spectrometry (MS) Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data over a mass range that includes your expected products and potential byproducts (e.g., m/z 100-1000).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Perform data-dependent acquisition to trigger MS/MS scans on the most abundant ions from the full scan.

    • Use collision-induced dissociation (CID) to fragment the precursor ions.

    • Analyze the fragmentation patterns to confirm the identity of known compounds and elucidate the structure of unknown byproducts.

Visualizing Experimental Workflows

Diagram 1: Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Reaction Sample prep Sample Preparation (Dilution, Filtration) start->prep lcms LC-MS Analysis (Full Scan) prep->lcms data_analysis Data Analysis (Identify Unexpected Peaks) lcms->data_analysis msms MS/MS Analysis (Fragmentation of Unknowns) data_analysis->msms Unknown Peak Detected structure Structure Elucidation (Interpret Fragment Spectra) msms->structure conclusion Identify Byproduct structure->conclusion Peptide_Coupling_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions AA1 N-Protected Amino Acid Activated_AA1 Activated Amino Acid AA1->Activated_AA1 + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Urea_Formation Urea Byproduct Coupling_Reagent->Urea_Formation Dipeptide Protected Dipeptide Activated_AA1->Dipeptide + D-Valine methyl ester DValOMe D-Valine methyl ester hydrochloride DValOMe->Dipeptide Racemization Racemization DValOMe->Racemization Basic conditions Hydrolysis Hydrolysis Dipeptide->Hydrolysis + H2O

References

Technical Support Center: Handling Hygroscopic D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of hygroscopic D-Valine methyl ester hydrochloride. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound is a derivative of the amino acid D-valine.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2] This property can alter the compound's physical and chemical characteristics, potentially impacting experimental outcomes.[3]

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For enhanced protection, especially for long-term storage, it is recommended to store the container within a desiccator containing a drying agent like silica gel.[5] Some suppliers also recommend storing the compound under an inert gas.

Q3: What are the visible signs that this compound has absorbed moisture?

A3: Moisture absorption can lead to visible changes in the compound, which typically appears as a white crystalline powder.[1] Signs of moisture contamination include clumping, caking, or the material appearing wet or turning into a liquid.[3][6] These changes can affect the material's flowability and handling during experiments.[2]

Q4: Can I use this compound if it has been exposed to moisture?

A4: Using this compound that has absorbed moisture can lead to inaccurate measurements and compromise the integrity of your experiment.[3] If moisture exposure is suspected, it is best to use a fresh, properly stored supply. For critical applications, the material may need to be dried under vacuum, though this should be done with caution to avoid decomposition.[6][7]

Q5: How does moisture absorption affect experimental results?

A5: Moisture absorption increases the measured weight of the compound, leading to inaccuracies in concentration when preparing solutions.[8] It can also potentially lead to hydrolysis of the ester group, altering the chemical identity of the substance and impacting reaction stoichiometry and product purity.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent weighing results, with mass increasing over time. The compound is absorbing atmospheric moisture on the balance.Minimize the exposure time of the compound to air. Use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) for weighing.[9] Alternatively, use the "weighing by difference" technique (see Experimental Protocols).
The compound has formed clumps or appears caked in the container. The container was not sealed properly or was stored in a humid environment.Discard the affected material if possible. If the material must be used, it may be possible to dry it under high vacuum.[8] However, for best results, always use a fresh, properly stored batch. To prevent this, always seal containers tightly with paraffin film for extra protection and store them in a desiccator.[5]
Difficulty in transferring the powder due to stickiness. The compound has absorbed moisture, leading to poor flowability.[2]Handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier.[9] Ensure all spatulas and weighing boats are completely dry.
Variability in experimental results between batches. Inconsistent water content in the this compound used.Implement standardized handling procedures for every use. For highly sensitive experiments, it may be necessary to determine the water content of each batch using methods like Karl Fischer titration before use.[9]

Quantitative Data

Experimental Protocols

Protocol 1: Weighing this compound

Objective: To accurately weigh a specific amount of hygroscopic this compound while minimizing moisture absorption.

Method 1: Weighing in a Controlled Atmosphere (Glove Box)

  • Preparation: Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon) with low humidity levels.

  • Acclimatization: Place the sealed container of this compound, along with all necessary tools (spatula, weighing paper/boat, and receiving flask), into the glove box antechamber and allow them to acclimatize.

  • Weighing: Once inside the main chamber, open the container and quickly weigh the desired amount of the compound onto the weighing paper or boat.

  • Transfer: Immediately transfer the weighed compound to your reaction vessel or a pre-tared, sealable container.

  • Sealing: Tightly seal the original container of this compound before removing it from the glove box.

Method 2: Weighing by Difference (Standard Laboratory Conditions)

  • Initial Weighing: Place the sealed container of this compound on the analytical balance and record its mass.

  • Transfer: Quickly open the container and transfer an approximate amount of the solid into your receiving vessel (e.g., a flask or beaker).

  • Final Weighing: Immediately reseal the original container and weigh it again on the same analytical balance.

  • Calculation: The difference between the initial and final mass of the container is the exact mass of the compound transferred.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound with an accurate concentration.

  • Drying Glassware: Ensure all glassware (volumetric flask, beaker, funnel, etc.) is thoroughly dried in an oven and cooled to room temperature in a desiccator before use.

  • Weighing: Accurately weigh the required mass of this compound using one of the methods described in Protocol 1.

  • Dissolution: Transfer the weighed solid into a beaker. Add a small amount of the desired anhydrous solvent and stir until the solid is completely dissolved.

  • Quantitative Transfer: Carefully transfer the solution into a volumetric flask using a funnel. Rinse the beaker and the funnel with small portions of the anhydrous solvent, adding the rinsings to the volumetric flask to ensure all the compound is transferred.

  • Dilution: Add the anhydrous solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container, preferably with a septum to allow for removal by syringe, to prevent atmospheric moisture contamination.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Handling this compound start Start: Handling D-Valine Methyl Ester Hydrochloride issue Encounter an Issue? start->issue weighing_issue Inconsistent Weight? issue->weighing_issue Yes proceed Proceed with Experiment issue->proceed No clumping_issue Compound Clumped? weighing_issue->clumping_issue No use_glovebox Action: Use Glove Box or Weigh by Difference weighing_issue->use_glovebox Yes other_issue Other Issue? clumping_issue->other_issue No check_storage Action: Check Storage Conditions (Seal & Desiccator) clumping_issue->check_storage Yes consult_sds Action: Consult Safety Data Sheet and Technical Support other_issue->consult_sds Yes use_glovebox->proceed stop Stop: Use New Batch check_storage->stop consult_sds->proceed

Caption: Troubleshooting workflow for common issues.

WeighingProtocol Experimental Workflow for Weighing start Start: Weighing Protocol glove_box_path Method A: Glove Box start->glove_box_path difference_path Method B: Weighing by Difference start->difference_path prepare_gb 1. Prepare Glove Box (Inert Atmosphere) glove_box_path->prepare_gb weigh_initial 1. Weigh Sealed Container (Mass 1) difference_path->weigh_initial acclimatize 2. Acclimatize Materials prepare_gb->acclimatize weigh_in_gb 3. Weigh Compound Quickly acclimatize->weigh_in_gb transfer_in_gb 4. Transfer to Vessel weigh_in_gb->transfer_in_gb end End: Accurate Mass Obtained transfer_in_gb->end transfer_solid 2. Quickly Transfer Solid weigh_initial->transfer_solid weigh_final 3. Re-weigh Sealed Container (Mass 2) transfer_solid->weigh_final calculate 4. Calculate Mass Transferred (Mass 1 - Mass 2) weigh_final->calculate calculate->end

Caption: Workflow for accurate weighing.

References

Technical Support Center: Catalyst Poisoning in Reactions with D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during chemical reactions involving D-Valine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or has stalled completely. What are the potential causes related to the catalyst?

A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. When using this compound, several factors related to this specific substrate can contribute to catalyst poisoning:

  • Amine Group Coordination: The free amino group in D-Valine can strongly coordinate to the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), effectively blocking them from participating in the desired reaction.[1][2][3]

  • Chloride Poisoning: The hydrochloride salt introduces chloride ions into the reaction mixture. Halides are known poisons for many noble metal catalysts, particularly Palladium.[4][5][6] Chloride can irreversibly bind to the catalyst surface or alter its electronic properties, leading to deactivation.

  • Impurity Poisoning: Trace impurities in the this compound starting material or solvents can act as potent catalyst poisons. Common culprits include sulfur compounds, which are notorious for poisoning noble metal catalysts.[5][6]

Q2: What are the visual or analytical signs of catalyst poisoning in my reaction?

A2: Besides a decrease in reaction rate, other signs of catalyst deactivation include:

  • Incomplete Conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Changes in Selectivity: An increase in the formation of side products may be observed as the catalyst's ability to direct the reaction along the desired pathway is compromised.

  • Visual Changes to the Catalyst: For heterogeneous catalysts, a change in color or texture, such as clumping or the appearance of a black carbonaceous deposit (coking), can indicate deactivation.[5][6]

  • Reproducibility Issues: Identical reaction setups yield inconsistent results, suggesting variability in catalyst activity.

Q3: Which catalysts are particularly susceptible to poisoning by this compound?

A3: Catalysts commonly used in hydrogenations, cross-coupling reactions, and other transformations involving amino acid derivatives are at risk. These include:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C): Highly susceptible to poisoning by halides (chloride) and nitrogen-containing compounds.[4][5][6]

  • Raney Nickel: Prone to deactivation by chemisorption of reactants or products, particularly those with multiple bonds or heteroatoms like the amine and ester groups.[7][8]

  • Rhodium-based catalysts: While often used for asymmetric hydrogenations of amino acid precursors, their activity can be inhibited by strong coordination of the amine or other functional groups present in the substrate.[9][10][11][12]

Q4: How can I mitigate catalyst poisoning when working with this compound?

A4: Several strategies can be employed to minimize catalyst deactivation:

  • Neutralization of the Hydrochloride: Prior to adding the catalyst, neutralize the this compound with a non-coordinating base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) to generate the free base of the amino ester. This removes the problematic chloride ions from the immediate vicinity of the catalyst.[13]

  • Use of a More Robust Catalyst: Consider using a more poison-resistant catalyst. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes show higher activity and resistance to poisoning in hydrogenolysis reactions compared to standard Pd/C.[14]

  • Addition of a Co-catalyst or Additive: In some cases, the addition of a mild acid like acetic acid can protonate the amine, reducing its coordinating ability and facilitating the reaction.[14]

  • Optimize Reaction Conditions: Increasing hydrogen pressure or reaction temperature can sometimes overcome partial catalyst deactivation, though this may also lead to side reactions.[14]

  • Ensure High Purity of Reagents: Use high-purity this compound and solvents to minimize the introduction of external catalyst poisons.

Troubleshooting Guide

The following table summarizes common issues, potential causes, and suggested solutions when catalyst poisoning is suspected in reactions with this compound.

Observed Issue Potential Cause Suggested Solution
No or very slow reaction from the start Inactive catalyst (old or improperly stored).Severe poisoning by impurities in the substrate or solvent.Use a fresh batch of catalyst.Purify the this compound and/or use anhydrous, high-purity solvents.
Reaction starts but stops before completion Gradual catalyst poisoning by the substrate (amine or chloride).Product inhibition.Neutralize the hydrochloride salt before adding the catalyst.Try adding the catalyst in portions throughout the reaction.Consider a continuous flow setup where the product is removed as it is formed.
Formation of unexpected byproducts Change in catalyst selectivity due to partial poisoning of active sites.Screen different catalysts or catalyst supports.Optimize reaction conditions (temperature, pressure, solvent) to favor the desired pathway.
Inconsistent results between batches Variable levels of impurities in the starting material.Inconsistent catalyst activity.Standardize the purification of starting materials.Test the activity of each new batch of catalyst with a standard reaction.

Quantitative Data on Catalyst Deactivation

The following table provides a generalized summary of the impact of common poisons on the performance of palladium catalysts, which are frequently used in reactions involving amino acid derivatives. The exact values can vary significantly depending on the specific reaction, catalyst, and conditions.

Poison Typical Source Effect on Activity (Turnover Frequency) Effect on Selectivity Mechanism of Poisoning
Chloride (Cl⁻) D-Valine methyl ester hydrochloride Significant decreaseCan alter selectivity by modifying the electronic properties of the catalyst surface.Strong chemisorption on active sites, formation of stable metal chlorides.[4]
Amines (R-NH₂) D-Valine methyl esterModerate to significant decreaseCan act as a ligand, potentially influencing stereoselectivity in asymmetric reactions.Coordination to metal centers, blocking active sites.[1][2]
Sulfur Compounds (e.g., thiols, sulfides) Impurities in reagentsDrastic decrease, often complete deactivation at ppm levelsLoss of selectivityIrreversible chemisorption, formation of stable metal sulfides.[5][6]
Carbon Monoxide (CO) Impurities in hydrogen gas, decomposition of solventsSignificant, often reversible decreaseCan alter selectivityStrong, competitive adsorption on active sites.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation with in-situ Neutralization of this compound

This protocol is designed to minimize catalyst poisoning from the hydrochloride salt.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Methanol or Ethanol

  • Hydrogen gas supply

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Stir bar

Procedure:

  • To the reaction flask, add this compound (1.0 eq).

  • Add anhydrous methanol or ethanol to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TEA or DIPEA (1.05 eq) dropwise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete neutralization. A salt (triethylammonium chloride or diisopropylethylammonium chloride) may precipitate.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel, purge with hydrogen gas 3-5 times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or as required).

  • Stir the reaction vigorously at room temperature or gentle heating as required.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 2: Catalyst Regeneration (for Palladium Catalysts)

This is a general guideline for attempting to regenerate a palladium catalyst that has been poisoned by an amine hydrochloride. Regeneration may not always be successful.

Materials:

  • Spent Palladium catalyst

  • Aqueous solution of a non-coordinating base (e.g., 5% sodium carbonate or sodium bicarbonate solution)

  • Water (deionized)

  • Methanol or Ethanol

  • Filtration apparatus

Procedure:

  • After the reaction, carefully filter the spent catalyst from the reaction mixture.

  • Wash the recovered catalyst extensively with the reaction solvent to remove adsorbed organic species.

  • Create a slurry of the catalyst in a dilute aqueous solution of sodium carbonate or sodium bicarbonate.

  • Stir the slurry at room temperature for 1-2 hours. This helps to remove adsorbed chloride and protonated amines.

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Wash the catalyst with methanol or ethanol to remove water.

  • Dry the catalyst carefully under vacuum. Caution: Dried palladium on carbon can be pyrophoric and may ignite in the presence of air. Handle with extreme care under an inert atmosphere.

  • Test the activity of the regenerated catalyst on a small scale before reusing it in a larger reaction.

Visualizations

CatalystPoisoningPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_poisons Poisons cluster_deactivated Deactivated Catalyst D-Valine_ester_HCl D-Valine Methyl Ester Hydrochloride Amine Free Amine Group D-Valine_ester_HCl->Amine dissociates to Chloride Chloride Ion (Cl-) D-Valine_ester_HCl->Chloride dissociates to Active_Site Active Catalyst Site (e.g., Pd) Poisoned_Site Poisoned Active Site Active_Site->Poisoned_Site Deactivation Amine->Active_Site Strong Coordination Chloride->Active_Site Irreversible Binding

Caption: Potential pathways for catalyst deactivation by this compound.

TroubleshootingWorkflow Start Reaction Stalled or Sluggish? Check_Catalyst Is the catalyst fresh? Start->Check_Catalyst Yes Neutralize Neutralize Hydrochloride (e.g., with TEA) Check_Catalyst->Neutralize Yes Purify_Reagents Purify Starting Materials and Solvents Check_Catalyst->Purify_Reagents No, use fresh catalyst Increase_Loading Increase Catalyst Loading Neutralize->Increase_Loading Change_Catalyst Switch to a more robust catalyst (e.g., Pearlman's) Increase_Loading->Change_Catalyst End_Fail Consult Specialist Increase_Loading->End_Fail Optimize_Conditions Optimize Conditions (Temp, Pressure) Change_Catalyst->Optimize_Conditions Change_Catalyst->End_Fail End_Success Reaction Proceeds Optimize_Conditions->End_Success Optimize_Conditions->End_Fail Purify_Reagents->Neutralize

Caption: A logical workflow for troubleshooting catalyst poisoning issues.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR for D-Valine Methyl Ester Hydrochloride Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like D-Valine methyl ester hydrochloride is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound, supported by experimental protocols and data.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a separative technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. For chiral molecules like this compound, enantiomeric purity is typically assessed using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Chemical purity is assessed by separating the main component from any impurities. Detection is commonly performed using ultraviolet (UV) absorption, especially after derivatization to introduce a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[1][2] This allows for the determination of the purity of a substance by comparing the integral of the analyte's signals to that of a certified internal standard of known purity.[2] For enantiomeric purity, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to induce chemical shift differences between the enantiomers, allowing for their distinct integration and quantification.[3][4]

Experimental Protocols

HPLC Method for Chemical and Enantiomeric Purity

This protocol outlines a typical approach using a chiral stationary phase for the simultaneous determination of chemical and enantiomeric purity. Derivatization with a reagent like N-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is often employed to enhance UV detection.[5]

1. Sample Preparation (Derivatization with FMOC-Cl):

  • Dissolve an accurately weighed amount of this compound in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone).

  • Allow the reaction to proceed at room temperature.

  • Quench the reaction by adding an acid (e.g., phosphoric acid) and dilute with the mobile phase.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series).[5][6]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol like 2-propanol, often with an acidic modifier like trifluoroacetic acid (TFA). A typical mobile phase could be 10% 2-propanol in hexane with 0.1% TFA.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 262 nm or fluorescence detection (Excitation: 264 nm, Emission: 312 nm) for higher sensitivity.[5]

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Method for Purity Assessment

This protocol describes the use of ¹H qNMR for determining the absolute purity and enantiomeric excess of this compound.

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). For enantiomeric purity, a chiral solvating agent can be added to the solvent.[3]

  • Ensure complete dissolution by gentle vortexing.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5-7 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.

Data Presentation: A Comparative Overview

ParameterHPLC with Chiral Stationary PhaseQuantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioningSignal intensity proportional to the number of nuclei
Primary Measurement Relative peak areaAbsolute or relative molar ratio
Chemical Purity Assay Typically reported as % area purity. May not detect non-UV active impurities or those co-eluting.[7]Provides absolute purity against a certified standard. Can detect a wide range of proton-containing impurities.
Enantiomeric Purity Assay High sensitivity for detecting the minor enantiomer (e.g., <0.05%).[8][9]Achievable with chiral solvating/derivatizing agents. Accuracy depends on the induced chemical shift difference and signal resolution.[3]
Impurity Identification Retention time provides limited structural information. Hyphenation with Mass Spectrometry (LC-MS) is needed for identification.Provides structural information about impurities directly from the spectrum.[10]
Sample Throughput Higher, with typical run times of 15-30 minutes per sample.Lower, as longer relaxation delays are required for accurate quantification.
Method Development Can be complex, requiring screening of columns and mobile phases.Generally more straightforward, focusing on solvent selection, internal standard, and acquisition parameters.
Sample Requirement Microgram to milligram quantities.Milligram quantities.
Sample Recovery Destructive technique.Non-destructive, the sample can be recovered.[7]

Visualizing the Analytical Workflow

G cluster_HPLC HPLC Workflow cluster_NMR NMR Workflow hplc_prep Sample Preparation (Derivatization if needed) hplc_analysis HPLC Analysis (Chiral Column) hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Peak Integration & Quantification hplc_data->hplc_quant hplc_purity Purity Report (% Area, % ee) hplc_quant->hplc_purity nmr_prep Sample Preparation (with Internal Standard) nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_data Data Processing (Phasing, Baseline Correction) nmr_analysis->nmr_data nmr_quant Signal Integration & Calculation nmr_data->nmr_quant nmr_purity Purity Report (Absolute Purity, % ee) nmr_quant->nmr_purity

Caption: Comparative workflow for HPLC and NMR purity analysis.

Objective Comparison of Performance

Specificity and Accuracy:

  • HPLC: Chiral HPLC methods offer excellent specificity for separating enantiomers, often achieving baseline resolution.[11] However, the accuracy of chemical purity determination can be compromised by co-eluting impurities or impurities that lack a UV chromophore.[7] The "area percent" purity is relative and assumes all components have the same response factor.

  • NMR: qNMR is considered a primary ratio method of measurement, offering high accuracy for purity determination without the need for substance-specific reference standards for every impurity.[2] Its specificity is high, as chemical shifts are unique to molecular structure. NMR can provide a more "universal" detection of proton-containing impurities.

Sensitivity and Limits of Quantification:

  • HPLC: With fluorescence detection after derivatization, HPLC can be extremely sensitive, allowing for the quantification of enantiomeric impurities at levels below 0.05%.[5][9]

  • NMR: The sensitivity of NMR is inherently lower than that of HPLC. While modern high-field instruments have improved sensitivity, quantifying impurities below the 0.1% level can be challenging and requires careful experimental setup and sufficient acquisition time.

Impurity Identification:

  • HPLC: A significant limitation of HPLC is its inability to provide structural information about unknown impurities based on the chromatogram alone. Identification requires fraction collection and subsequent analysis by techniques like MS or NMR, or the use of hyphenated techniques like LC-MS.[10]

  • NMR: NMR is unparalleled in its ability to provide detailed structural information. The chemical shifts, coupling constants, and signal multiplicities in a ¹H NMR spectrum can often allow for the direct identification and characterization of minor impurities without the need for separation.[10][12]

Throughput and Practical Considerations:

  • HPLC: HPLC is well-suited for high-throughput screening and routine quality control due to its shorter analysis times and automation capabilities.

  • NMR: qNMR is generally a lower throughput technique due to the requirement for long relaxation delays to ensure accurate quantification. However, the information obtained from a single NMR experiment (identity, purity, impurity profile) can be very comprehensive.

Conclusion and Recommendations

Both HPLC and NMR are powerful techniques for the purity analysis of this compound, each with distinct advantages and limitations. The choice of method depends on the specific analytical goal.

  • For routine quality control, high-throughput screening, and the precise quantification of trace enantiomeric impurities, chiral HPLC is the method of choice. Its high sensitivity and established protocols make it ideal for release testing in a manufacturing environment.[6][13]

  • For the definitive determination of absolute purity, the characterization and identification of unknown impurities, and as an orthogonal method to validate HPLC results, qNMR is superior. Its non-destructive nature and ability to provide structural information make it an invaluable tool during process development and for the certification of reference standards.[1][7]

Ultimately, a combination of both techniques provides the most comprehensive understanding of the purity profile of this compound. HPLC can be used for rapid and sensitive screening, while NMR can be employed for in-depth characterization and as a primary method for purity assignment.

References

D-Valine Methyl Ester Hydrochloride vs. L-Valine Methyl Ester Hydrochloride: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between enantiomeric starting materials is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of D-Valine methyl ester hydrochloride and L-Valine methyl ester hydrochloride in asymmetric synthesis, supported by experimental data and detailed methodologies.

Valine, a proteinogenic amino acid, possesses a chiral center that makes its derivatives, such as D- and L-Valine methyl ester hydrochloride, valuable chiral building blocks in asymmetric synthesis. These compounds are frequently employed as chiral auxiliaries or as precursors to chiral ligands and catalysts, enabling the synthesis of enantiomerically pure target molecules, a crucial aspect in the development of pharmaceuticals and other bioactive compounds. The fundamental principle governing their use is that the two enantiomers, under identical reaction conditions, should afford enantiomeric products with comparable yields and levels of stereoselectivity. This concept, known as enantiocomplementary synthesis, provides chemists with the flexibility to access either enantiomer of a desired product.

Core Principles of Asymmetric Synthesis with Valine Derivatives

The bulky isopropyl group of the valine moiety plays a crucial role in directing the stereochemical outcome of a reaction. By attaching the valine derivative to a prochiral substrate, one face of the reactive center becomes sterically hindered, forcing an incoming reagent to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product.

Comparative Asymmetric Synthesis: Intramolecular Strecker Reaction

A direct comparison of D- and L-Valine methyl ester in asymmetric synthesis is demonstrated in the intramolecular Strecker synthesis of α-methylserine. In this reaction, the valine ester acts as a chiral auxiliary to control the stereochemistry of the newly formed α-amino acid. The use of L-valine ester leads to the formation of (R)-α-methylserine, while the use of D-valine ester yields the enantiomeric (S)-α-methylserine.[1]

Table 1: Comparison of D- and L-Valine Esters in the Asymmetric Intramolecular Strecker Synthesis of α-Methylserine [1]

Chiral AuxiliaryProductDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of Final ProductOverall Yield
L-Valine methyl ester(R)-α-Methylserine>95%>95%Good
D-Valine methyl ester(S)-α-Methylserine>95%>95%Good

Note: Specific yield percentages were not detailed in the abstract, but were described as "good".

Experimental Protocol: Asymmetric Intramolecular Strecker Synthesis of α-Methylserine[1]
  • Esterification: L-valine (or D-valine) is esterified with hydroxyacetone (acetol) to form the corresponding L-valine acetol ester.

  • Intramolecular Strecker Reaction: The amino ester is then treated with a cyanide source (e.g., trimethylsilyl cyanide) and a Lewis acid catalyst. The amino group attacks the carbonyl of the acetol moiety to form a transient imine, which then undergoes intramolecular cyclization via the attack of the cyanide ion. The bulky isopropyl group of the valine auxiliary directs the cyanide attack, leading to a high diastereoselectivity in the resulting cyclic α-amino nitrile.

  • Hydrolysis and Auxiliary Removal: The cyclic intermediate is subsequently hydrolyzed under acidic conditions to open the ring and cleave the valine auxiliary, affording the enantiomerically enriched α-methylserine. The chiral auxiliary (valine methyl ester) can often be recovered and reused.

Strecker_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Valine_Ester D- or L-Valine Methyl Ester Esterification Esterification Valine_Ester->Esterification Hydroxyacetone Hydroxyacetone Hydroxyacetone->Esterification Strecker_Reaction Intramolecular Strecker Reaction (Cyanide Source, Lewis Acid) Esterification->Strecker_Reaction Valine Acetol Ester Hydrolysis Hydrolysis & Auxiliary Removal Strecker_Reaction->Hydrolysis Cyclic α-Amino Nitrile Amino_Acid (S)- or (R)-α-Methylserine Hydrolysis->Amino_Acid Recovered_Auxiliary Recovered Valine Methyl Ester Hydrolysis->Recovered_Auxiliary

Caption: Workflow for the asymmetric intramolecular Strecker synthesis.

Application of L-Valine Methyl Ester Hydrochloride in the Synthesis of Chiral Schiff Bases for Asymmetric Henry Reactions

L-Valine methyl ester hydrochloride is a common starting material for the synthesis of chiral ligands used in metal-catalyzed asymmetric reactions. One such application is the preparation of chiral Schiff base ligands for the cobalt-catalyzed asymmetric Henry (nitroaldol) reaction.

Table 2: Performance of L-Valine Methyl Ester-Derived Chiral Cobalt Complex in the Asymmetric Henry Reaction

CatalystReactionYieldEnantiomeric Excess (e.e.)
Co(II)-Schiff Base ComplexBenzaldehyde + Nitromethane92%85%
Experimental Protocol: Synthesis of Chiral Schiff Base and Application in Asymmetric Henry Reaction
  • Synthesis of L-Valine Methyl Ester: L-Valine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to produce L-Valine methyl ester hydrochloride.

  • Synthesis of Chiral Schiff Base: L-Valine methyl ester hydrochloride is reacted with salicylaldehyde in the presence of a base (e.g., triethylamine) to form the chiral Schiff base ligand.

  • Formation of the Chiral Cobalt Complex: The Schiff base ligand is then complexed with a cobalt(II) salt (e.g., cobalt(II) acetate) to generate the active chiral catalyst.

  • Asymmetric Henry Reaction: The chiral cobalt complex catalyzes the reaction between an aldehyde (e.g., benzaldehyde) and a nitroalkane (e.g., nitromethane) to produce the corresponding chiral β-nitroalcohol with high yield and enantioselectivity.

Henry_Reaction_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction L_Valine_HCl L-Valine Methyl Ester HCl Schiff_Base_Formation Schiff Base Formation L_Valine_HCl->Schiff_Base_Formation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff_Base_Formation Complexation Complexation Schiff_Base_Formation->Complexation Chiral Schiff Base Co_Salt Cobalt(II) Salt Co_Salt->Complexation Chiral_Catalyst Chiral Cobalt Complex Complexation->Chiral_Catalyst Henry_Reaction Asymmetric Henry Reaction Chiral_Catalyst->Henry_Reaction Aldehyde Aldehyde Aldehyde->Henry_Reaction Nitroalkane Nitroalkane Nitroalkane->Henry_Reaction Product Chiral β-Nitroalcohol Henry_Reaction->Product

Caption: Synthesis of a chiral catalyst and its use in an asymmetric Henry reaction.

Application of this compound in Diastereoselective Alkylation via Chiral Oxazolidinones

This compound can be converted to D-valinol, which is a precursor for the synthesis of chiral oxazolidinone auxiliaries. These auxiliaries are highly effective in directing diastereoselective alkylation reactions of enolates.

Table 3: Diastereoselective Alkylation of an N-Acyloxazolidinone Derived from D-Valinol

ElectrophileDiastereomeric Ratio (d.r.)Yield
Benzyl bromide>98:2High
Methyl iodide>95:5High
Experimental Protocol: Diastereoselective Alkylation using a D-Valinol-Derived Oxazolidinone
  • Synthesis of D-Valinol: this compound is reduced using a suitable reducing agent (e.g., lithium aluminum hydride) to afford D-valinol.

  • Formation of Chiral Oxazolidinone: D-valinol is reacted with a carbonate source (e.g., diethyl carbonate) or phosgene equivalent to form the chiral oxazolidinone auxiliary.

  • Acylation of the Auxiliary: The oxazolidinone is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyloxazolidinone.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. The bulky isopropyl group of the auxiliary directs the subsequent alkylation with an electrophile (e.g., benzyl bromide) to occur from the less hindered face, resulting in a high diastereomeric excess.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

Alkylation_Workflow cluster_auxiliary_prep Auxiliary Preparation cluster_alkylation_sequence Alkylation Sequence D_Valine_Ester D-Valine Methyl Ester HCl Reduction Reduction D_Valine_Ester->Reduction D_Valinol D-Valinol Reduction->D_Valinol Oxazolidinone_Formation Oxazolidinone Formation D_Valinol->Oxazolidinone_Formation Chiral_Auxiliary Chiral Oxazolidinone Oxazolidinone_Formation->Chiral_Auxiliary Acylation Acylation Chiral_Auxiliary->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation N-Acyloxazolidinone Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Product Final_Product Enantioenriched Product Cleavage->Final_Product

Caption: Workflow for diastereoselective alkylation using a D-valinol-derived auxiliary.

Conclusion

Both this compound and L-Valine methyl ester hydrochloride are highly effective and versatile chiral building blocks in asymmetric synthesis. The choice between the two is primarily dictated by the desired stereochemistry of the final product, as they provide access to enantiomeric products with predictable stereocontrol. While L-valine derivatives are more commonly reported in the literature due to the natural abundance of L-valine, the commercial availability of both enantiomers provides chemists with the invaluable tool of enantiocomplementary synthesis. The experimental data presented herein, from intramolecular Strecker reactions to diastereoselective alkylations and catalyzed Henry reactions, clearly demonstrates their utility in constructing chiral molecules with high levels of stereochemical purity. Researchers and drug development professionals can confidently employ either enantiomer to efficiently access the desired stereoisomers of complex molecular targets.

References

A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. D-Valine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an objective comparison between the well-established Evans auxiliaries and chiral auxiliaries derived from D-valine, offering a data-driven perspective on their performance in key synthetic transformations.

While D-Valine methyl ester hydrochloride is a readily available chiral starting material, its direct application as a chiral auxiliary in a manner analogous to Evans auxiliaries is not extensively documented in scientific literature. However, its corresponding amino alcohol, D-valinol, is a common precursor for the synthesis of highly effective oxazolidinone-based chiral auxiliaries. This guide will therefore focus on the performance of these D-valinol-derived auxiliaries in comparison to the archetypal Evans auxiliaries, which are widely regarded as a benchmark in the field.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity in carbon-carbon bond-forming reactions, leading to the desired stereoisomer in high yield. The following tables summarize the performance of a representative D-valinol-derived auxiliary, (4R)-4-isopropyl-2-oxazolidinone, and a common Evans auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation of N-Acyl Imides

Asymmetric alkylation of enolates generated from N-acyl imides is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The chiral auxiliary dictates the facial selectivity of the incoming electrophile.

Chiral AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
D-Valinol-derived ((4R)-4-isopropyl-2-oxazolidinone)PropionylBenzyl bromide>98:285-95
Evans Auxiliary ((4S,5R)-4-methyl-5-phenyl-2-oxazolidinone)PropionylBenzyl bromide>99:190-95
D-Valinol-derived ((4R)-4-isopropyl-2-oxazolidinone)PropionylMethyl iodide>95:580-90
Evans Auxiliary ((4S,5R)-4-methyl-5-phenyl-2-oxazolidinone)PropionylMethyl iodide>98:288-97
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries provide excellent control over the stereochemical outcome of this transformation.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
D-Valinol-derived ((4R)-4-isopropyl-2-oxazolidinone)Isobutyraldehyde>99:180
Evans Auxiliary ((4S,5R)-4-methyl-5-phenyl-2-oxazolidinone)Isobutyraldehyde>99:185-95
D-Valinol-derived ((4R)-4-isopropyl-2-oxazolidinone)Benzaldehyde>99:195
Evans Auxiliary ((4S,5R)-4-methyl-5-phenyl-2-oxazolidinone)Benzaldehyde>98:290

Experimental Protocols

Detailed methodologies are essential for the successful application of chiral auxiliaries. The following are representative protocols for the key steps in an asymmetric synthesis workflow using an oxazolidinone-based chiral auxiliary.

Acylation of the Chiral Auxiliary

This initial step attaches the prochiral substrate to the chiral auxiliary.

Protocol:

  • To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Diastereoselective Enolate Alkylation

This step creates the new stereocenter under the direction of the chiral auxiliary.

Protocol:

  • To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the alkylated product by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product. A variety of cleavage methods can be employed to afford different functional groups.

Protocol for Cleavage to Carboxylic Acid:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with a dilute acid (e.g., 1M HCl) and extract the desired carboxylic acid with an organic solvent.

  • Dry the combined organic layers and concentrate to obtain the final product.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of an asymmetric synthesis using a chiral auxiliary and the underlying principle of stereochemical control.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials Prochiral_Substrate Prochiral Substrate Attachment Attachment (Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction Substrate_Auxiliary_Adduct->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Stereocontrol_Principle cluster_model Mechanism of Stereocontrol Enolate Chiral Enolate Blocked_Face Sterically Hindered Face (Blocked by Auxiliary) Open_Face Less Hindered Face (Open for Attack) Electrophile Electrophile (E+) Transition_State Favored Transition State Electrophile->Transition_State Open_Face->Transition_State Attack from less hindered face Product Single Diastereomer of Product Transition_State->Product

Caption: Principle of stereocontrol by a chiral auxiliary.

Conclusion

Both Evans auxiliaries and D-valinol-derived oxazolidinones demonstrate excellent performance in asymmetric alkylation and aldol reactions, consistently providing high levels of diastereoselectivity and good chemical yields. The choice between these auxiliaries may depend on factors such as the specific substrate, desired product stereochemistry, and the commercial availability and cost of the chiral starting material. While this compound serves as a precursor to D-valinol, the direct use of the ester as a chiral auxiliary is not as well-established as the corresponding oxazolidinone. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and execution of asymmetric syntheses.

Validating the Structure of D-Valine Methyl Ester Hydrochloride: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral molecules like D-Valine methyl ester hydrochloride is paramount for ensuring quality, efficacy, and safety in pharmaceutical development. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and alternative analytical methods for the validation of this compound's structure, supported by experimental data and detailed protocols.

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and chemical structure must be rigorously verified. This guide focuses on the use of 1H and 13C NMR spectroscopy as the primary method for structural elucidation and presents chiral High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and polarimetry as alternative or complementary techniques for comprehensive validation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of signals in 1H and 13C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Expected 1H and 13C NMR Chemical Shifts

The expected chemical shifts for this compound are based on the analysis of its structural components: the valine backbone and the methyl ester group. The hydrochloride salt form influences the chemical shifts of protons and carbons near the amine group. Since enantiomers exhibit identical NMR spectra in achiral solvents, data for L-Valine methyl ester hydrochloride is a reliable reference.

Table 1: Comparison of Expected and Reported 1H NMR Chemical Shifts for Valine Methyl Ester Hydrochloride in DMSO-d6.

Proton AssignmentExpected Chemical Shift Range (ppm)Reported Chemical Shift (ppm) for L-Enantiomer
NH3+8.0 - 9.08.75
α-CH3.8 - 4.23.81
O-CH33.6 - 3.83.75
β-CH2.1 - 2.52.23
γ-CH30.9 - 1.20.99, 0.95

Table 2: Comparison of Expected and Reported 13C NMR Chemical Shifts for Valine Methyl Ester Hydrochloride.

Carbon AssignmentExpected Chemical Shift Range (ppm)Reported Chemical Shift (ppm) for L-Valine
C=O170 - 175174.5
α-C58 - 6261.2
O-CH351 - 54N/A
β-C30 - 3431.5
γ-C18 - 2219.4, 18.2

Note: The reported values for L-Valine are provided as a close approximation in the absence of a definitive spectrum for the methyl ester hydrochloride under identical conditions.

Experimental Protocols

1H and 13C NMR Spectroscopy

Objective: To acquire 1H and 13C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Vortex the sample until the solid is completely dissolved.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the 1H NMR spectrum using standard acquisition parameters.

  • Acquire the 13C NMR spectrum. A proton-decoupled 13C experiment is standard.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the 1H NMR spectrum and assign all peaks in both spectra to the corresponding protons and carbons in the molecule.

Alternative Validation Methods

While NMR provides comprehensive structural information, other techniques can offer complementary data, particularly for confirming stereochemistry and purity.

Table 3: Comparison of Alternative Analytical Techniques for the Validation of this compound.

TechniquePrincipleInformation ProvidedKey Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity and separation of D- and L-isomers.High sensitivity for detecting enantiomeric impurities.
Mass Spectrometry (MS) Ionization and fragmentation of the molecule to determine its mass-to-charge ratio and fragmentation pattern.Molecular weight confirmation and structural information from fragmentation.High sensitivity and specificity for molecular weight determination.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution.Confirmation of the presence of a specific enantiomer and its optical purity.Relatively simple and rapid method for confirming the overall chirality.
Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of this compound.

Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series) or a macrocyclic glycopeptide.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Procedure: A standard solution of the L-enantiomer or a racemic mixture should be run to determine the retention times of both enantiomers. The sample of this compound is then injected to confirm the retention time of the major peak and to quantify any potential L-enantiomer impurity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Protocol:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acid esters.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

  • Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation. Key expected fragments for this compound would include the loss of the methoxycarbonyl group (-COOCH3) and fragmentation of the isopropyl side chain.

Polarimetry

Objective: To measure the specific rotation of this compound and confirm its enantiomeric identity.

Protocol:

  • Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).

  • Calibrate the polarimeter using a blank (the pure solvent).

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation.

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

  • Compare the measured specific rotation to the literature value for this compound.

Workflow and Logical Relationships

The validation of this compound follows a logical progression from initial structural confirmation to the verification of its stereochemical purity.

validation_workflow cluster_nmr NMR Spectroscopy cluster_alternatives Alternative Methods HNMR 1H NMR CNMR 13C NMR Structure_Validation Structural Validation HNMR->Structure_Validation CNMR->Structure_Validation Chiral_HPLC Chiral HPLC MS Mass Spectrometry Final_Confirmation Confirmed Structure Chiral_HPLC->Final_Confirmation Polarimetry Polarimetry MS->Final_Confirmation Polarimetry->Final_Confirmation Sample D-Valine Methyl Ester Hydrochloride Sample Sample->HNMR Sample->CNMR Structure_Validation->Chiral_HPLC Verify Stereochemistry Structure_Validation->MS Confirm MW Structure_Validation->Polarimetry Confirm Chirality

Caption: Workflow for the structural validation of this compound.

A Comparative Guide to Coupling Reagents for Peptide Synthesis with D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of amino acid derivatives, such as D-Valine methyl ester hydrochloride, can be challenging due to steric hindrance. The choice of coupling reagent is a critical factor that significantly influences reaction efficiency, yield, and the prevention of racemization. This guide provides an objective comparison of various coupling reagents, supported by experimental data drawn from studies on sterically hindered amino acids.

Performance Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is crucial for overcoming the challenges associated with sterically hindered amino acids like D-Valine. The following table summarizes the performance of several commonly used reagents. The data presented is a synthesis of findings from various studies on challenging peptide couplings.

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU Uronium/Aminium SaltVery High>98%[1]Very Low[1]Highly effective for hindered couplings, fast reaction rates.[2][3] Can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/Aminium SaltHighHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.[2]
COMU Uronium/Aminium SaltVery High>99%[1]Very Low[1]Offers high reactivity and a favorable safety profile as it does not generate explosive benzotriazole byproducts.[4][5] Byproducts are water-soluble, simplifying workup.[4]
PyBOP Phosphonium SaltHigh92-97%[1]LowByproducts are generally less problematic than those from carbodiimide-based reagents.[1]
EDC/HOBt CarbodiimideModerateModerate to HighLow to ModerateWater-soluble carbodiimide facilitates purification.[1] Reaction times can be longer.
DCC CarbodiimideModerateModerate to HighModerateA popular and cost-effective reagent. The dicyclohexylurea (DCU) byproduct is insoluble in many common solvents, which can complicate purification in solid-phase synthesis.[6][7]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful coupling reactions. Below are representative protocols for using different classes of coupling reagents with this compound.

Protocol 1: Coupling using HATU

This protocol is adapted for a highly efficient uronium salt coupling reagent, leading to faster reaction times and higher yields, particularly for sterically hindered amino acids.[1]

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.[1]

  • Add HATU (1.1 eq) in one portion.[1]

  • Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature for 2-4 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt

This protocol utilizes a water-soluble carbodiimide, which can simplify the purification process.[1]

Materials:

  • N-protected amino acid (e.g., Cbz-D-Leucine) (1.0 eq)

  • This compound (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)[1]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)[1]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (minimal amount for solubility)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in a mixture of DCM and a minimal amount of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.[1]

  • In a separate flask, suspend this compound (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.[1]

  • Add the neutralized D-Valine methyl ester solution to the pre-activated N-protected amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Work-up and purify as described in Protocol 1.

Visualizing the Process

To better understand the experimental workflow and the factors influencing the choice of coupling reagent, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Peptide Coupling reagents Dissolve N-protected Amino Acid and D-Valine Methyl Ester HCl neutralization Neutralize with Base (e.g., DIPEA) at 0°C reagents->neutralization activation Add Coupling Reagent (e.g., HATU, EDC) neutralization->activation reaction Stir at RT for 2-24h activation->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Acid/Base Washes) monitoring->workup purification Purify by Column Chromatography workup->purification

Caption: General workflow for the synthesis of a dipeptide using this compound.

G cluster_factors Factors Influenced by the Choice of Coupling Reagent reagent Coupling Reagent Choice yield Reaction Yield reagent->yield time Reaction Time reagent->time purity Product Purity reagent->purity racemization Racemization reagent->racemization cost Cost reagent->cost workup Workup & Purification reagent->workup

Caption: Key experimental outcomes influenced by the selection of a coupling reagent.

Conclusion

The choice of coupling reagent is a critical parameter in the synthesis of peptides, especially when incorporating sterically hindered residues like D-Valine. Uronium/aminium salts such as HATU and COMU generally offer superior performance in terms of reaction speed and yield, with a very low risk of racemization.[1][2][5] Phosphonium salts like PyBOP also provide excellent results. While carbodiimides such as EDC and DCC are cost-effective options, they may require longer reaction times and present challenges in purification. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the need to minimize side products, and cost considerations. The provided protocols offer a starting point for the successful coupling of this compound.

References

A Comparative Analysis of D-Valine Methyl Ester Hydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of D-Valine methyl ester hydrochloride, a crucial building block in peptide synthesis and drug development.[1] Understanding its stability and reactivity is paramount for optimizing reaction conditions, ensuring enantiomeric purity, and predicting the shelf-life of both the raw material and final products. This document presents a summary of available experimental data, detailed experimental protocols for kinetic analysis, and a comparison with relevant alternatives.

Data Presentation: Comparative Reaction Kinetics

Table 1: Comparative Hydrolysis Rates of Valine Methyl Ester Analogs

CompoundMediumHalf-life (t½) in hoursFirst-Order Rate Constant (k) in h⁻¹
5'-O-(L-Valyl)floxuridinepH 7.4 Phosphate Buffer16.50.042
5'-O-(D-Valyl)floxuridinepH 7.4 Phosphate Buffer> 500< 0.0014
5'-O-(L-Valyl)floxuridineCaco-2 cell homogenate2.30.301
5'-O-(D-Valyl)floxuridineCaco-2 cell homogenate35.70.019

Data extracted from a study on amino acid ester prodrugs of floxuridine and is presented as an estimation of the relative reactivity of the D- and L-valine methyl ester bond.[2]

The data clearly indicates that the D-enantiomer of the valine ester is significantly more stable against hydrolysis than the L-enantiomer, both in a neutral buffer and in the presence of enzymes in a cell homogenate.[2] This enhanced stability is a known characteristic of D-amino acid-containing peptides and is attributed to their resistance to enzymatic degradation.[3][4][5]

Experimental Protocols

To determine the reaction kinetics of this compound, a stability-indicating assay method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.

Protocol: Kinetic Analysis of this compound Hydrolysis via HPLC

1. Objective: To determine the rate of hydrolysis of this compound under defined pH and temperature conditions.

2. Materials:

  • This compound
  • HPLC-grade water
  • Phosphate buffer solutions (e.g., pH 5.0, 7.4, 9.0)
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
  • HPLC system with a UV or Mass Spectrometer (MS) detector
  • A suitable C18 reverse-phase HPLC column
  • HPLC-grade acetonitrile or methanol
  • Volumetric flasks, pipettes, and autosampler vials

3. Procedure:

Mandatory Visualization

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for studying the reaction kinetics of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution of D-Valine Methyl Ester HCl setup Set up Reaction Mixtures (Constant Temperature) stock->setup buffer Prepare Buffer Solutions (Varying pH) buffer->setup sampling Collect Aliquots at Time Intervals setup->sampling hplc HPLC Analysis sampling->hplc data Data Processing and Kinetic Modeling hplc->data results Rate Constants (k) Half-life (t½) data->results

Caption: Workflow for Kinetic Analysis of D-Valine Methyl Ester HCl.

Signaling Pathway: Hydrolysis of D-Valine Methyl Ester

The primary reaction pathway of concern is the hydrolysis of the ester bond.

G reactant D-Valine Methyl Ester intermediate Tetrahedral Intermediate reactant->intermediate + H₂O (or OH⁻) product1 D-Valine intermediate->product1 product2 Methanol intermediate->product2

Caption: Hydrolysis of D-Valine Methyl Ester.

Conclusion

The available data strongly suggests that this compound exhibits significantly greater stability against hydrolysis compared to its L-enantiomer. This characteristic is advantageous in drug development, potentially leading to longer shelf-life and improved in vivo stability of peptide-based therapeutics. The provided experimental protocol offers a robust framework for researchers to conduct detailed kinetic studies to further quantify the stability of this compound under various pharmaceutically relevant conditions. Such data is invaluable for formulation development, stability testing, and ensuring the quality and efficacy of final drug products.

References

A Comparative Guide to Orthogonal Protecting Group Compatibility with D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex molecules, the strategic selection of protecting groups is a critical determinant of synthetic success. This guide provides an objective comparison of three common amine-protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—and their compatibility with D-Valine methyl ester hydrochloride. The principle of orthogonality is central to this discussion, ensuring that the chosen amine protecting group can be selectively removed without affecting the methyl ester protecting the carboxylic acid.

This compound is a common starting material, with the amine group protonated as a hydrochloride salt. A crucial first step in any N-protection strategy is the in situ neutralization of this salt, typically with a non-nucleophilic organic base, to liberate the free amine for reaction with the protecting group reagent.

Orthogonal Protection Strategy

The core principle of an orthogonal protecting group strategy is the ability to deprotect one functional group selectively in the presence of another. In the context of N-protected D-Valine methyl ester, the amine protecting group must be removable under conditions that leave the methyl ester intact. The methyl ester is generally stable to the conditions used for Boc, Fmoc, and Cbz deprotection but can be cleaved by saponification (e.g., with NaOH or LiOH) or strong acidic hydrolysis, which are harsher conditions.[1][2]

Orthogonal_Protection cluster_molecule N-Protected D-Valine Methyl Ester cluster_deprotection Selective Deprotection cluster_products Deprotection Products PG-NH-CH(iPr)-COOMe PG-NH-CH(iPr)-COOMe Amine_Deprotection Amine Deprotection (Specific Conditions for PG) PG-NH-CH(iPr)-COOMe->Amine_Deprotection Selective Cleavage Ester_Hydrolysis Ester Hydrolysis (e.g., Saponification) PG-NH-CH(iPr)-COOMe->Ester_Hydrolysis Stable Free_Amine H₂N-CH(iPr)-COOMe Amine_Deprotection->Free_Amine Free_Acid PG-NH-CH(iPr)-COOH Ester_Hydrolysis->Free_Acid

Caption: Orthogonal protection of D-Valine methyl ester.

Comparison of Amine Protecting Groups

The choice between Boc, Fmoc, and Cbz protecting groups depends on the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned reaction conditions for subsequent steps.

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N) in an organic solvent/water mixture.Mildly basic (e.g., NaHCO₃, Et₃N) in an organic solvent/water mixture.[3][4]Mildly basic (e.g., NaOH, NaHCO₃) in an organic solvent/water mixture.[5]
Deprotection Conditions Strong acid (e.g., TFA in DCM, HCl in dioxane).[6]Mild base (e.g., 20% piperidine in DMF).[6]Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[2][7]
Orthogonality with Methyl Ester High. Stable to basic and hydrogenolytic conditions.High. Stable to acidic and hydrogenolytic conditions.High. Stable to mild acidic and basic conditions.
Key Advantages Stable to a wide range of reagents, including bases and nucleophiles.Cleavage under mild, non-acidic conditions. The fluorenyl moiety allows for UV monitoring of deprotection.Removable under neutral conditions (hydrogenolysis), which is beneficial for acid- or base-sensitive substrates.
Key Disadvantages Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.Base-labile, limiting its use with strong bases.Hydrogenolysis may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).

Experimental Protocols

Detailed methodologies for the protection of this compound and subsequent deprotection of the N-protected product are provided below.

N-Boc Protection of this compound

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start D-Valine methyl ester HCl step1 Dissolve in DCM/H₂O start->step1 step2 Add NaHCO₃ (neutralization) step1->step2 step3 Add (Boc)₂O step2->step3 step4 Stir at room temperature step3->step4 step5 Work-up (extraction, drying, concentration) step4->step5 end Boc-D-Val-OMe step5->end start_deprotection Boc-D-Val-OMe step1_deprotection Dissolve in DCM start_deprotection->step1_deprotection step2_deprotection Add TFA step1_deprotection->step2_deprotection step3_deprotection Stir at room temperature step2_deprotection->step3_deprotection step4_deprotection Concentrate step3_deprotection->step4_deprotection end_deprotection D-Val-OMe · TFA step4_deprotection->end_deprotection

Caption: Workflow for Boc protection and deprotection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Trifluoroacetic acid (TFA)

Protection Procedure:

  • Dissolve this compound in a mixture of dichloromethane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate portion-wise to neutralize the hydrochloride.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Val-OMe. A quantitative yield has been reported for the L-isomer under similar conditions.[8]

Deprotection Procedure:

  • Dissolve Boc-D-Val-OMe in dichloromethane.

  • Add an equal volume of trifluoroacetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of D-Valine methyl ester.

N-Fmoc Protection of this compound

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start D-Valine methyl ester HCl step1 Suspend in DCM start->step1 step2 Add Et₃N (neutralization) step1->step2 step3 Add Fmoc-Cl step2->step3 step4 Stir at room temperature step3->step4 step5 Work-up (washing, drying, concentration) step4->step5 end Fmoc-D-Val-OMe step5->end start_deprotection Fmoc-D-Val-OMe step1_deprotection Dissolve in DMF start_deprotection->step1_deprotection step2_deprotection Add 20% Piperidine step1_deprotection->step2_deprotection step3_deprotection Stir at room temperature step2_deprotection->step3_deprotection step4_deprotection Concentrate step3_deprotection->step4_deprotection end_deprotection D-Val-OMe step4_deprotection->end_deprotection

Caption: Workflow for Fmoc protection and deprotection.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Protection Procedure:

  • Suspend this compound in dichloromethane.[3]

  • Cool the suspension to 0 °C.

  • Add triethylamine dropwise to neutralize the hydrochloride.[3]

  • Add Fmoc-Cl portion-wise and stir the reaction at room temperature for several hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-D-Val-OMe.

Deprotection Procedure:

  • Dissolve Fmoc-D-Val-OMe in N,N-dimethylformamide.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for about 30 minutes.

  • Remove the solvent and excess piperidine under reduced pressure to yield the free amine, D-Val-OMe.

N-Cbz Protection of this compound

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start D-Valine methyl ester HCl step1 Suspend in DCM start->step1 step2 Add N-methylmorpholine (neutralization) step1->step2 step3 Add Cbz-Cl step2->step3 step4 Stir at 0 °C to room temperature step3->step4 step5 Work-up (washing, drying, concentration) step4->step5 end Cbz-D-Val-OMe step5->end start_deprotection Cbz-D-Val-OMe step1_deprotection Dissolve in MeOH start_deprotection->step1_deprotection step2_deprotection Add Pd/C catalyst step1_deprotection->step2_deprotection step3_deprotection Stir under H₂ atmosphere step2_deprotection->step3_deprotection step4_deprotection Filter and concentrate step3_deprotection->step4_deprotection end_deprotection D-Val-OMe step4_deprotection->end_deprotection

Caption: Workflow for Cbz protection and deprotection.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • N-methylmorpholine (NMM) or other suitable base

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen source (H₂ gas balloon or generator)

Protection Procedure:

  • Suspend this compound in dichloromethane and cool to 0 °C.

  • Add N-methylmorpholine to neutralize the hydrochloride.[9]

  • Add benzyl chloroformate dropwise.

  • Stir the reaction at 0 °C for a period and then allow it to warm to room temperature overnight.[9]

  • Wash the reaction mixture with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution, brine).

  • Dry the organic layer and concentrate to obtain Cbz-D-Val-OMe.

Deprotection Procedure:

  • Dissolve Cbz-D-Val-OMe in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture under a hydrogen atmosphere and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield D-Val-OMe. This reductive process leaves the methyl ester unaffected.[2]

Conclusion

The choice of an N-protecting group for this compound is dictated by the specific requirements of the overall synthetic plan. Boc, Fmoc, and Cbz all offer excellent orthogonality with the methyl ester, ensuring its stability during the amine deprotection step. The Boc group is ideal for syntheses requiring robust protection against basic and nucleophilic reagents. The Fmoc group is the standard for modern solid-phase peptide synthesis due to its mild, base-labile deprotection. The Cbz group provides a valuable alternative, particularly when neutral deprotection conditions via hydrogenolysis are desired to avoid exposure to strong acids or bases. The provided protocols offer a starting point for the successful protection and deprotection of D-Valine methyl ester, enabling its use as a versatile building block in complex molecular synthesis.

References

Choosing the Right Chiral Auxiliary: A Comparative Guide to D-Valine Derived Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds. Chiral auxiliaries are a cornerstone of asymmetric synthesis, temporarily guiding reactions to yield the desired stereoisomer. D-Valine methyl ester hydrochloride serves as a readily available precursor to the highly effective D-Valinol-derived chiral auxiliaries, particularly (4R)-4-isopropyl-2-oxazolidinone. This guide provides an objective comparison of this auxiliary's performance against a prominent alternative, the L-Phenylalaninol-derived Evans auxiliary, (4S)-4-benzyl-2-oxazolidinone, in key asymmetric reactions, supported by experimental data.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield it achieves in a given transformation. The bulky isopropyl group of the D-Valinol-derived oxazolidinone and the benzyl group of the L-Phenylalaninol-derived auxiliary provide excellent steric hindrance, leading to high levels of stereocontrol in reactions such as enolate alkylation and aldol additions.

Asymmetric Alkylation of N-Acyl Oxazolidinones

Asymmetric alkylation is a fundamental method for creating chiral α-substituted carboxylic acids. The tables below summarize the performance of the D-Valinol-derived auxiliary in comparison to the L-Phenylalaninol-derived auxiliary in the alkylation of their respective N-propionyl derivatives.

Table 1: Performance in Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
(4R)-4-isopropyl-2-oxazolidinone (from D-Valinol)Benzyl bromideNaHMDS90-95%>99:1
(4S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol)Allyl iodideNaHMDS~98%98:2

Data compiled from publicly available research.

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of chiral auxiliaries provides reliable control over the stereochemical outcome.

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R)-4-isopropyl-2-oxazolidinone (from D-Valinol)Isobutyraldehyde80%>99:1
(4R)-4-isopropyl-2-oxazolidinone (from D-Valinol)Benzaldehyde95%>99:1
(4S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol)Isobutyraldehyde85%>99:1

Data compiled from publicly available research.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols outline the synthesis of the chiral auxiliary from D-Valine, its acylation, a representative asymmetric alkylation reaction, and the final cleavage of the auxiliary.

Synthesis of (4R)-4-isopropyl-2-oxazolidinone from D-Valine

Step 1: Reduction of D-Valine to D-Valinol D-Valine is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically stirred at room temperature and then refluxed to ensure complete conversion. Following an aqueous workup, D-Valinol is obtained.

Step 2: Cyclization to the Oxazolidinone D-Valinol is reacted with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI), in the presence of a base to facilitate the formation of the oxazolidinone ring. The reaction mixture is usually heated. Purification by crystallization or chromatography yields the pure (4R)-4-isopropyl-2-oxazolidinone.

Acylation of the Chiral Auxiliary

The chiral auxiliary is acylated with a prochiral carboxylic acid derivative. For example, to synthesize the N-propionyl derivative, (4R)-4-isopropyl-2-oxazolidinone is deprotonated with a strong base like n-butyllithium at low temperature (-78 °C) and then reacted with propionyl chloride.

Diastereoselective Alkylation

The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (-78 °C) to form a chiral (Z)-enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is allowed to warm slowly. The steric bulk of the auxiliary's isopropyl group directs the incoming electrophile to the opposite face of the enolate, resulting in a high diastereomeric excess.

Auxiliary Cleavage

The chiral auxiliary is cleaved from the alkylated product. A common method is hydrolysis using lithium hydroxide and hydrogen peroxide in a mixture of THF and water. This process yields the chiral α-alkylated carboxylic acid and allows for the recovery of the D-Valinol auxiliary for reuse.

Visualizing the Process

To better understand the workflow and the underlying principles of stereochemical control, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Asymmetric Synthesis cluster_2 Product & Recovery D-Valine_methyl_ester_HCl D-Valine methyl ester HCl D-Valinol D-Valinol D-Valine_methyl_ester_HCl->D-Valinol Reduction Auxiliary (4R)-4-isopropyl-2-oxazolidinone D-Valinol->Auxiliary Cyclization Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->Acyl_Auxiliary Acylation Enolate Chiral Enolate Acyl_Auxiliary->Enolate Deprotonation Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary G cluster_0 Transition State for Alkylation cluster_1 Enolate Planar (Z)-Enolate Product Alkylated Product Enolate->Product Attack from less hindered face Electrophile R-X (Electrophile) Electrophile->Product Auxiliary_sterics i-Pr Bulky auxiliary group blocks top face G Start Need for Asymmetric Synthesis Auxiliary_Choice Choice of Chiral Auxiliary Start->Auxiliary_Choice Reaction_Type Consider Reaction Type Auxiliary_Choice->Reaction_Type Substrate_Scope Consider Substrate Scope Auxiliary_Choice->Substrate_Scope Cost_Availability Consider Cost and Availability Auxiliary_Choice->Cost_Availability DValinol D-Valinol-derived (e.g., for alkylation) Decision Select Optimal Auxiliary DValinol->Decision LPhenylalaninol L-Phenylalaninol-derived (e.g., for aldol) LPhenylalaninol->Decision Other Other Auxiliaries (e.g., Pseudoephedrine) Other->Decision Reaction_Type->DValinol Reaction_Type->LPhenylalaninol Reaction_Type->Other Substrate_Scope->Decision Cost_Availability->Decision

A Comparative Guide to the Applications and Efficacy of D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Valine methyl ester hydrochloride is a chiral building block of significant interest in pharmaceutical and biochemical research. Its unnatural D-configuration offers distinct advantages in the synthesis of peptides and small molecule therapeutics, primarily by enhancing stability and modulating biological activity. This guide provides a comprehensive comparison of this compound's performance against its L-enantiomer and other alternatives, supported by experimental data and detailed protocols.

I. Applications in Peptide Synthesis: Enhancing Stability and Efficacy

A primary application of this compound is its incorporation into peptide chains. The presence of a D-amino acid can dramatically alter a peptide's properties, most notably its resistance to proteolytic degradation.

Performance Comparison: D-Valine vs. L-Valine in Peptides

The substitution of L-amino acids with their D-counterparts is a key strategy to improve the pharmacokinetic profiles of peptide-based drugs. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[1] The introduction of a D-amino acid disrupts the peptide backbone's natural conformation, rendering it a poor substrate for these enzymes.[1] This increased stability leads to a longer in vivo half-life.[2][3]

ParameterPeptide with L-ValinePeptide with D-ValineFold Improvement
Proteolytic Stability (Half-life in human serum) 5.0 hours (for a peptide with 31% L-amino acids)> 24 hours (for a peptide with 31% D-amino acids)> 4.8
Receptor Binding Affinity (IC50) Highly variable, dependent on the specific peptide and receptorOften lower or abolished due to conformational changes. However, for some targets, D-amino acid incorporation can lead to equal or even higher affinity.Context-dependent
Immunogenicity Higher potential to elicit an immune responseGenerally lower immunogenicityFavorable for therapeutic applications

Note: The data on proteolytic stability is based on a study of a peptide with 31% D-amino acid content and serves as a representative example of the stability enhancement conferred by D-amino acid incorporation.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Valine-OH

This protocol outlines the manual synthesis of a peptide incorporating D-Valine using Fmoc chemistry.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7][8]

  • Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.[7][8]

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-D-Valine-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.[6]

  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to activate it.[6]

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[5]

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).[6]

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitate the crude peptide in cold diethyl ether.[5]

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.[5]

G Resin Solid Support (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Val-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure D-Valine Containing Peptide Purification->FinalPeptide

Fig. 1: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Valine containing peptide.

II. Application in Small Molecule Synthesis: The Case of Valsartan

This compound is a key chiral starting material in the synthesis of various pharmaceuticals. A prominent example is the angiotensin II receptor blocker, valsartan, used to treat high blood pressure and heart failure. The specific stereochemistry of the valine moiety is crucial for the drug's efficacy.

Performance Comparison: Alternative Synthetic Routes for Valsartan

Several synthetic routes for valsartan have been developed, with variations in reagents and reaction conditions that can impact the overall yield and purity.

Synthetic StepRoute A (Standard)Route B (Improved)
Alkylation of Valine Methyl Ester 4-Bromomethyl-2'-cyanobiphenyl with L-Valine methyl ester hydrochloride1-Triphenylmethyl-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole with L-Valine methyl ester hydrochloride
Yield ~72%>98% (for the oxalate salt of the intermediate)
Purity GoodHigh (>98% by HPLC)
Key Advantage Established methodHigher yield and purity, avoids the use of highly toxic tin reagents in later steps.

Note: The data is compiled from published manufacturing processes for valsartan.[9]

Experimental Protocol: Synthesis of a Key Valsartan Intermediate

This protocol describes the N-alkylation of L-Valine methyl ester hydrochloride, a critical step in the synthesis of valsartan.

1. Reaction Setup:

  • To a reaction vessel, add L-Valine methyl ester hydrochloride (1.1 equivalents), 1-triphenylmethyl-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole (1 equivalent), and N,N-dimethylformamide (DMF).[9]

  • Stir the mixture at 25-30 °C for 10 minutes.[9]

2. Alkylation Reaction:

  • Add N,N-Diisopropylethylamine (DIEA) (2.5 equivalents) to the reaction mixture.[9]

  • Heat the mixture to 45-50 °C and maintain this temperature until the reaction is complete (monitored by HPLC).[9]

3. Work-up and Isolation:

  • After completion, cool the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • The crude product can be further purified, for example, by forming the oxalate salt to achieve high purity.[9]

G Start L-Valine Methyl Ester Hydrochloride Reaction N-Alkylation (45-50 °C) Start->Reaction Reagent1 1-Triphenylmethyl-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole Reagent1->Reaction Solvent DMF Solvent->Reaction Base DIEA Base->Reaction Workup Extraction & Washing Reaction->Workup Purification Purification (e.g., Oxalate Salt Formation) Workup->Purification Intermediate Valsartan Intermediate Purification->Intermediate

Fig. 2: Experimental workflow for the synthesis of a key valsartan intermediate.
Efficacy: Mechanism of Action of Valsartan

Valsartan exerts its therapeutic effect by blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, leading to increased blood pressure. By antagonizing the AT1 receptor, valsartan prevents these effects, resulting in vasodilation and reduced blood pressure.[10][11]

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone Leads to Valsartan Valsartan Valsartan->AT1R BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Block Blocks Stimulates Stimulates

Fig. 3: Signaling pathway showing the mechanism of action of valsartan.

III. Conclusion

This compound is a valuable and versatile chiral building block for researchers in drug discovery and development. Its primary advantage in peptide synthesis lies in the significant enhancement of proteolytic stability, a critical factor for improving the therapeutic potential of peptide-based drugs. In small molecule synthesis, its defined stereochemistry is essential for the efficacy of drugs like valsartan. While the incorporation of a D-amino acid can sometimes negatively impact receptor binding affinity, this is highly dependent on the specific molecular context. The provided experimental protocols offer a starting point for the practical application of this compound in both peptide and small molecule synthesis. The continued exploration of D-amino acid-containing molecules holds significant promise for the development of more stable and effective therapeutics.

References

Safety Operating Guide

Safe Disposal of D-Valine Methyl Ester Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of D-Valine methyl ester hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Handling Information

This compound is a chemical compound that requires careful handling. While it is not classified as hazardous under OSHA 2012 Hazard Communication Standard (29 CFR 1910.1200), some safety data sheets (SDS) indicate that it may cause skin and eye irritation, and could be harmful if inhaled or swallowed.[1][2][3] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Splash goggles or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves.

  • Body Protection: A full lab coat or suit is recommended.[1]

  • Respiratory Protection: In case of dust formation, a dust respirator should be used.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance White crystalline solid/powder[2][4][5]
Odor Odorless / No information available[2][4][5]
Melting Point 112 - 114 °C / 233.6 - 237.2 °F[2]
Molecular Formula C6H14ClNO2[1]
Stability Stable under recommended storage conditions.[1]
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with federal, state, and local environmental control regulations.[1][6] The following protocol provides a general guideline for safe disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Final Disposal A 1. Assess Waste Type (e.g., Unused Product, Contaminated Material, Spill) B 2. Consult Local Regulations & Institutional SOPs A->B C 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D 4. For Spills: - Avoid generating dust - Use appropriate tools (e.g., shovel, scoop) C->D E 5. For Unused Product: - Keep in original or suitable, labeled container C->E F 6. Place waste into a designated, sealed, and clearly labeled waste container D->F E->F G 7. Store waste container in a cool, dry, well-ventilated area away from incompatible materials F->G H 8. Arrange for pickup by certified hazardous waste disposal service G->H I 9. Complete all necessary waste disposal documentation H->I

Caption: Disposal workflow for this compound.

Detailed Methodologies

1. Waste Assessment and Regulatory Consultation:

  • Objective: To determine the nature of the waste and the specific regulations that apply.

  • Procedure:

    • Identify whether the waste is unused product, a contaminated item (e.g., filter paper, gloves), or the result of a spill cleanup.

    • Consult your institution's Standard Operating Procedures (SOPs) for chemical waste disposal.

    • Review federal, state, and local regulations to ensure full compliance. These regulations will dictate the specific requirements for packaging, labeling, and disposal.

2. Spill Management:

  • Objective: To safely clean up and contain any spills of this compound.

  • Procedure:

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid material.[1][3][6]

    • Avoid actions that could generate dust. If necessary, a dust suppressant may be used.

    • Place the collected material into a suitable, sealable container for waste disposal.[3][6]

3. Packaging and Labeling:

  • Objective: To safely package and label the waste for disposal.

  • Procedure:

    • Use a container that is compatible with the chemical. The original container is often a good choice for unused product.

    • Ensure the container is tightly sealed to prevent leaks or spills.

    • Clearly label the container with the chemical name ("this compound"), the appropriate hazard warnings (if any are required by local regulations), and the date of waste generation.

4. Storage and Final Disposal:

  • Objective: To store the waste safely pending final disposal.

  • Procedure:

    • Store the sealed and labeled waste container in a designated chemical waste storage area. This area should be cool, dry, and well-ventilated.

    • Keep the waste away from incompatible materials, such as strong oxidizing agents.[5]

    • Arrange for the collection of the waste by your institution's environmental health and safety department or a licensed chemical waste disposal contractor.

    • Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Valine methyl ester hydrochloride, a key building block in peptide synthesis. By offering clear procedural guidance, from personal protective equipment to disposal, we aim to be your trusted partner in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, a thorough assessment of potential exposure is crucial. While some safety data sheets (SDS) do not classify this chemical as hazardous under OSHA's Hazard Communication Standard, it is good laboratory practice to use appropriate PPE to minimize any risk.[1][2] The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Purpose Source
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from dust particles and splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and removed carefully to avoid skin contamination.[3][5]
Respiratory Protection Type N95 (US) or type P1 (EN143) respirator filterRecommended when ventilation is inadequate or when dust may be generated.[3][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational plan minimizes the risk of exposure and ensures a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to control airborne dust levels.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[2][3]

2. Handling:

  • Avoid breathing dust.[3][6]

  • Avoid contact with skin and eyes.[2][7]

  • Wash hands thoroughly after handling the substance.[6]

  • Use appropriate tools to handle the solid material to avoid generating dust.

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[2][7]

  • Some sources recommend storing at temperatures between 0 - 8 °C.[8]

  • Keep away from strong oxidizing agents.[2][7]

4. In Case of a Spill:

  • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3][6]

  • Avoid generating dust during cleanup.[6]

  • For large spills, evacuate the area and follow your institution's emergency procedures.

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure Source
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect waste material in a clearly labeled, sealed container.

  • Do not mix with other waste streams.

2. Disposal of Contaminated Materials:

  • Any materials that have come into direct contact with the chemical, such as gloves, weighing papers, or filter paper, should be collected and disposed of as solid chemical waste.

3. Regulatory Compliance:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from receipt of the chemical to its final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Receive & Verify Chemical B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Work in Ventilated Area C->D E Weigh & Handle with Care D->E F Store Properly E->F I Spill Cleanup E->I J First Aid Measures E->J G Collect Waste in Labeled Container F->G H Dispose According to Regulations G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.